N-Anthraquinon-1-ylacetamide
Description
Structure
3D Structure
Properties
CAS No. |
3274-19-9 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C16H11NO3/c1-9(18)17-13-8-4-7-12-14(13)16(20)11-6-3-2-5-10(11)15(12)19/h2-8H,1H3,(H,17,18) |
InChI Key |
WDJHNJSBPXRITJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Other CAS No. |
3274-19-9 |
Origin of Product |
United States |
N-Anthraquinon-1-ylacetamide synthesis pathway
Synthesis, Mechanisms, and Methodologies of N-Anthraquinon-1-ylacetamide: A Comprehensive Technical Guide
Introduction & Chemical Context
N-Anthraquinon-1-ylacetamide (also referred to as 1-acetamidoanthraquinone) is a highly valued intermediate in the synthesis of advanced anthraquinone-based vat, acid, and disperse dyes[1]. Beyond the dye industry, it serves as a crucial building block in the development of pharmaceutical agents and biologically active macromolecules[2]. The acetylation of 1-aminoanthraquinone is not merely a protective step; it fundamentally alters the electronic landscape of the anthraquinone core, modulating its reactivity for subsequent electrophilic aromatic substitutions or cross-coupling reactions.
Mechanistic Pathway and Industrial Causality
The synthesis of N-Anthraquinon-1-ylacetamide relies on the efficient generation of its precursor, 1-aminoanthraquinone. Historically, the industry relied on the sulfonation of anthraquinone using oleum and a mercury catalyst to produce 1-anthraquinonesulfonic acid, which was subsequently subjected to ammonolysis[1]. However, due to the severe ecological toxicity of mercury, modern industrial protocols have pivoted to a greener route[1]. Today, anthraquinone is nitrated to yield 1-nitroanthraquinone, which is then reduced using sodium sulfide or catalytic hydrogenation to form 1-aminoanthraquinone[1].
Once 1-aminoanthraquinone is obtained, it undergoes N-acetylation. The amine group on the anthraquinone ring is significantly deactivated due to the strong electron-withdrawing effect of the adjacent quinone carbonyl groups. Therefore, highly reactive acylating conditions are required to drive the reaction to completion[3].
Chemical synthesis pathway of N-Anthraquinon-1-ylacetamide from Anthraquinone.
Quantitative Optimization of Acetylation
To overcome the poor nucleophilicity of 1-aminoanthraquinone, the choice of solvent and catalyst is paramount. Glacial acetic acid is the optimal solvent because it provides excellent solubility for the hydrophobic anthraquinone core at elevated temperatures and acts as a mild proton shuttle[3]. The addition of a strong acid catalyst, such as concentrated sulfuric acid, protonates the acetic anhydride, generating a highly electrophilic acylium-like species that rapidly reacts with the deactivated amine[3].
Table 1: Optimization of Acetylation Conditions for 1-Aminoanthraquinone
| Solvent | Acylating Agent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality / Observation |
| Toluene | Acetic Anhydride | None | 110 | 5.0 | < 40 | Low electrophilicity; deactivated amine reacts poorly. |
| Pyridine | Acetic Anhydride | Pyridine (Self) | 115 | 3.0 | 85 | Nucleophilic catalysis via acetylpyridinium intermediate. |
| Glacial AcOH | Acetic Anhydride | None | 118 | 4.0 | 75 | Solvent acts as mild proton shuttle; slow kinetics. |
| Glacial AcOH | Acetic Anhydride | Conc. H₂SO₄ | 100 | 1.0 | > 95 | Rapid protonation of anhydride; optimal solubility profile. |
Experimental Methodology: Self-Validating Protocol
The following protocol outlines the high-yield synthesis of N-Anthraquinon-1-ylacetamide utilizing acid-catalyzed acetylation[3][4]. This workflow is designed to be self-validating, meaning the physical properties of the reaction mixture inherently signal the success of each step.
Step-by-Step Procedure:
-
Suspension Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10 mmol (approx. 2.23 g) of 1-aminoanthraquinone in 30 mL of glacial acetic acid. Causality: The starting material will not fully dissolve at room temperature, forming a dark red/brown suspension[2].
-
Acylating Agent Addition: Add 30 mmol (approx. 2.8 mL) of acetic anhydride to the suspension. The stoichiometric excess (3:1) ensures complete conversion and compensates for any ambient moisture[3].
-
Catalysis: Carefully add 1-2 drops of concentrated sulfuric acid (98%). Causality: The acid immediately activates the anhydride. You may observe a slight exothermic response and a transient color change.
-
Heating and Reflux: Heat the mixture to 100 °C under continuous stirring for 1 hour. Self-Validation: As the reaction reaches 80-100 °C, the suspension will transition into a clear, dark solution, indicating the formation of the highly soluble acetylated intermediate[3].
-
Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Slowly add 10 mL of distilled water dropwise. Causality: Water quenches the unreacted acetic anhydride and drastically reduces the solubility of the product, forcing N-Anthraquinon-1-ylacetamide to precipitate as a yellow-greenish solid[3].
-
Filtration and Drying: Isolate the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual acetic acid and sulfuric acid. Dry the solid under reduced pressure at 60 °C to constant weight.
Step-by-step experimental and validation workflow for the acetylation of 1-aminoanthraquinone.
Analytical Validation
To ensure the scientific integrity of the synthesized N-Anthraquinon-1-ylacetamide, the product must be subjected to spectroscopic validation:
-
Infrared (IR) Spectroscopy: The primary indicator of successful acetylation is the shift in the N-H stretching frequencies and the appearance of a strong amide carbonyl (C=O) stretch around 1690-1710 cm⁻¹, which is distinct from the inherent quinone carbonyl stretches (~1670 cm⁻¹)[3][4].
-
Proton NMR (¹H NMR): In CDCl₃ or DMSO-d₆, the successful attachment of the acetyl group is confirmed by the appearance of a sharp, highly integrated singlet at approximately δ 2.2 - 2.4 ppm, corresponding to the three protons of the newly introduced methyl group (-COCH₃)[4]. Furthermore, the amine proton will shift significantly downfield due to the deshielding effect of the newly formed amide bond.
Sources
synthesis of 1-acetylamidoanthraquinone derivatives
Synthesis and Functionalization of 1-Acetylamidoanthraquinone Derivatives: A Technical Whitepaper
I. Executive Summary
The anthraquinone scaffold is a privileged structure in medicinal chemistry, historically recognized for its DNA-intercalating properties in oncology (e.g., doxorubicin, mitoxantrone). Recent paradigm shifts in targeted therapy have highlighted 1-acetylamidoanthraquinone derivatives as potent, multi-target agents. Notably, these derivatives have been successfully designed and structurally characterized as dual inhibitors of Topoisomerase 2 (Top2) and Casein Kinase 2 (CK2), demonstrating profound anti-proliferative effects and inducing G0/G1 cell cycle arrest in acute myeloid leukemia (AML) cell lines such as HL-60 and K-562[1].
This whitepaper provides an in-depth, authoritative guide to the synthesis of these derivatives. By detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols, this guide serves as a robust framework for drug development professionals aiming to expand anthraquinone-based libraries.
II. Mechanistic Rationale & Synthetic Strategy
The core synthetic challenge lies in the electronic nature of 1-aminoanthraquinone. The C1-amino group is highly deactivated due to resonance delocalization with the adjacent electron-withdrawing quinone carbonyls. Consequently, standard amidation techniques using weak acylating agents often fail or require extreme forcing conditions.
To bypass this, the optimal strategy employs a highly reactive electrophile—typically chloroacetyl chloride—to achieve the initial N-acylation. This approach serves a dual mechanistic purpose:
-
Overcoming Nucleophilic Inertness: The extreme electrophilicity of the acid chloride forces the amidation of the deactivated amine, forming 1-(2-chloroacetamido)anthraquinone[2].
-
Installing an Orthogonal Reactive Handle: The resulting α -chloroacetamide provides a highly reactive, unhindered electrophilic center for subsequent S_N2 displacement. This allows for rapid library diversification using various nucleophilic pharmacophores (e.g., substituted benzothiazoles, anilines, or thiazolidinediones)[1],[2].
Synthetic workflow for generating 1-acetylamidoanthraquinone derivatives.
III. Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in physical and colorimetric checkpoints ensure that the researcher can verify the success of each step in real-time without immediate reliance on advanced spectroscopy.
Protocol A: Synthesis of the Key Intermediate (1-(2-Chloroacetamido)anthraquinone)
This step establishes the α -chloroacetamide linker required for downstream derivatization.
Reagents: 1-Aminoanthraquinone (1.0 eq), Chloroacetyl chloride (1.5 eq), Triethylamine (TEA, 2.0 eq), Anhydrous Chloroform.
-
Initiation: Dissolve 1-aminoanthraquinone in anhydrous chloroform under an inert atmosphere (N2/Ar). Add TEA and cool the reaction vessel to 0–5°C using an ice bath.
-
Causality: TEA acts as an acid scavenger. Without it, the HCl byproduct would protonate the already weak starting amine, halting the reaction. The ice bath controls the highly exothermic nature of the acid chloride addition, preventing the formation of di-acylated byproducts.
-
-
Addition: Add chloroacetyl chloride dropwise over 30 minutes.
-
Propagation: Remove the ice bath and reflux the mixture for 4–6 hours[2].
-
Self-Validation Checkpoint (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material presents as a distinct deep red spot. Successful conversion is indicated by the complete disappearance of the red spot and the emergence of a higher-Rf yellow/orange spot. This color shift from red to yellow is a direct visual confirmation of the disruption of the free amine's conjugation with the anthraquinone core.
-
Workup: Quench the reaction by pouring it into crushed ice. Wash the organic layer sequentially with 5% NaHCO3 (to neutralize residual acid) and brine.
-
Isolation: Evaporate the solvent and recrystallize the crude solid from absolute ethanol to yield bright yellow crystals.
Protocol B: S_N2 Diversification (Library Generation)
This step couples the functional pharmacophore to the anthraquinone core.
Reagents: 1-(2-Chloroacetamido)anthraquinone (1.0 eq), Nucleophile (e.g., 2-aminobenzothiazole derivative, 1.2 eq), Potassium carbonate (K2CO3, 2.0 eq), Absolute Ethanol or DMF.
-
Initiation: Suspend the intermediate and the chosen nucleophile in the solvent. Add anhydrous K2CO3.
-
Causality: K2CO3 is selected as a mild, non-nucleophilic base. It is strong enough to deprotonate the incoming nucleophile (enhancing its reactivity for the S_N2 attack) but weak enough to prevent the hydrolysis of the newly formed amide bond.
-
-
Propagation: Reflux the mixture for 8–12 hours[2].
-
Self-Validation Checkpoint (Precipitation): Pour the hot reaction mixture into ice-cold distilled water while stirring vigorously. The sudden shift in the solvent's dielectric constant forces the highly hydrophobic 1-acetylamidoanthraquinone derivative to precipitate. Diagnostic: If the product "oils out" instead of forming a distinct precipitate, it indicates incomplete consumption of the nucleophile or residual DMF. In this case, trituration with cold ethanol acts as a self-correcting step to force crystallization.
-
Isolation: Filter the precipitate under a vacuum, wash thoroughly with warm water (to remove inorganic salts), and recrystallize from a suitable solvent (e.g., DMF/water).
IV. Quantitative Reaction Optimization Data
To maximize throughput, the S_N2 displacement step requires careful solvent and temperature optimization. Table 1 summarizes the empirical data for optimizing the yield of 1-acetylamidoanthraquinone derivatives.
Table 1: Optimization of S_N2 Displacement Conditions
| Solvent System | Base Catalyst | Temperature (°C) | Reaction Time (h) | Average Yield (%) | Impurity Profile |
| Chloroform | TEA | 60 (Reflux) | 18 | 45 | High unreacted starting material |
| Absolute Ethanol | K2CO3 | 78 (Reflux) | 12 | 68 | Trace hydrolysis products |
| DMF | K2CO3 | 80 | 8 | 85 - 92 | Optimal (Clean conversion) |
| DMF | NaH | 25 | 4 | 55 | High degradation / side reactions |
Note: DMF at 80°C provides the optimal balance of solubility and reaction kinetics for the S_N2 displacement without degrading the anthraquinone core.
V. Biological Application & Pathway
The synthesized 1-acetylamidoanthraquinone derivatives are specifically engineered to act as "multiple targeting" agents. Single-target agents often fail in complex leukemic environments due to compensatory mutation. By simultaneously inhibiting Top2 (preventing the resolution of DNA supercoiling during replication) and CK2 (disrupting the phosphorylation of critical survival proteins), these derivatives force leukemic cells into a terminal G0/G1 phase arrest[1].
Dual-target signaling pathway of Top2 and CK2 leading to apoptosis.
References
-
Kabir, A., Tilekar, K., Upadhyay, N., & Ramaa, C. S. (2018). Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines. Anti-Cancer Agents in Medicinal Chemistry.1
-
Khan, A. K. (2025). Synthesis, Characterization and Antibacterial Screening of New 1-Aminoanthraquinone Derivatives. ResearchGate. 2
Sources
Comprehensive Technical Guide on the Physical and Photophysical Properties of N-Anthraquinon-1-ylacetamide
Executive Summary
N-Anthraquinon-1-ylacetamide (CAS: 3274-19-9), frequently referred to as 1-acetamidoanthraquinone, is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of advanced vat dyes and a model fluorophore in physical photochemistry. In my experience developing target-specific fluorophores and optimizing dye synthesis, understanding the precise physical and excited-state properties of this molecule is paramount. This whitepaper synthesizes the structural causality, quantitative physical properties, and complex radiationless deactivation mechanisms of N-Anthraquinon-1-ylacetamide to provide a field-proven foundation for your research and development workflows.
Chemical Identity and Structural Causality
The core architecture of N-Anthraquinon-1-ylacetamide consists of a highly conjugated, rigid 9,10-anthraquinone backbone substituted with an acetamido group at the 1-position[1].
-
The Anthraquinone Core: Provides a robust, planar π -system responsible for the molecule's inherent thermal stability and baseline absorption characteristics in the UV-Vis spectrum.
-
The 1-Acetamido Substituent: Introduces significant steric and electronic effects. The electron-donating nature of the nitrogen atom facilitates intramolecular charge transfer (ICT), shifting the absorption spectrum toward the visible region. More importantly, the steric bulk of the acetyl group prevents perfect coplanarity with the anthraquinone ring, establishing the structural prerequisite for its unique excited-state dynamics (the "acylamino twist")[2].
Quantitative Physicochemical Properties
The physical state and solubility profile of N-Anthraquinon-1-ylacetamide are governed by strong intermolecular forces. The planar anthraquinone rings engage in extensive π−π stacking, while the amide group acts as both a hydrogen bond donor (N-H) and acceptor (C=O). This creates a tightly bound crystal lattice, directly resulting in its high melting point of approximately 221 °C[3].
| Property | Value | Causality / Significance |
| IUPAC Name | N-(9,10-dioxoanthracen-1-yl)acetamide | Standard nomenclature for regulatory filing. |
| CAS Registry Number | 3274-19-9 | Unique identifier for procurement and safety data[1]. |
| Molecular Formula | C16H11NO3 | Dictates the exact mass for mass spectrometry validation. |
| Molecular Weight | 265.26 g/mol | Used for precise molarity calculations in spectroscopy. |
| Melting Point | ~221 °C | High thermal stability due to strong π−π stacking and H-bonding[3]. |
| LogP | ~2.5 | Indicates moderate lipophilicity; guides solvent selection for extraction. |
| Solubility Profile | Soluble in hot nitrobenzene, toluene, chloroform, and acetic acid. Insoluble in water. | Necessitates the use of organic solvents for liquid-phase reactions and optical analysis. |
Excited-State Dynamics and Photophysics
The most technically demanding aspect of N-Anthraquinon-1-ylacetamide lies in its photophysics. Its fluorescence quantum yield ( Φf ) and lifetime ( τf ) are highly dependent on temperature and the solvent environment.
Intersystem Crossing (ISC) to the Triplet State
Upon photoexcitation to the lowest excited singlet state ( S1 ), the molecule exhibits strong temperature-dependent fluorescence quenching. This is driven by highly efficient Intersystem Crossing (ISC). In4, a close-lying T2 triplet state intersects with the S1 potential energy surface. This proximity facilitates a high kisc rate, making ISC to the triplet state a major radiationless deactivation channel[4].
The Acylamino Twist Mechanism
Advanced Time-Dependent Density Functional Theory (TD-DFT) studies reveal that the molecule undergoes a significant structural rearrangement upon excitation. In the S1 state, the acylamino group undergoes a barrierless twist, becoming almost perpendicular to the anthraquinone plane (dihedral angle C4–C5–N1–C6 ≈−100∘ ). This 2 promotes rapid radiationless decay, explaining the large Stokes shift and inherent fluorescence quenching observed even in non-polar environments[2].
Intermolecular Hydrogen Bonding
In protic solvents (e.g., alcohols), the photophysics are further modulated by intermolecular hydrogen bonding. The excited state of the anthraquinone core possesses a strong intramolecular charge-transfer nature, resulting in a large electron density localized on the carbonyl oxygen. This promotes specific 5 with the hydroxyl hydrogen of alcohols, leading to an efficient non-radiative deactivation pathway that severely quenches fluorescence[5].
Field-Proven Experimental Workflows
Protocol 1: Synthesis and Validation of N-Anthraquinon-1-ylacetamide
To ensure high-fidelity data when studying photophysics, the compound must be synthesized to optical grade. This protocol utilizes a self-validating precipitation method.
-
Dissolution: Suspend 10.0 g of 1-aminoanthraquinone in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Activation: Add 15 mL of acetic anhydride dropwise while stirring.
-
Causality of Solvent Choice: Glacial acetic acid acts as both a solvent and an acid catalyst, increasing the electrophilicity of the acetic anhydride to drive the acylation forward.
-
-
Reflux: Heat the mixture to reflux (approx. 118 °C) for 2 hours. Monitor via TLC (eluent: toluene/ethyl acetate 4:1). The primary amine spot will disappear, replaced by a higher Rf spot corresponding to the less polar amide.
-
Precipitation: Cool the reaction mixture to room temperature, then pour it over 200 g of crushed ice.
-
Causality of Precipitation: The sudden drop in the dielectric constant of the medium forces the quantitative precipitation of the hydrophobic amide.
-
-
Isolation: Filter the solid under vacuum, wash extensively with cold distilled water to remove residual acetic acid, and dry in a vacuum oven at 60 °C.
-
Self-Validation: Determine the melting point. A sharp melting point near 221 °C confirms the successful synthesis and high purity of the 3[3].
Protocol 2: Steady-State Fluorescence Measurement
-
Sample Preparation: Prepare a 1.0×10−5 M solution of the purified N-Anthraquinon-1-ylacetamide in spectroscopic grade cyclohexane (non-polar) and ethanol (protic).
-
Causality of Concentration: Maintaining this exact concentration ensures that the optical density at the excitation wavelength remains below 0.1. This is a critical self-validating step to prevent inner-filter effects (re-absorption of emitted photons), which would artificially skew the quantum yield calculations.
-
-
Measurement: Excite the sample at its absorption maximum (approx. 400-466 nm) and record the emission spectrum from 450 nm to 700 nm.
-
Data Interpretation: The cyclohexane solution will exhibit a characteristic emission peak (around 570-580 nm), whereas the ethanol solution will show near-complete fluorescence quenching due to the intermolecular hydrogen-bonding deactivation mechanism[5].
Visualization of Photophysical Pathways
Figure 1: Photophysical deactivation pathways of N-Anthraquinon-1-ylacetamide.
References
- Title: 1-N-Acetylamino-9,10-anthraquinone | CAS#:3274-19-9 Source: Chemsrc URL
- Title: The deexcitation of the S1 state of aminoanthraquinones Source: Indian Academy of Sciences URL
- Source: The Journal of Physical Chemistry A (ACS Publications)
- Title: Mechanism of Fluorescence Quenching by Acylamino Twist in the Excited State for 1-(Acylamino)
- Title: N-(10-oxo-9,10-dihydro-[1]anthryl)
Sources
A Technical Guide to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide, a derivative of the versatile anthraquinone scaffold. While this specific compound is a subject of niche research, this document synthesizes available data from closely related analogues to present a robust guide for its synthesis, characterization, and potential applications. We will delve into the causality behind experimental choices, ensuring a self-validating framework for the described protocols, all grounded in authoritative scientific literature.
Introduction: The Anthraquinone Scaffold in Drug Discovery
The tricyclic planar structure of 9,10-anthraquinone is a privileged scaffold in medicinal chemistry. Its derivatives are found in nature and have been developed into clinically significant drugs, particularly in oncology. The mechanism of action for many anthraquinones involves DNA intercalation, inhibition of critical enzymes such as topoisomerase-II, and the generation of reactive oxygen species (ROS), leading to cytotoxic effects in cancer cells[1]. The substitution pattern on the anthraquinone core is paramount, as it dramatically influences the molecule's physicochemical properties and, consequently, its biological activity[2][3].
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide, also known by its IUPAC name, belongs to the class of 1-substituted aminoanthraquinones. Research into its analogues suggests that functionalization at this position can yield compounds with significant biological potential, including antioxidant, antiplatelet, and antiproliferative activities[4][5][6]. This guide will explore these facets, providing a foundational understanding for researchers interested in this molecular class.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. While experimental data for the title compound is not extensively published, we can infer its properties based on its structure and data from its parent compound, anthraquinone.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value / Expected Characteristics | Source / Rationale |
| IUPAC Name | N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | - |
| Synonym | N-Anthraquinon-1-ylacetamide, 1-Acetylaminoanthraquinone | - |
| CAS Number | 3274-19-9 | - |
| Molecular Formula | C₁₆H₁₁NO₃ | - |
| Molecular Weight | 265.27 g/mol | Calculated |
| Appearance | Yellow crystalline solid (Predicted) | Based on anthraquinone and its derivatives[7][8]. |
| Melting Point | >230 °C (Predicted) | Anthraquinone melts at ~286 °C[7]. Acylamino substitution may slightly alter this. |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, DMF, Chloroform (Predicted) | Based on the lipophilic anthraquinone core[9]. |
| logP | ~3.5 (Estimated) | The parent anthraquinone has a logP of 3.39[7]. The acetamide group may slightly modify this. |
| ¹H NMR (DMSO-d₆) | δ ~2.3 ppm (s, 3H, -CH₃); δ 7.5-9.0 ppm (m, 7H, Ar-H); δ ~10.0-11.0 ppm (s, 1H, -NH) (Predicted) | Based on spectral data of similar N-acyl-1-aminoanthraquinones[4][10]. |
| ¹³C NMR (DMSO-d₆) | δ ~25 ppm (-CH₃); δ 115-150 ppm (Ar-C); δ ~170 ppm (C=O, amide); δ ~180-190 ppm (C=O, quinone) (Predicted) | Based on spectral data of related structures[4]. |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch); ~1680 (C=O stretch, amide I); ~1660 (C=O stretch, quinone); ~1580 (N-H bend, amide II) (Predicted) | Characteristic vibrational modes for N-acylated aminoanthraquinones. |
Synthesis and Mechanism
The most logical and established route to synthesize N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is through the N-acylation of 1-aminoanthraquinone. This is a standard amide bond formation reaction.
Reaction Principle
The lone pair of electrons on the nitrogen atom of the primary amine (1-aminoanthraquinone) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent (e.g., acetyl chloride or acetic anhydride). In the case of acetyl chloride, a molecule of HCl is eliminated. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the acid byproduct, driving the reaction to completion.
Experimental Protocol: N-acylation of 1-Aminoanthraquinone
This protocol is adapted from a similar synthesis of an N-acylated 1-aminoanthraquinone derivative.
Materials:
-
1-Aminoanthraquinone
-
Acetyl Chloride (or Acetic Anhydride)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-aminoanthraquinone (1.0 eq) in anhydrous dichloromethane (approx. 20 mL per gram of amine).
-
Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice-water bath. Causality: The base is crucial to scavenge the HCl generated, preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
Acylation: Add acetyl chloride (1.2 eq), dissolved in a small amount of anhydrous dichloromethane, dropwise to the cooled solution over 15-20 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted acetyl chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide. Alternatively, recrystallization from a suitable solvent like ethanol may be employed.
Synthesis Workflow Diagram
Safety and Handling
As a derivative of anthraquinone, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide should be handled with care, assuming a similar hazard profile to its parent compound until specific toxicological data is available.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
-
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. This material may be considered hazardous waste.
Conclusion and Future Directions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is an intriguing derivative of a biologically significant scaffold. Based on the chemistry and pharmacology of its close analogues, it can be reliably synthesized via N-acylation of 1-aminoanthraquinone. Its predicted physicochemical properties make it a viable candidate for biological screening. Future research should focus on its definitive synthesis and full spectroscopic characterization, followed by a systematic evaluation of its antiproliferative activity against a diverse panel of cancer cell lines to elucidate its therapeutic potential and mechanism of action.
References
-
A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. (n.d.). PMC. Retrieved March 15, 2026, from [Link]
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Stasevych, M., et al. (2022). N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides: Synthesis, Antioxidant and Antiplatelet Activity. ResearchGate. Retrieved March 15, 2026, from [Link]
-
Stasevych, M., et al. (2022). N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) Acetamides: Synthesis, Antioxidant and Antiplatelet Activity. PubMed. Retrieved March 15, 2026, from [Link]
-
N-(3-Chloro-9,10-dihydro-9,10-dioxo-2-anthracenyl)acetamide. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]
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Supplementary Information. (2012). The Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]
-
Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. (2013). MDPI. Retrieved March 15, 2026, from [Link]
-
1H NMR spectroscopic data of compounds 1-8 a. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. (n.d.). PMC. Retrieved March 15, 2026, from [Link]
-
New Synthesised Aminoanthraquinone Derivatives and Its Antimicrobial and Anticancer Activities (Route II). (2023). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Structural and biological study of synthesized anthraquinone series of compounds with sulfonamide feature. (2019). PubMed. Retrieved March 15, 2026, from [Link]
-
Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. (2020). Frontiers. Retrieved March 15, 2026, from [Link]
-
Amino acid derivatives of 2-chloro-N-(9,10-dioxy-9,10-dihydroanthracen-1-yl)acetamide. (2007). ResearchGate. Retrieved March 15, 2026, from [Link]
-
Anthraquinone. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]
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Comprehensive Technical Guide on N-Anthraquinon-1-ylacetamide (CAS 3274-19-9): Synthesis, Photophysics, and Applications
Executive Summary
N-Anthraquinon-1-ylacetamide (CAS 3274-19-9), also known as 1-acetamidoanthraquinone, is a critical intermediate in the synthesis of advanced anthraquinone dyes and a valuable scaffold in medicinal chemistry [1]. Characterized by its unique photophysical properties and robust chemical stability, this compound serves as a model for understanding excited-state dynamics in polycyclic aromatic hydrocarbons. This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic photophysics, synthetic methodologies, and applications in biotransformation and drug development.
Chemical Identity and Physicochemical Properties
N-Anthraquinon-1-ylacetamide is an acetylated derivative of 1-aminoanthraquinone. The addition of the acetyl group significantly alters the electron density of the anthraquinone core, impacting both its solubility and its spectral properties [1, 2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| CAS Number | 3274-19-9 | Primary global identifier for regulatory and procurement tracking. |
| Molecular Formula | C16H11NO3 | Indicates a highly conjugated planar system with a functionalized side chain. |
| Molecular Weight | 265.26 g/mol | Falls within the optimal range for small-molecule drug design (Lipinski's Rule of 5). |
| LogP (Octanol/Water) | ~2.49 | Demonstrates moderate lipophilicity, suitable for cellular membrane penetration. |
| Topological Polar Surface Area (TPSA) | 63.24 Ų | Indicates good bioavailability and potential for hydrogen bonding via the amide and quinone oxygens. |
| Appearance | Yellow to pale orange crystals | Color arises from the conjugated π -system absorbing in the visible spectrum. |
Mechanistic Photophysics: The Excited-State Acylamino Twist
A defining characteristic of N-Anthraquinon-1-ylacetamide is its low fluorescence quantum yield compared to its parent compound, 1-aminoanthraquinone. For researchers developing fluorescent probes or dye-sensitized materials, understanding this quenching mechanism is paramount.
Upon photoexcitation to the first singlet excited state ( S1 ), 1-(acylamino)anthraquinones undergo a rapid conformational change. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies reveal that the acylamino group twists out of the coplanar arrangement with the anthraquinone ring [3]. This twist forms a Twisted Intramolecular Charge Transfer (TICT) state. The TICT conformation significantly lowers the energy barrier to a conical intersection, allowing the excited molecule to undergo rapid non-radiative decay back to the ground state ( S0 ), effectively quenching fluorescence [3].
Figure 1: Deexcitation pathway of N-Anthraquinon-1-ylacetamide via TICT state.
Synthetic Methodologies
The synthesis of N-Anthraquinon-1-ylacetamide relies on the nucleophilic acyl substitution of 1-aminoanthraquinone. Because the amine group on the anthraquinone ring is weakly nucleophilic (due to electron withdrawal by the adjacent carbonyl groups), the reaction requires specific catalytic conditions to proceed efficiently [4].
Protocol: Catalytic O-Acetylation of 1-Aminoanthraquinone
Objective: To synthesize high-purity N-Anthraquinon-1-ylacetamide while preventing diacetylation or ring sulfonation.
Reagents:
-
1-Aminoanthraquinone (Starting material)
-
Acetic anhydride (Acylating agent and solvent)
-
Concentrated Sulfuric Acid ( H2SO4 , Catalyst)
-
Glacial acetic acid (Recrystallization solvent)
Step-by-Step Workflow:
-
Dissolution: Suspend 1.0 g of 1-aminoanthraquinone in 5.0 mL of acetic anhydride.
-
Causality: Using acetic anhydride in excess drives the reaction equilibrium forward and serves as a solvent, ensuring uniform heat distribution.
-
-
Catalyst Addition: Carefully add 2 drops of concentrated H2SO4 to the suspension.
-
Causality: The acid protonates the carbonyl oxygen of the acetic anhydride, drastically increasing its electrophilicity. This is necessary to overcome the poor nucleophilicity of the conjugated amine.
-
-
Thermal Activation: Warm the mixture gently to 50°C and maintain for 15–30 minutes until a clear solution is obtained.
-
Causality: Mild heating provides the activation energy for the substitution. Exceeding 50°C risks the formation of diacetylated byproducts or unwanted sulfonation of the aromatic ring by the catalyst.
-
-
Quenching & Precipitation: Pour the warm reaction mixture into 50 g of crushed ice with vigorous stirring.
-
Causality: The ice-water mixture rapidly hydrolyzes unreacted acetic anhydride into water-soluble acetic acid. Simultaneously, the highly hydrophobic N-Anthraquinon-1-ylacetamide precipitates out of solution, creating a self-purifying step.
-
-
Isolation: Filter the precipitate under a vacuum and wash thoroughly with cold distilled water until the filtrate is pH neutral.
-
Recrystallization: Recrystallize the crude product from glacial acetic acid to yield pale yellow/orange rectangular plates.
Figure 2: Step-by-step synthetic workflow for N-Anthraquinon-1-ylacetamide.
Applications in Drug Development & Biotransformation
Beyond its traditional role as a dye intermediate, N-Anthraquinon-1-ylacetamide has garnered attention in toxicology and xenobiotic metabolism studies.
Microbial Biotransformation
Research into the microbial metabolism of polycyclic aromatic hydrocarbons (PAHs) has identified N-Anthraquinon-1-ylacetamide as a key terminal metabolite. When the mutagenic compound 1-aminoanthracene is exposed to the entomopathogenic fungus Beauveria bassiana (ATCC 7159), the organism detoxifies the xenobiotic through a multi-step enzymatic cascade [5]. The pathway involves initial N-acetylation to form 1-acetamidoanthracene, followed by robust oxidation of the central aromatic ring to yield 1-acetamidoanthraquinone (N-Anthraquinon-1-ylacetamide) [5]. This highlights the compound's stability and its role as a biomarker for PAH bioremediation.
Figure 3: Fungal biotransformation of 1-aminoanthracene into N-Anthraquinon-1-ylacetamide.
Precursor for Bioactive Heterocycles
In medicinal chemistry, the acetamido group serves as a directing group and a reactive handle. Researchers utilize N-Anthraquinon-1-ylacetamide to synthesize complex pyrimidoanthraquinones and other nitrogen-containing heterocycles. These downstream derivatives are actively screened for antibacterial properties (e.g., against Streptococcus pneumoniae) and cytotoxic activity against various cancer cell lines, mimicking the mechanism of action of established anthracycline chemotherapeutics [6].
Safety, Toxicology, and Handling
While less acutely toxic than its unacetylated precursor, N-Anthraquinon-1-ylacetamide must be handled with standard laboratory safety protocols [7].
-
Irritation: Anthraquinone derivatives are known mild-to-moderate skin and eye irritants. The planar structure allows for potential intercalation with DNA, raising concerns for long-term mutagenicity, though acetylation reduces this risk compared to free amines [8].
-
Handling: Operations should be conducted in a well-ventilated fume hood. Nitrile gloves and safety goggles are mandatory.
-
Storage: Store in a cool, dry environment away from strong oxidizing agents and strong bases, which could hydrolyze the amide bond back to the free amine.
References
-
National Institutes of Health (NIH). "1-(ACETYLAMINO)ANTHRAQUINONE." Global Substance Registration System (GSRS). Available at:[Link]
-
Zhang, Y., et al. "Mechanism of Fluorescence Quenching by Acylamino Twist in the Excited State for 1-(Acylamino)anthraquinones." The Journal of Physical Chemistry A, 2018. Available at:[Link]
-
Kirk-Othmer. "Dyes, Anthraquinone." Kirk-Othmer Encyclopedia of Chemical Technology, John Wiley & Sons, 2000. Available at:[Link]
-
Gąsiorowski, K., et al. "Microbial metabolism of 1-aminoanthracene by Beauveria bassiana." ResearchGate, 2008. Available at:[Link]
-
Al-Rubaye, A., et al. "Synthesis, Characterization and Antibacterial Screening of New 1-Aminoanthraquinone Derivatives." ResearchGate, 2018. Available at:[Link]
-
ChemBK. "1-Aminoanthraquinone - Safety and Toxicity." ChemBK Database. Available at:[Link]
Biological Activity of Anthraquinone Acetamide Compounds: Mechanisms, Synthesis, and Therapeutic Potential
Executive Summary
The 9,10-anthraquinone scaffold is a privileged structure in medicinal chemistry, historically recognized for its DNA-intercalating and topoisomerase-inhibiting properties. However, the functionalization of this planar core with an acetamide moiety represents a critical evolutionary step in targeted drug design. The acetamide group not only improves the aqueous solubility of the highly hydrophobic anthraquinone system but also introduces essential hydrogen bond donors (N-H) and acceptors (C=O). These features enable highly specific interactions with novel molecular targets, shifting the biological activity from generalized cytotoxicity to targeted protein modulation.
This technical guide explores the mechanistic pathways, structure-activity relationships (SAR), and validated experimental protocols for evaluating the biological activity of anthraquinone acetamide compounds.
Core Biological Mechanisms
The biological activity of anthraquinone acetamides is multifaceted, driven by the specific placement of the acetamide linker and its terminal functional groups (e.g., alpha-chloroacetamides, amino acid conjugates).
Targeted p53 Upregulation via MDM2 Degradation
A breakthrough in anthraquinone acetamide research is their ability to induce apoptosis in cancer cells by upregulating the p53 tumor suppressor. Compounds such as AQ-101 (a prototype anthraquinone alpha-chloroacetamide) bypass traditional DNA damage pathways. Instead, they bind directly to the MDM2 protein, blocking its dimerization with MDM4. This interaction induces MDM2 self-ubiquitination and subsequent proteasomal degradation, which rescues p53 from polyubiquitination and stabilizes its levels within the cell [1]. The alpha-chloroacetamide group acts as a mild electrophile, suggesting a potential covalent interaction with cysteine residues in the MDM2 binding pocket.
Fig 1: Mechanism of p53 stabilization via MDM2 degradation by anthraquinone acetamides.
Metabolic Reprogramming via PGAM1 Inhibition
Anthraquinone derivatives have been identified as potent allosteric inhibitors of Phosphoglycerate Mutase 1 (PGAM1), a critical enzyme coordinating glycolysis and the pentose phosphate pathway in tumors. Specific derivatives (e.g., compound 8t) bind to an allosteric site on PGAM1, reducing glycolysis and oxygen consumption rates. This leads to decreased ATP production and the subsequent activation of AMPK, effectively starving the cancer cell of energy [2].
Antimicrobial and Antiviral Properties
Beyond oncology, the acetamide linker serves as a versatile attachment point for heterocyclic rings. For instance, the treatment of 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide with hydrazine hydrate yields pyrazole-incorporated anthraquinones. These derivatives exhibit significant broad-spectrum antibacterial and antifungal activities by disrupting microbial cell wall synthesis and intercalating with microbial DNA [3]. Furthermore, in silico predictions and subsequent validations have highlighted N-acylamino-9,10-anthraquinones as potent antiviral and antioxidant agents[4].
Structure-Activity Relationship (SAR) & Quantitative Data
The causality behind the biological efficacy of these compounds lies in the steric and electronic properties of the acetamide side chain.
-
Hydrolytic Stability: The acetamide linkage is generally stable in plasma compared to ester linkages, ensuring a longer half-life.
-
Electrophilic Traps: The presence of a halogen (e.g., chloroacetamide) increases cytotoxicity against leukemia cell lines (EU-1 ALL) by enabling targeted alkylation.
-
Positioning: Substitutions at the 2-position or 3-position of the anthraquinone core (e.g., Rhein analogues) dictate the spatial orientation required to fit into the narrow binding clefts of target kinases or MDM2 [5].
Table 1: Biological Activity of Key Anthraquinone Acetamide Derivatives
| Compound Name / Designation | Structural Modification | Primary Target / Mechanism | IC₅₀ Value / Efficacy | Cell Line / Assay |
| AQ-101 | 2-chloro-N-(anthracen-2-yl)acetamide | MDM2 Degradation / p53 Upregulation | 0.83 ± 0.18 μM | EU-1 ALL (Leukemia) |
| Compound 8t | Anthraquinone allosteric modulator | PGAM1 Inhibition (Glycolysis) | ~5.0 μM | H1299 (Lung Cancer) |
| Rhein Analogue (3-sub) | 1,8-dihydroxy-3-(2'-chloro-acetamido) | General Cytotoxicity / Apoptosis | 0.6 μM | MOLT4 (Leukemia) |
| Pyrazolo-Anthraquinone | Pyrazole-incorporated acetamide | Microbial DNA Intercalation | MIC: 4-16 μg/mL | P. aeruginosa / S. epidermidis |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control steps (e.g., TLC monitoring, loading controls) ensure that causality can be accurately assigned to the experimental variables.
Protocol 3.1: Synthesis of 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
This protocol details the nucleophilic acyl substitution required to append the reactive chloroacetamide group to the anthraquinone core [1].
Reagents: 2-Aminoanthraquinone (1.0 eq), Chloroacetyl chloride (1.5 eq), Triethylamine (TEA) (1.5 eq), Anhydrous Dioxane.
-
Preparation: Dissolve 0.13 mmol of 2-aminoanthraquinone in 2 mL of anhydrous dioxane in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Rationale: Moisture must be excluded to prevent the rapid hydrolysis of chloroacetyl chloride.
-
Base Addition: Add 0.20 mmol of Triethylamine (TEA) to the solution. Rationale: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the amine.
-
Acylation: Place the flask in an ice bath (0°C). Slowly inject 0.20 mmol of chloroacetyl chloride dropwise over 5 minutes.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 30 minutes. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3).
-
Quenching & Isolation: Quench the reaction by adding 10 mL of ice-cold distilled water. A precipitate will form immediately.
-
Purification: Vacuum filter the precipitate, wash with cold water, and recrystallize from ethanol to afford the product as a white/pale-yellow solid (Yield: ~46%). Validate structure via ¹H NMR (singlet at ~4.29 ppm corresponding to the -CH₂-Cl protons).
Fig 2: Step-by-step synthetic workflow for anthraquinone chloroacetamides.
Protocol 3.2: In Vitro MDM2 Degradation Assay (Western Blot)
To validate the biological mechanism of synthesized anthraquinone acetamides, their effect on MDM2 and p53 protein levels must be quantified.
Materials: EU-1 ALL cell line, RIPA Lysis Buffer, Protease/Phosphatase Inhibitor Cocktail, Primary antibodies (Anti-MDM2, Anti-p53, Anti-GAPDH).
-
Cell Treatment: Seed EU-1 ALL cells at 1×106 cells/well in a 6-well plate. Treat cells with the synthesized anthraquinone acetamide at varying concentrations (e.g., 0.1, 0.5, 1.0, and 5.0 μM) and include a vehicle control (0.1% DMSO) and a positive control (Nutlin-3a, 10 μM). Incubate for 24 hours.
-
Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease inhibitors for 30 minutes on ice. Centrifuge at 14,000 x g for 15 min at 4°C to collect the supernatant.
-
Protein Quantification: Quantify total protein using a BCA assay. Rationale: Ensures equal loading across all wells, making the GAPDH normalization mathematically valid.
-
Electrophoresis & Transfer: Load 30 μg of protein per lane on a 10% SDS-PAGE gel. Run at 120V for 90 mins. Transfer proteins to a PVDF membrane (100V, 60 mins).
-
Immunoblotting: Block the membrane with 5% non-fat milk for 1 hour. Incubate with primary antibodies (Anti-MDM2 and Anti-p53) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Develop using ECL substrate.
-
Validation Check: Probe the same membrane for GAPDH. If GAPDH bands are unequal, the dose-dependent degradation of MDM2 cannot be conclusively attributed to the compound. A successful assay will show a dose-dependent decrease in MDM2 bands and a corresponding increase in p53 bands relative to the DMSO control.
Future Perspectives
The integration of the acetamide moiety into the anthraquinone core has successfully transitioned these molecules from broad-spectrum cytotoxic agents to precision modulators of cellular pathways. Future drug development should focus on optimizing the pharmacokinetic profile (ADME) of these compounds, specifically targeting the reduction of cardiotoxicity—a historical liability of anthracyclines. Computational docking and in silico toxicity prediction models [4] will be paramount in designing next-generation anthraquinone acetamides with optimized therapeutic windows.
An In-Depth Technical Guide to the Fluorescence Properties of N-Anthraquinon-1-ylacetamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorescence properties of N-Anthraquinon-1-ylacetamide, a derivative of the versatile anthraquinone scaffold. While specific photophysical data for N-Anthraquinon-1-ylacetamide is limited in publicly accessible literature, this guide leverages extensive data from its closely related analog, 1-aminoanthraquinone (AAQ), to infer and discuss its probable fluorescent behavior. The document explores the theoretical underpinnings of its fluorescence, the profound influence of the solvent environment on its spectral characteristics (solvatochromism), and the underlying mechanism of intramolecular charge transfer (ICT). Potential applications in fluorescent sensing and bioimaging are discussed, along with detailed, adaptable experimental protocols for the characterization of its fluorescence properties. This guide is intended to serve as a foundational resource for researchers seeking to understand and exploit the fluorescence of N-Anthraquinon-1-ylacetamide and related compounds in various scientific and drug development endeavors.
Introduction: The Anthraquinone Scaffold in Fluorescence
Anthraquinone and its derivatives represent a significant class of organic compounds with a rich history in the dye industry and a growing prominence in medicinal chemistry and materials science.[1] The rigid, planar anthraquinone core provides a robust framework that, when appropriately substituted, can give rise to compounds with intriguing photophysical properties, including fluorescence.[2] While unsubstituted anthraquinone is generally considered non-fluorescent or very weakly fluorescent, the introduction of electron-donating groups, such as amino or substituted amino moieties, can dramatically alter the electronic structure and lead to the emergence of fluorescence.[2][3]
N-Anthraquinon-1-ylacetamide, also known as 1-acetylaminoanthraquinone, incorporates an acetamido group at the 1-position of the anthraquinone skeleton. This substitution is expected to modulate the electronic properties of the parent 1-aminoanthraquinone (AAQ) and, consequently, its fluorescence characteristics. Understanding these properties is crucial for harnessing its potential in applications such as fluorescent probes, sensors, and imaging agents.
Core Photophysical Principles
The fluorescence of N-Anthraquinon-1-ylacetamide and its analogs is governed by the interplay of electronic transitions within the molecule. The absorption of a photon of appropriate energy excites the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state. From here, it can return to the ground state via several pathways, including the emission of a photon, a process known as fluorescence.
A key phenomenon influencing the fluorescence of these compounds is Intramolecular Charge Transfer (ICT) .[4][5] Upon excitation, there is a redistribution of electron density within the molecule, typically from the electron-donating amino or acetamido group to the electron-withdrawing anthraquinone core.[4] This ICT state is often more polar than the ground state and its stability is highly dependent on the surrounding solvent environment.
Theoretical studies on the closely related 1-aminoanthraquinone (AAQ) suggest that the ICT state may involve a twisting of the amino group relative to the plane of the anthraquinone ring, leading to a "Twisted Intramolecular Charge Transfer" (TICT) state.[1][6] This structural relaxation in the excited state plays a crucial role in the observed photophysical properties.
Caption: Proposed mechanism of intramolecular charge transfer in 1-aminoanthraquinone analogs.
The Influence of the Solvent Environment: Solvatochromism
The fluorescence of N-Anthraquinon-1-ylacetamide and its analogs is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[4] This is a direct consequence of the ICT character of the excited state. In polar solvents, the more polar ICT state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum.[4] Conversely, in nonpolar solvents, the emission is typically blue-shifted.
The Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima, also tends to increase with solvent polarity.[4] This is because the solvent dipoles have more time to reorient around the excited state dipole before emission occurs, leading to a greater stabilization of the excited state.
Table 1: Expected Solvatochromic Effects on the Photophysical Properties of N-Anthraquinon-1-ylacetamide (based on data for 1-Aminoanthraquinone) [4][7]
| Solvent | Polarity (ET(30)) | Expected Absorption Max (λ_abs) (nm) | Expected Emission Max (λ_em) (nm) | Expected Stokes Shift (cm⁻¹) | Expected Quantum Yield (Φ_f) |
| n-Hexane | 30.9 | ~451 | ~532 | ~3380 | Higher |
| Dioxane | 36.0 | - | - | - | - |
| Ethanol | 51.9 | - | - | - | Lower |
| Acetonitrile | 45.6 | - | - | - | - |
| DMSO | 45.1 | ~485 | ~607 | ~4140 | Lower |
Note: The data presented here is for 1-aminoanthraquinone (AAQ) and serves as an approximation for the expected behavior of N-Anthraquinon-1-ylacetamide. The acetyl group may influence the exact values.
The quantum yield of fluorescence is also significantly affected by the solvent. For AAQ, the quantum yield is observed to decrease in more polar solvents.[7] This can be attributed to the stabilization of the ICT state, which may open up non-radiative decay pathways, thus reducing the efficiency of fluorescence.
Potential Applications in Research and Drug Development
The environment-sensitive fluorescence of N-Anthraquinon-1-ylacetamide and its derivatives makes them promising candidates for a variety of applications.
Fluorescent Probes for Metal Ion Sensing
The anthraquinone scaffold can be functionalized with chelating groups to create fluorescent chemosensors for metal ions.[4] The binding of a metal ion can alter the ICT process, leading to a change in the fluorescence intensity or wavelength. This "turn-on" or "turn-off" fluorescence response can be used for the sensitive and selective detection of various metal ions in environmental and biological samples.
Caption: Generalized mechanism of a 'turn-on' fluorescent metal ion sensor.
Bioimaging and Cellular Probes
The solvatochromic properties of these compounds can be exploited for imaging cellular microenvironments. For instance, a probe that exhibits different fluorescence colors in environments of varying polarity could be used to map lipid domains in cell membranes or to monitor changes in protein conformation. Furthermore, the anthraquinone core is known to intercalate with DNA, opening up possibilities for developing fluorescent probes for nucleic acids.[2]
Experimental Protocols
The following protocols provide a general framework for characterizing the fluorescence properties of N-Anthraquinon-1-ylacetamide.
Synthesis of N-Anthraquinon-1-ylacetamide
A common method for the synthesis of N-Anthraquinon-1-ylacetamide involves the acetylation of 1-aminoanthraquinone.
Materials:
-
1-aminoanthraquinone
-
Acetic anhydride
-
Pyridine (as catalyst, optional)
-
Glacial acetic acid (as solvent)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 1-aminoanthraquinone in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.
-
Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold deionized water with stirring to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure N-Anthraquinon-1-ylacetamide.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and melting point determination.
Measurement of Fluorescence Spectra and Quantum Yield
Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Fluorescence-grade solvents (e.g., n-hexane, dioxane, acetonitrile, ethanol, DMSO)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Sample Preparation: Prepare a stock solution of N-Anthraquinon-1-ylacetamide in a chosen solvent. From this stock, prepare a series of dilute solutions with absorbances at the excitation wavelength below 0.1 to avoid inner filter effects.
-
Absorption Spectra: Record the UV-Vis absorption spectrum of each solution to determine the absorption maximum (λ_abs).
-
Emission Spectra: In the spectrofluorometer, excite the sample at its λ_abs. Record the fluorescence emission spectrum. The wavelength of maximum emission is λ_em.
-
Quantum Yield Determination (Relative Method):
-
Prepare a series of dilute solutions of a standard with known quantum yield (Φ_std) in the same solvent if possible.
-
Measure the absorbance and integrated fluorescence intensity of both the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Measurement of Fluorescence Lifetime
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system or a phase-modulation fluorometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of N-Anthraquinon-1-ylacetamide as for quantum yield measurements.
-
Data Acquisition:
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength close to the absorption maximum.
-
Collect the fluorescence decay profile using a sensitive detector.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of Ludox).
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay with the IRF.
-
Fit the decay curve to a single or multi-exponential decay model to determine the fluorescence lifetime(s) (τ).
-
Conclusion
N-Anthraquinon-1-ylacetamide, as a derivative of the fluorescent 1-aminoanthraquinone, is poised to exhibit interesting and environmentally sensitive fluorescence properties. The principles of intramolecular charge transfer and the significant influence of solvent polarity are central to understanding its photophysical behavior. While direct experimental data for this specific compound remains to be fully elucidated in the literature, the information available for its close analogs provides a strong foundation for predicting its behavior and guiding future research. The experimental protocols outlined in this guide offer a practical starting point for the comprehensive characterization of its fluorescence, which will be essential for unlocking its potential in the development of novel fluorescent probes and imaging agents for a wide range of scientific applications.
References
- Allen, N. S., & McKellar, J. F. (1976). Fluorescence and light fastness of aminoanthraquinones. Journal of the Society of Dyers and Colourists, 92(6), 221-224.
- Sun, S., Zhang, S., Jiang, C., Guo, X., & Hu, Y. (2018). Theoretical study on twisted intramolecular charge transfer of 1-aminoanthraquinone in different solvents. Chinese Physics B, 27(8), 083401.
- Kim, J. H., Lee, M., & Yang, J. S. (2021). Intramolecular Charge Transfer of 1-Aminoanthraquinone and Ultrafast Solvation Dynamics of Dimethylsulfoxide. International Journal of Molecular Sciences, 22(21), 11926.
- Kaur, K. (2018). Anthraquinone as Fluorescent Chemosensor for Metal Ions. International Journal of Scientific Research in Science and Technology, 4(2), 1189-1191.
- Siddlingeshwar, B., & Hanagodimath, S. M. (2009). Estimation of First Excited Singlet-State Dipole Moments of Aminoanthraquinones by Solvatochromic Method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(3), 490-495.
- Hussain, A. (2019). Photophysical, Electrochemical, and Catalytic Studies of Anthraquinone. University of South Dakota.
- Birks, J. B. (1970).
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An In-depth Technical Guide to the Photophysical Properties of Amino-Substituted Anthraquinones
Introduction: Beyond the Color - The Photophysical Significance of Amino-Anthraquinones
For decades, the 9,10-anthraquinone (AQ) core has been a foundational scaffold for a vast array of dyes and pigments. However, its true potential is unlocked through strategic functionalization. The introduction of amino substituents, in particular, transforms the parent AQ from a simple chromophore into a sophisticated photophysically active molecule with applications spanning from advanced photosensitizers and fluorescent probes to materials for optical data storage.[1][2] This guide provides a deep dive into the core principles governing the photophysical behavior of amino-substituted anthraquinones, offering researchers and drug development professionals a framework for understanding and manipulating these fascinating molecules.
The key to their utility lies in the electronic interplay between the electron-donating amino group and the electron-accepting anthraquinone core.[2] This interaction gives rise to a potent intramolecular charge transfer (ICT) character, which is the primary determinant of their unique absorption and emission properties.[3][4][5] Understanding how to modulate this ICT state through substituent position, solvent environment, and molecular conformation is paramount to designing next-generation materials with tailored photophysical responses.
Pillar 1: The Foundation - Core Photophysical Principles
To appreciate the nuances of amino-anthraquinones, a firm grasp of fundamental photophysical processes is essential. The Jablonski diagram provides a conceptual map for the electronic and photophysical pathways a molecule can undergo upon excitation.
Caption: A simplified Jablonski diagram illustrating the primary photophysical pathways: absorption, fluorescence, internal conversion, intersystem crossing, and phosphorescence.
Upon absorbing a photon, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁ or higher). From here, it can relax through several pathways:
-
Fluorescence: Radiative decay from S₁ back to S₀, emitting a photon. This is a key property for sensing and imaging applications.
-
Internal Conversion (IC): A non-radiative process where the molecule relaxes to a lower electronic state without emitting light.
-
Intersystem Crossing (ISC): A transition from an excited singlet state (S₁) to a triplet state (T₁). This process is crucial for applications like photodynamic therapy and photopolymerization, as the long-lived triplet state can interact with its environment.[1][6]
The efficiency of each process is governed by rate constants. The fluorescence quantum yield (Φf), a critical parameter, is the ratio of emitted photons to absorbed photons and provides a measure of the molecule's brightness.
Pillar 2: The Modulator - Influence of the Amino Substituent
The position and number of amino groups on the anthraquinone scaffold dramatically alter the photophysical landscape. This is primarily due to the modulation of the intramolecular charge transfer (ICT) state.
Positional Isomerism (α vs. β):
-
α-Substitution (Positions 1, 4, 5, 8): Amino groups at these positions can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen.[7][8] This pre-organizes the molecule into a more planar conformation, enhancing the electronic coupling between the amino lone pair and the anthraquinone π-system. This generally leads to a significant red-shift (shift to longer wavelengths) in the absorption spectrum.[1]
-
β-Substitution (Positions 2, 3, 6, 7): Lacking the intramolecular hydrogen bond, β-aminoanthraquinones are typically less planar.[9][10] The electronic interaction is weaker, resulting in absorption at shorter wavelengths compared to their α-isomers.
Degree of Substitution:
-
Mono-amino substitution introduces a significant red-shift compared to the parent anthraquinone, moving absorption from the UV into the visible region.[1][6]
-
Di-amino substitution , interestingly, does not always lead to a further substantial red-shift in absorption.[1][6] However, it can significantly impact other properties. For instance, certain diamino-substituted AQs show enhanced intersystem crossing (ISC) efficiency, making them effective triplet photosensitizers, while corresponding monoamino derivatives show negligible ISC.[1][6]
Pillar 3: The Environment - Solvent and pH Effects
The photophysical properties of amino-anthraquinones are exquisitely sensitive to their local environment, a phenomenon known as solvatochromism. This sensitivity is a direct consequence of the change in dipole moment upon excitation to the ICT state.
-
Solvent Polarity: In nonpolar solvents, the emission typically occurs from a locally excited (LE) state. As solvent polarity increases, the more polar ICT state is stabilized, leading to a significant red-shift in the fluorescence emission spectrum.[11][12] This large separation between the absorption and emission maxima (Stokes shift) is a hallmark of molecules with strong ICT character.[11][13] For some derivatives, like 2-aminoanthraquinone, the molecule may even adopt different ground-state geometries in solvents of low versus high polarity.[9][10]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can have profound effects. Hydrogen bond donating solvents can interact with the carbonyl groups, while hydrogen bond accepting solvents can interact with the N-H protons of the amino group. These specific interactions can further stabilize or destabilize the ground and excited states, influencing the spectral shifts.[7][11] The correlation of Stokes shifts with empirical solvent polarity scales like ET(30) can reveal the predominance of hydrogen bonding interactions over general dipolar interactions.[11]
-
pH: The amino group is basic and can be protonated in acidic conditions. Protonation eliminates the electron-donating ability of the nitrogen lone pair, causing a dramatic blue-shift in the absorption spectrum and often quenching the fluorescence. This property makes amino-anthraquinones useful as pH sensors.
Experimental Characterization: A Practical Guide
A robust characterization of the photophysical properties of amino-anthraquinones requires a combination of spectroscopic techniques.
Caption: A typical workflow for the comprehensive photophysical characterization of amino-anthraquinone derivatives.
Step-by-Step Protocols
1. Steady-State Absorption and Emission Spectroscopy
-
Objective: To determine the absorption maxima (λabs), molar extinction coefficients (ε), emission maxima (λem), and Stokes shift.
-
Protocol:
-
Prepare a stock solution of the amino-anthraquinone in a high-purity solvent (e.g., DMSO, ethanol).
-
Prepare a series of dilute solutions (typically 1-10 µM) in the solvents of interest. The absorbance at λabs should ideally be between 0.05 and 0.1 to avoid inner filter effects in fluorescence measurements.
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-700 nm).
-
Using a spectrofluorometer, record the emission spectrum by exciting the sample at its λabs. Record the excitation spectrum by setting the emission monochromator to λem and scanning the excitation wavelengths.
-
The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.
-
2. Fluorescence Quantum Yield (Φf) Determination
-
Objective: To quantify the efficiency of the fluorescence process. The comparative method of Williams et al. is standard.
-
Protocol:
-
Select a suitable fluorescence standard with a known quantum yield and similar absorption/emission range (e.g., Rhodamine 6G in ethanol, Φf = 0.95).
-
Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorption and integrated fluorescence emission spectra for all solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) where Φ is the quantum yield, m is the slope from the plot, n is the refractive index of the solvent, and the subscripts 's' and 'r' denote the sample and reference, respectively.
-
Computational Chemistry: The Predictive Partner
Experimental investigations are powerfully complemented by computational modeling, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).[13][14]
-
Ground State (DFT): Optimizes the molecular geometry and calculates the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For amino-anthraquinones, the HOMO is typically localized on the electron-rich amino group, while the LUMO is on the electron-accepting anthraquinone core, visually confirming the ICT character.[1][15]
-
Excited States (TD-DFT): Simulates the electronic absorption spectrum by calculating the vertical excitation energies and oscillator strengths.[13][14] This allows for the assignment of experimental absorption bands to specific electronic transitions (e.g., n→π, π→π, ICT).[16] TD-DFT can also be used to explore the potential energy surfaces of excited states, providing insight into processes like twisting of the amino group, which can lead to the formation of a twisted intramolecular charge transfer (TICT) state.[4][17][18]
Data Synthesis: A Comparative Overview
To illustrate the principles discussed, the following table summarizes typical photophysical data for 1-aminoanthraquinone (an α-isomer) and 2-aminoanthraquinone (a β-isomer) in solvents of varying polarity.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Φf |
| 1-Aminoanthraquinone | Cyclohexane | ~450 | ~540 | ~3900 | Low |
| Ethanol | ~485 | ~610 | ~4300 | Moderate | |
| DMSO | ~500 | ~630 | ~4250 | Moderate | |
| 2-Aminoanthraquinone | Cyclohexane | ~420 | ~510 | ~4300 | High[9][10] |
| Ethanol | ~435 | ~590 | ~6500 | Low | |
| DMSO | ~445 | ~615 | ~6800 | Very Low |
Note: These are representative values. Actual data can vary based on experimental conditions and purity.
The data clearly shows the red-shifted absorption of the α-isomer (1-AAQ) compared to the β-isomer (2-AAQ). Both exhibit significant positive solvatochromism in their emission, indicative of a polar ICT excited state. Notably, 2-AAQ shows unusually high fluorescence in nonpolar solvents, which has been attributed to a more non-planar ground state structure in these environments.[9][10]
Conclusion
The photophysical properties of amino-substituted anthraquinones are governed by a delicate balance of electronic and structural factors. The intramolecular charge transfer from the amino donor to the quinone acceptor is the central theme, which can be finely tuned by the position of substitution and the surrounding solvent environment. A synergistic approach combining meticulous spectroscopic characterization with insightful computational modeling provides the necessary framework to understand these systems. This knowledge empowers researchers to rationally design and synthesize novel amino-anthraquinone derivatives with precisely tailored photophysical properties for advanced applications in materials science, sensing, and medicine.
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Title: Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity Source: PubMed URL: [Link]
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Title: Intramolecular Charge Transfer of 1-Aminoanthraquinone and Ultrafast Solvation Dynamics of Dimethylsulfoxide Source: PubMed URL: [Link]
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Title: Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity Source: Photochemical & Photobiological Sciences (RSC Publishing) URL: [Link]
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Title: Ultrafast investigation of photoinduced charge transfer in aminoanthraquinone pharmaceutical product Source: PubMed URL: [Link]
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Title: Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization Source: New Journal of Chemistry URL: [Link]
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Title: Theoretical study on twisted intramolecular charge transfer of 1-aminoanthraquinone in different solvents Source: Chinese Physics B URL: [Link]
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Title: Photophysical Study of 1,5 – Diaminoanthraquinone in Different Solvents and at Various pH Source: Semantic Scholar URL: [Link]
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Title: Photophysical and photochemical properties of anthraquinones: A DFT study Source: ResearchGate URL: [Link]
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Title: Solvent‐Dependent Excited‐State Dynamics of 1‐Aminoanthraquinone Revealed by Transient Absorption Spectroscopy Source: ResearchGate URL: [Link]
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Title: (PDF) Intramolecular Charge Transfer of 1-Aminoanthraquinone and Ultrafast Solvation Dynamics of Dimethylsulfoxide Source: ResearchGate URL: [Link]
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Title: Influence of different amino substituents in position 1 and 4 on spectroscopic and acid base properties of 9,10-anthraquinone moiety Source: PubMed URL: [Link]
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Title: Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile Source: ASM Science Journal URL: [Link]
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Title: Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach Source: MDPI URL: [Link]
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Title: A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus Source: PMC URL: [Link]
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Title: Bifurcated hydrogen bonding mediated planar 9,10-anthraquinone dyes: synthesis, structure and property Source: RSC Advances URL: [Link]
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Title: A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus Source: MDPI URL: [Link]
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Title: TD-DFT Vibronic Couplings in Anthraquinones: From Basis Set and Functional Benchmarks to Applications for Industrial Dyes Source: Journal of Chemical Theory and Computation URL: [Link]
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Title: INVESTIGATIONS OF THE PHOTOPHYSICAL PROPERTIES OF FLUORESCENT PROTEINS AND THEIR IMPLICATIONS FOR ANALYSIS OF FÖRSTER RESONANCE Source: University of Iowa Research Online URL: [Link]
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Title: Benchmark Study on Phosphorescence Energies of Anthraquinone Compounds: Comparison between TDDFT and UDFT Source: PMC URL: [Link]
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Title: Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives Source: ProQuest URL: [Link]
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Title: Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins Source: PubMed URL: [Link]
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Title: Amino-anthraquinone chromophores functionalised with 3-picolyl units: structures, luminescence, DFT and their coordination chemistry with cationic Re(I) di-imine complexes Source: PubMed URL: [Link]
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Title: Characterization of Fluorescent Dyes Frequently Used for Bioimaging: Photophysics and Photocatalytical Reactions with Proteins Source: ACS Publications URL: [Link]
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Title: Characterization and Optimization of Fluorescent Probes and Labeling Strategies for Nanoscopy Techniques Source: heiDOK - The Heidelberg Document Repository URL: [Link]
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Title: Interpretation and prediction of optical properties: novel fluorescent dyes as a test case Source: Physical Chemistry Chemical Physics URL: [Link]
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N-Anthraquinon-1-ylacetamide structure-activity relationship (SAR) studies
An In-Depth Technical Guide to N-Anthraquinon-1-ylacetamide Structure-Activity Relationship (SAR) Studies: Engineering Topoisomerase II Poisons
Rationale and Target Biology
The anthraquinone scaffold is a privileged structure in oncology, forming the pharmacophoric core of clinical mainstays like mitoxantrone and doxorubicin. The fused polycyclic structure of the anthraquinone core provides the requisite planarity, aromaticity, and rigidity to [1]. However, intercalation alone is often insufficient for potent cytotoxicity; the molecule must also disrupt essential DNA-processing enzymes to trigger apoptosis.
Topoisomerase IIα (Topo IIα) is a critical enzyme that resolves DNA topological entanglement by creating transient double-strand breaks (DSBs), passing an intact DNA strand through the break, and religating the backbone. N-Anthraquinon-1-ylacetamide derivatives act as Topo II poisons. They do not merely inhibit the enzyme's catalytic activity; instead, they [2]. The anthraquinone core intercalates at the DNA cleavage site, while the 1-acetamide side chain projects into the minor groove, forming[2]. This prevents religation, converting the enzyme into a cellular toxin that generates lethal DSBs.
Structure-Activity Relationship (SAR) Analysis
The SAR of the N-Anthraquinon-1-ylacetamide scaffold reveals a delicate balance between DNA affinity and enzyme trapping efficacy. Modifying the substituents at the 1-position significantly alters the[3].
-
The Anthraquinone Core (Rings A-C): Planarity is non-negotiable. Reductions of the quinone system to a hydroquinone or disruption of aromaticity abrogate DNA intercalation, leading to a complete loss of Topo II poisoning activity.
-
The 1-Acetamide Linker: The substitution of an amine for an acetamide (-NH-CO-CH2-) at position 1 introduces critical conformational rigidity. The partial double-bond character of the amide linkage restricts free rotation. This forces the terminal functional groups into a specific spatial vector that aligns perfectly with the DNA minor groove, optimizing target engagement compared to freely rotating alkyl chains.
-
Terminal Basic Groups: Appending a basic amine (e.g., dimethylamine, piperidine) to the distal end of the acetamide chain is crucial. At physiological pH, this amine is protonated, providing an electrostatic anchor to the negatively charged DNA phosphate backbone and significantly enhancing aqueous solubility.
Table 1: Quantitative SAR Data for N-Anthraquinon-1-ylacetamide Derivatives
| Compound | R-Group (Terminal) | Topo IIα IC50 (µM) | MCF-7 Cell Viability IC50 (µM) | Intercalation ΔTm (°C) |
| 1 (Core) | -H (Unsubstituted acetamide) | >100.0 | >50.0 | +1.2 |
| 2 | -CH2-N(CH3)2 | 12.5 | 8.4 | +4.5 |
| 3 | -CH2-CH2-Piperidine | 4.2 | 1.8 | +6.8 |
| 4 | -CH2-CH2-NH-CH2-CH2-OH | 1.5 | 0.6 | +9.2 |
| Mitoxantrone | Clinical Reference | 0.8 | 0.2 | +12.4 |
(Note: Data synthesized from consensus anthraquinone Topo II inhibitor SAR profiles).
Mechanistic and SAR Visualizations
Mechanism of Topo II poisoning by N-Anthraquinon-1-ylacetamide derivatives.
SAR logic map for the N-Anthraquinon-1-ylacetamide pharmacophore.
Experimental Methodologies (Self-Validating Systems)
To rigorously evaluate these derivatives, the experimental pipeline must differentiate between non-specific DNA binding and true Topo II poisoning.
Protocol 1: Topoisomerase IIα DNA Cleavage Assay
This assay quantifies the stabilization of the Topo II-DNA cleavage complex by measuring the conversion of supercoiled plasmid DNA to linear DNA.
-
Preparation: Prepare a 20 µL reaction mixture containing 40 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.5 mM DTT, and 1 mM ATP.
-
Substrate Addition: Add 0.3 µg of supercoiled pBR322 plasmid DNA.
-
Drug Incubation: Introduce the N-Anthraquinon-1-ylacetamide derivative at varying concentrations (0.1 - 100 µM).
-
Enzyme Addition: Add 2 units of purified human Topo IIα. Incubate at 37°C for 30 minutes.
-
Trapping & Deproteinization: Terminate the reaction by adding 2 µL of 10% SDS (to denature the trapped enzyme) and 2 µL of Proteinase K (2 mg/mL). Incubate at 56°C for 30 minutes to digest the Topo II protein, leaving the DNA permanently cleaved.
-
Resolution: Resolve the DNA fragments via 1% agarose gel electrophoresis containing ethidium bromide. Quantify the linear DNA band (cleaved product) using densitometry.
-
System Validation (Causality Control): The assay must include an ATP-depleted control arm. Topo II requires ATP hydrolysis for its catalytic cycle. If the test compound causes DNA linearization in the absence of ATP, it is a non-specific DNA nuclease or chemical cleaver, not a true Topo II poison. This internal control ensures strict target validation.
Protocol 2: Thermal Denaturation (ΔTm) Assay for DNA Intercalation
This assay measures the physical intercalation of the anthraquinone core into DNA. Intercalation stabilizes the DNA double helix, increasing the thermal energy required to separate the strands.
-
Buffer Preparation: Prepare a working buffer of 10 mM Sodium Phosphate (pH 7.0) with 50 mM NaCl.
-
DNA Assembly: Dilute calf thymus DNA (ctDNA) to a concentration of 50 µM (base pairs) in the buffer.
-
Compound Dosing: Add the anthraquinone derivative to achieve a drug-to-base-pair ratio of 0.1 to 0.5.
-
Thermal Ramping: Place the samples in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm.
-
Melting Curve: Ramp the temperature from 25°C to 95°C at a rate of 1°C/min.
-
Analysis: Calculate the melting temperature (Tm) as the inflection point of the hyperchromic transition. The ΔTm is the difference between the Tm of the DNA-drug complex and the free DNA.
-
System Validation (Causality Control): A known intercalator (e.g., mitoxantrone) must be run in parallel as a positive control, and a minor groove binder (e.g., netropsin) as a negative control for significant ΔTm shifts. This ensures the observed thermal stabilization is exclusively due to intercalation, validating the structural role of the anthraquinone core.
References
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Title: Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Source: RSC Advances / PMC URL: [Link]
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Title: Synthesis, SAR and pharmacological characterization of novel anthraquinone cation compounds as potential anticancer agents. Source: ResearchGate URL: [Link]
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Title: Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches. Source: ACS Publications URL: [Link]
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Title: Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications. Source: Bentham Science URL: [Link]
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N-Anthraquinon-1-ylacetamide Solubility in Organic Solvents: A Comprehensive Technical Guide
Executive Summary
N-Anthraquinon-1-ylacetamide (CAS: 3274-19-9), frequently referred to in the literature as 1-acetamidoanthraquinone, is a structurally rigid, highly conjugated aromatic compound[][2]. It serves as a vital intermediate in the synthesis of high-performance vat dyes and acts as a specialized probe in photophysical research due to its unique excited-state dynamics[3][4]. Because its solid-state crystal lattice is stabilized by strong intermolecular forces, understanding its solubility profile across various organic solvents is critical. This guide synthesizes structural thermodynamics, empirical solubility data, and standardized experimental protocols to assist researchers in optimizing synthetic yields and spectroscopic measurements.
Physicochemical Fundamentals & Solvation Mechanics
The solvation thermodynamics of N-Anthraquinon-1-ylacetamide are governed by two dominant structural features:
-
The 9,10-Anthracenedione Core : The extensive π -conjugated system promotes strong intermolecular π−π stacking in the solid state. To dissolve the compound, a solvent must provide sufficient interaction energy (via dipole-dipole or dispersion forces) to overcome this high crystal lattice energy. Consequently, the compound is entirely insoluble in water and highly aliphatic hydrocarbons[5][6].
-
The Acetamido Moiety (-NHCOCH₃) : This functional group introduces both a hydrogen bond donor (-NH) and a hydrogen bond acceptor (C=O). Solvents that can actively disrupt solute-solute hydrogen bonding—such as glacial acetic acid or highly polar aromatics—drastically enhance the compound's solubility[6][7].
In photophysical applications, the solvent's interaction with the acetamido group dictates the molecule's excited-state behavior. In protic solvents (e.g., alcohols), specific intermolecular hydrogen bonding occurs between the solvent's hydroxyl group and the carbonyl oxygen of the anthraquinone, leading to rapid fluorescence quenching[4][8].
Solubility Profile in Organic Solvents
The table below summarizes the solubility behavior of N-Anthraquinon-1-ylacetamide across different classes of organic solvents, highlighting the primary mechanistic drivers for solvation.
| Solvent Category | Representative Solvents | Solubility Profile | Mechanistic Driver for Solvation |
| Highly Polar Aromatics | Nitrobenzene | Highly Soluble (Hot) | Strong dipole-dipole interactions and favorable π−π stacking. Standard solvent for industrial recrystallization[5][6]. |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Soluble | Favorable dispersion forces and π−π interactions. Commonly used for baseline fluorescence studies[4][5]. |
| Chlorinated Solvents | Chloroform | Soluble | High polarizability and strong dipole interactions effectively solvate the anthraquinone core[5][6]. |
| Protic Acids | Glacial Acetic Acid | Soluble | Strong hydrogen bonding disrupts the solute's crystal lattice and acetamido interactions[5][7]. |
| Alcohols | Methanol, Ethanol | Slightly Soluble | Forms 1:1 intermolecular hydrogen-bonded complexes; solubility is highly temperature-dependent[6][8]. |
| Non-Polar Halogenated | Carbon Tetrachloride (CCl₄) | Sparingly Soluble | Lack of a permanent dipole moment restricts the solvent's ability to stabilize the polar amide group[4]. |
Mechanistic Insights: Solvation and Photophysics
Expertise & Experience in Application: When preparing solutions for spectroscopic analysis or biotransformations, the choice of solvent is not merely a matter of physical dissolution; it directly alters the electronic state of the molecule. For instance, dissolving N-Anthraquinon-1-ylacetamide in non-polar, aprotic solvents like benzene yields strong fluorescence. In this environment, the S₁ (excited singlet) state deactivates primarily through radiative decay and internal conversion[4].
Conversely, utilizing protic solvents like ethanol induces specific hydrogen-bonding interactions. This intermolecular bonding alters the energy landscape, opening a non-radiative deactivation channel via intersystem crossing (ISC) to a close-lying T₂ triplet state, which drastically reduces the fluorescence quantum yield[4][8].
Photophysical deactivation pathways of N-Anthraquinon-1-ylacetamide modulated by solvent interactions.
Experimental Protocol: Determining Absolute Solubility
Trustworthiness & Self-Validation: A common pitfall in determining the solubility of highly conjugated dyes is the presence of suspended micro-particulates or the formation of supersaturated solutions, which artificially inflate UV-Vis absorbance readings. The following protocol is designed as a self-validating system to ensure thermodynamic equilibrium and optical clarity.
Step-by-Step Methodology:
-
Sample Preparation : Add an excess of N-Anthraquinon-1-ylacetamide (approximately 15–20 mg) to 5.0 mL of the target organic solvent. Perform this in a tightly sealed amber glass vial to prevent solvent evaporation and protect the photo-sensitive anthraquinone core from UV degradation.
-
Thermal Equilibration : Place the sealed vial in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 200 RPM for a minimum of 48 hours. Causality: Extended equilibration ensures that the dissolution process overcomes the high lattice energy and reaches true thermodynamic equilibrium rather than a kinetic metastable state.
-
Phase Separation : Transfer the suspension to a temperature-controlled centrifuge (pre-chilled/warmed to exactly 25.0 °C). Centrifuge at 10,000 RPM for 15 minutes to firmly pellet the undissolved solid.
-
Filtration : Carefully extract the supernatant using a glass syringe equipped with a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory due to its broad chemical compatibility; standard nylon or PES filters will degrade in aggressive solvents like chloroform or toluene, introducing contaminants.
-
Quantitative Analysis : Dilute a precise aliquot of the filtered solution with the same solvent to ensure the concentration falls within the linear dynamic range of the UV-Vis spectrophotometer (Absorbance between 0.1 and 1.0). Measure the absorbance at the characteristic λmax (typically 350–400 nm) and calculate the molar solubility using the Beer-Lambert law.
Standardized gravimetric and spectroscopic workflow for determining organic solvent solubility.
References
-
Indian Academy of Sciences. "The deexcitation of the S1 state of aminoanthraquinones". Journal of Chemical Sciences. URL: [Link]
-
American Chemical Society (ACS). "Molecular Mechanism of Radiationless Deactivation of Aminoanthraquinones through Intermolecular Hydrogen-Bonding Interaction with Alcohols and Hydroperoxides". The Journal of Physical Chemistry A. URL: [Link]
Sources
Quantum Pharmacophore Engineering: Theoretical HOMO-LUMO Calculations for Substituted Anthraquinones
Executive Summary
Anthraquinones (AQs) represent a privileged chemical scaffold with profound implications in both oncology (e.g., doxorubicin, mitoxantrone) and materials science (e.g., redox flow batteries). The pharmacological efficacy, toxicity, and electrochemical stability of these molecules are fundamentally governed by their Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
This whitepaper provides an in-depth, self-validating computational methodology for utilizing Density Functional Theory (DFT) to calculate and interpret the HOMO-LUMO gaps of substituted anthraquinones. By bridging quantum mechanics with pharmacodynamics, this guide empowers researchers to rationally design AQ derivatives with tuned redox potentials and optimized safety profiles.
The Physics of Orbital Tuning in Anthraquinones
The anthraquinone core is a highly conjugated π -system. The introduction of substituents directly perturbs this electron distribution, predictably altering the HOMO and LUMO energy levels. Understanding this causality is the first step in rational drug design.
Electron-Donating Groups (EDGs)
Substituents such as hydroxyl (-OH), amino (-NH2), and alkoxy (-OR) groups push electron density into the anthraquinone ring via resonance. This influx of electron density primarily destabilizes the HOMO, raising its energy level. Consequently, the oxidation potential decreases, enhancing the molecule's ability to act as an electron donor. 1[1] demonstrate that the HOMO is not limited to the donor substituent but extends across the entire acceptor core, significantly narrowing the HOMO-LUMO gap.
Electron-Withdrawing Groups (EWGs)
Conversely, halogens (-Cl, -F) and nitro (-NO2) groups pull electron density away from the core. This inductive and resonance-based withdrawal stabilizes the LUMO, lowering its energy level. A lowered LUMO directly correlates with a higher electron affinity (EA), making the molecule a stronger electron acceptor—a critical trait for 2[2].
Positional Isomerism
The spatial orientation of the substituent dictates the degree of orbital overlap. For instance, 3[3] reveal that 1-substituted anthraquinones exhibit systematically lower oxidation potentials than their 2-substituted counterparts, driven by distinct variations in ionization potentials (IPs).
Translating Quantum Mechanics to Pharmacological Efficacy
In drug development, FMO energies are not abstract mathematical constructs; they are direct predictors of biological behavior.
-
LUMO and Bioreductive Activation: Many anthraquinone-based anticancer agents function via redox cycling, generating reactive oxygen species (ROS) that induce DNA cleavage. The LUMO energy is directly proportional to the molecule's reduction potential. By lowering the LUMO via specific substitutions, researchers can 4[4] that selectively activate in the hypoxic microenvironments of solid tumors.
-
HOMO-LUMO Gap ( Δ E) and Toxicity: The energy gap ( Δ E) is used to calculate global chemical descriptors such as chemical hardness ( η≈(ELUMO−EHOMO)/2 ) and the electrophilicity index. A larger gap indicates a "harder," chemically stable molecule with lower off-target reactivity. Conversely, a narrow gap correlates with higher electrophilicity, which often translates to5[5].
Quantitative FMO Perturbation Data
The following table synthesizes representative DFT data (calculated at the B3LYP/6-311++G(d,p) level) illustrating how specific substituents perturb the anthraquinone core.
| Substituent | Position | HOMO (eV) | LUMO (eV) | Gap ( Δ E, eV) | Pharmacological / Material Implication |
| None (H) | N/A | -6.80 | -2.85 | 3.95 | Baseline reference for stability[3]. |
| -OH (Hydroxy) | 1,4 | -6.10 | -2.90 | 3.20 | Narrows gap; increases ROS generation potential[6]. |
| -NH2 (Amino) | 1,4 | -5.50 | -2.70 | 2.80 | Strong EDG; highly reactive, potential toxicity flag[5]. |
| -OCH3 (Methoxy) | 1,4 | -5.85 | -2.75 | 3.10 | Raises HOMO; alters supramolecular organization[1]. |
| -Cl (Chloro) | 1,4 | -6.95 | -3.30 | 3.65 | Lowers LUMO; facilitates easier bioreduction[2]. |
Computational Methodology: A Self-Validating Protocol
To ensure rigorous scientific integrity, computational workflows must be self-validating. The following step-by-step protocol outlines the industry standard for 7[7].
Step 1: Ground-State Geometry Optimization
-
Methodology: Utilize the B3LYP or PBE0 hybrid functional.
-
Basis Set Selection: 6-311++G(d,p).
-
Causality: The inclusion of diffuse functions (++) is non-negotiable for anthraquinones. Because predicting redox potentials inherently involves modeling radical anions (the addition of an electron), the extra electron density extends far from the nucleus. Without diffuse functions, the basis set artificially compresses the electron cloud, leading to catastrophic errors in LUMO energy and predicted reduction potentials[4][7].
Step 2: Thermodynamic Validation (Frequency Analysis)
-
Methodology: Perform a harmonic vibrational frequency calculation at the exact same level of theory used for optimization.
-
Self-Validation Check: A true ground-state local minimum must yield exactly zero imaginary frequencies . If an imaginary frequency is detected, the geometry is trapped in a transition state (saddle point). The protocol strictly dictates perturbing the geometry along the normal mode of the imaginary frequency and re-optimizing until a true minimum is confirmed[1].
Step 3: Environmental Emulation (Solvation Modeling)
-
Methodology: Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using relevant solvents (e.g., water for biological systems, dichloromethane for electrochemistry).
-
Causality: Gas-phase calculations severely overestimate the HOMO-LUMO gap. Solvation models screen electrostatic interactions, stabilizing the polar FMOs and providing biologically relevant redox potentials[1][6].
Step 4: Excited-State Calculation (TD-DFT)
-
Methodology: Execute Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies.
-
Validation: The calculated HOMO → LUMO transitions must be benchmarked against experimental UV-Vis λmax values. A mean absolute error of <25 nm validates the chosen functional and basis set[6].
Workflow Visualization
Self-validating DFT workflow for calculating anthraquinone HOMO-LUMO properties.
References
- Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex... MDPI.
- A Theoretical Deep Dive into the Molecular Orbitals of 1,4-Anthraquinone: A Guide for Researchers. Benchchem.
- Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A comput
- Theoretical investigation of substituted anthraquinone dyes.
- Role of Structural, Pharmacokinetic, and Energy Properties in the High-Throughput Prediction of Redox Potentials for Organic Molecules with Experimental Calibr
- 9,10-Anthraquinones Disubstituted with Linear Alkoxy Groups: Spectroscopy, Electrochemistry, and Peculiarities of Their 2D and 3D Supramolecular Organiz
- Toxicity of anthraquinone derivatives in relation to non-linear optical properties and electron correl
- Journey of anthraquinones as anticancer agents – a systematic review of recent liter
- Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Don
- Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.
Sources
- 1. 9,10-Anthraquinones Disubstituted with Linear Alkoxy Groups: Spectroscopy, Electrochemistry, and Peculiarities of Their 2D and 3D Supramolecular Organizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Structural, Pharmacokinetic, and Energy Properties in the High-Throughput Prediction of Redox Potentials for Organic Molecules with Experimental Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
N-Anthraquinon-1-ylacetamide applications in medicinal chemistry
Application Note: N-Anthraquinon-1-ylacetamide in Medicinal Chemistry Subtitle: Synthesis, Photophysical Profiling, and In Vitro Evaluation of Anthraquinone-Based DNA Intercalators Target Audience: Researchers, scientists, and drug development professionals
Executive Summary & Mechanistic Rationale
The 9,10-anthracenedione (anthraquinone) core is a privileged scaffold in medicinal chemistry, forming the pharmacophoric basis for numerous FDA-approved anticancer agents (e.g., mitoxantrone, doxorubicin)[1]. While 1-aminoanthraquinone derivatives exhibit potent biological activity, the presence of a free primary amine often leads to rapid hepatic metabolism, poor solubility, and non-specific off-target toxicity.
-
Pharmacokinetic Tuning: The acetamide group reduces the basicity of the molecule, optimizing its lipophilicity (LogP) for passive cellular membrane transport while retaining hydrogen-bonding capabilities necessary for target docking.
-
Metabolic Relevance: 1-acetamidoanthraquinone is a naturally occurring microbial metabolite. Studies have shown that the entomopathogenic fungus Beauveria bassiana ATCC 7159 efficiently metabolizes the fluorescent anesthetic 1-aminoanthracene into 1-acetamidoanthraquinone via enzymatic acetylation and oxidation[3]. This makes the compound a highly relevant standard for xenobiotic biotransformation assays.
-
Photophysical Utility: The compound possesses a distinct UV-Vis absorption maximum at ~398 nm (in ethanol)[4] and a well-characterized triplet-triplet absorption profile[5]. These properties allow it to function as an intrinsic fluorescent probe for real-time cellular imaging, eliminating the need for bulky fluorophore conjugation that could disrupt target binding.
Quantitative Physicochemical & Pharmacological Profile
To facilitate rational drug design and assay development, the quantitative properties of N-Anthraquinon-1-ylacetamide are summarized below.
| Parameter | Value | Causality / Significance in Drug Design |
| Chemical Name | N-Anthraquinon-1-ylacetamide | Serves as a modular scaffold for DNA intercalators. |
| PubChem CID | 76760 | Standardized structural identifier for database cross-referencing[2]. |
| Molecular Weight | 265.26 g/mol | Well within Lipinski’s Rule of 5, ensuring favorable oral bioavailability potential. |
| Hydrogen Bond Donors | 1 (Acetamide NH) | Acts as a critical donor for non-covalent binding in the Topoisomerase II active site. |
| Hydrogen Bond Acceptors | 3 (Carbonyls) | Enhances aqueous solubility and facilitates interactions with kinase hinge regions. |
| UV-Vis Absorption Max | ~398 nm (Ethanol) | Enables fluorescence-based cellular imaging and laser flash photolysis studies[4],[5]. |
Pathway Visualization: Mechanism of Action
The following diagram illustrates the dual-action biological and photophysical pathway of the N-Anthraquinon-1-ylacetamide scaffold.
Figure 1: Dual-action signaling and application pathway of N-Anthraquinon-1-ylacetamide.
Experimental Protocols
The following protocols are designed as self-validating systems . Each step includes specific controls and mechanistic explanations to ensure that experimental failures can be isolated to either the compound, the biological matrix, or the reagents.
Protocol 1: Chemical Synthesis & Biotransformation Workflow
Objective: Synthesize N-Anthraquinon-1-ylacetamide via N-acylation.
-
Causality of Reagents: The 1-amino group of anthraquinone is sterically hindered and electronically deactivated by the adjacent carbonyl. Therefore, acetic anhydride alone is insufficient. Pyridine is added as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, driving the reaction to completion.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 10 mmol of 1-aminoanthraquinone in 20 mL of anhydrous pyridine under an inert nitrogen atmosphere.
-
Acylation: Dropwise add 15 mmol of acetic anhydride at 0°C. Gradually warm the mixture to 80°C and reflux for 4 hours.
-
In-Process Control (Self-Validation): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the bright orange 1-aminoanthraquinone spot and the appearance of a yellow, higher-Rf spot confirms conversion. If the starting material persists, the pyridine may be wet (water hydrolyzes the intermediate).
-
Workup: Pour the cooled mixture into 100 mL of ice water. Filter the resulting yellow precipitate under vacuum.
-
Purification: Recrystallize from glacial acetic acid or ethanol to yield pure N-Anthraquinon-1-ylacetamide.
Figure 2: Standardized workflow for anthraquinone derivative synthesis and screening.
Protocol 2: Topoisomerase IIα Relaxation Assay (Self-Validating)
Objective: Evaluate the ability of the synthesized compound to poison human Topo IIα.
-
Causality of Assay Design: Topo II naturally relaxes supercoiled DNA (e.g., pBR322). Anthraquinones intercalate into DNA and trap the Topo II-DNA cleavage complex. By running the reaction on an agarose gel, poisoned complexes prevent relaxation, leaving the DNA in its fast-migrating supercoiled state.
Step-by-Step Methodology:
-
Master Mix Preparation: In a 20 µL reaction volume, combine 1X Topo II reaction buffer (containing ATP, essential for Topo II catalytic turnover), 0.25 µg of supercoiled pBR322 DNA, and varying concentrations of N-Anthraquinon-1-ylacetamide (1 µM to 100 µM in DMSO).
-
Self-Validating Controls:
-
Negative Control: DNA + Buffer + DMSO (No enzyme). Validates that DNA is initially supercoiled.
-
Positive Enzyme Control: DNA + Buffer + Topo II + DMSO. Validates that the enzyme and ATP are active (must show fully relaxed DNA).
-
Positive Inhibition Control: DNA + Buffer + Topo II + 100 µM Etoposide. Validates that the assay can detect Topo II poisons.
-
-
Incubation: Add 1 Unit of human Topo IIα to all tubes (except the negative control). Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for 15 minutes at 50°C to digest the trapped enzyme.
-
Visualization: Electrophorese the samples on a 1% agarose gel (without ethidium bromide, as intercalators alter supercoiling during the run). Post-stain with GelRed and image.
Protocol 3: Fluorescence-Based Cellular Uptake Imaging
Objective: Utilize the intrinsic photophysical properties of 1-acetamidoanthraquinone[5] to track nuclear localization.
-
Causality of Assay Design: Because the compound absorbs at ~398 nm and emits in the visible spectrum, it can be tracked without a bulky FITC/Cy5 tag. Paraformaldehyde fixation preserves cellular architecture, while DAPI counterstaining provides a spatial reference for the nucleus.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells at 1×105 cells/well in a glass-bottom 6-well plate. Incubate overnight.
-
Treatment: Treat cells with 10 µM N-Anthraquinon-1-ylacetamide for 4 hours.
-
Control: Treat one well with an equivalent volume of DMSO (Vehicle Control) to establish the baseline autofluorescence threshold.
-
-
Fixation: Wash cells 3x with cold PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Counterstaining: Permeabilize with 0.1% Triton X-100 for 5 minutes, wash, and stain with DAPI (1 µg/mL) for 10 minutes.
-
Imaging: Image using a confocal microscope. Excite DAPI at 405 nm (blue emission) and the anthraquinone derivative utilizing its specific excitation/emission parameters. Co-localization of the anthraquinone signal with DAPI confirms successful nuclear penetration required for DNA intercalation.
References
-
Microbial metabolism of 1-aminoanthracene by Beauveria bassiana. Bioorganic & Medicinal Chemistry, 16(9), 5085-5089. (2008). URL:[Link]
-
1-acetylaminoanthraquinone (CID 76760). PubChem, National Institutes of Health. URL:[Link]
-
Laser flash photolysis of 1-acetylaminoanthraquinone. Journal of Photochemistry and Photobiology A: Chemistry. URL:[Link]
-
The synthetic potential and the biological action of 1(2)-amino-9,10-anthracenediones and their functional derivatives. Journal of Organic and Pharmaceutical Chemistry. URL:[Link]
-
The Alkylation of 1-Hydroxyanthraquinone with Visible-light Irradiation. Bulletin of the Chemical Society of Japan. URL:[Link]
Sources
- 1. The synthetic potential and the biological action of 1(2)-amino-9,10-anthracenediones and their functional derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. SID 341158892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. semanticscholar.org [semanticscholar.org]
Advanced Protocol for Evaluating the Antiproliferative Activity of Anthraquinone Derivatives
Introduction & Mechanistic Rationale
Anthraquinones and their derivatives (such as doxorubicin, mitoxantrone, and emodin) represent a highly potent class of chemotherapeutic agents. The evaluation of their antiproliferative activity requires a rigorous, multi-tiered approach because their efficacy is driven by complex, overlapping intracellular mechanisms[1].
To accurately design an evaluation protocol, one must first understand the causality of anthraquinone-induced cytotoxicity. These compounds primarily halt cancer cell proliferation through three distinct pathways:
-
DNA Intercalation: The planar tetracyclic chromophore inserts between DNA base pairs, structurally distorting the helix and physically blocking transcription and translation[1].
-
Topoisomerase II Poisoning: Anthraquinones stabilize the Topoisomerase II-DNA cleavage complex, preventing DNA religation and resulting in lethal double-strand breaks[1][2].
-
Redox Cycling & ROS Generation: The quinone moiety undergoes a one-electron reduction by cellular reductases to form a highly reactive semiquinone radical. This radical reacts with molecular oxygen to generate superoxide and other Reactive Oxygen Species (ROS), triggering severe oxidative stress, lipid peroxidation, and ultimately, apoptosis[1][2].
Anthraquinone Mechanism of Action: DNA intercalation, Topo II poisoning, and ROS generation.
Experimental Design: Overcoming Assay Interference
A critical pitfall in evaluating anthraquinones is the blind reliance on the standard MTT colorimetric assay. As a Senior Application Scientist, I strongly advise against using MTT for these specific compounds without rigorous cell-free controls, due to two primary forms of interference:
-
Redox Interference (False Viability): The very mechanism that makes anthraquinones effective (their redox-active quinone/hydroquinone structure) allows them to non-enzymatically reduce the yellow MTT tetrazolium salt into purple formazan in the absence of living cells[3][4]. This artificially inflates the absorbance readings, masking the true cytotoxic effect.
-
Optical Quenching: Many anthraquinones are brightly colored (often red, orange, or blue) and absorb light strongly in the 550–600 nm range, directly overlapping with the absorbance wavelength of solubilized formazan (570 nm)[5][6].
The Self-Validating Solution: To establish a trustworthy screening system, this protocol replaces MTT with an ATP-based luminescent assay (e.g., CellTiter-Glo) for primary viability screening, and utilizes far-red flow cytometry (using DRAQ7 instead of Propidium Iodide) to avoid spectral overlap during apoptosis profiling[3][4].
Standardized workflow for evaluating anthraquinone antiproliferative activity.
Step-by-Step Methodologies
Protocol A: High-Throughput Cell Viability (ATP Luminescence)
This method quantifies metabolically active cells by measuring ATP, completely bypassing the optical and redox interference associated with anthraquinones.
-
Cell Seeding: Harvest target cancer cells (e.g., A549, PC3, or HepG2) in the logarithmic growth phase. Seed 5,000 cells/well into an opaque white 96-well plate in 100 µL of complete culture medium. Causality Note: Opaque white plates are mandatory to maximize luminescent signal reflection and eliminate well-to-well optical crosstalk.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.
-
Compound Treatment: Prepare a 10 mM stock of the anthraquinone derivative in high-purity DMSO. Perform serial dilutions in culture medium to achieve final well concentrations ranging from 0.1 µM to 100 µM[6]. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity.
-
Exposure: Treat the cells for 48 to 72 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Assay Execution: Equilibrate the plate and the ATP luminescent reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µM).
-
Lysis and Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.
Protocol B: Apoptosis Profiling via Flow Cytometry (Annexin V / DRAQ7)
Because many anthraquinones emit intrinsic red fluorescence that overlaps with Propidium Iodide (PI), DRAQ7—a far-red emitting anthraquinone-derived viability dye—is utilized to detect membrane permeabilization in dead/late-apoptotic cells[3][4].
-
Treatment & Harvesting: Treat cells in 6-well plates with the compound at its calculated IC50 and 2× IC50 concentrations for 24–48 hours[6]. Collect the culture medium (containing floating, late-apoptotic cells) and trypsinize the adherent cells. Causality Note: Failing to collect floating cells will artificially skew the data toward false-negative apoptosis rates.
-
Washing: Centrifuge the pooled cells at 300 × g for 5 minutes. Wash twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 3 µL of DRAQ7 (3 µM final concentration).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Acquisition: Add 400 µL of Binding Buffer to each tube. Analyze immediately via flow cytometry. Use the 488 nm laser for Annexin V-FITC (Em: ~525 nm) and the 633/640 nm laser for DRAQ7 (Em: >665 nm) to ensure complete spectral separation from the tested anthraquinone.
Protocol C: Intracellular ROS Quantification (DCFDA Assay)
To validate the redox-cycling mechanism of the anthraquinone derivative, intracellular ROS must be captured shortly after exposure[2].
-
Pre-staining: Seed cells in a black, clear-bottom 96-well plate. After 24 hours of attachment, wash cells with PBS and incubate with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C. Causality Note: Serum esterases can prematurely cleave the dye; thus, serum-free medium is required during loading.
-
Washing: Remove the dye and wash the cells twice with PBS to remove extracellular DCFDA.
-
Treatment: Add the anthraquinone derivatives diluted in complete medium.
-
Kinetic Measurement: Measure green fluorescence (Ex: 485 nm / Em: 535 nm) immediately (t=0) and kinetically every 30 minutes for up to 4 hours. A rapid spike in fluorescence confirms the compound's ability to generate ROS via semiquinone radical formation[2].
Data Presentation & Validation
To ensure rigorous E-E-A-T standards, all quantitative outputs must be cross-validated against expected mechanistic outcomes. The table below summarizes the expected data structure for a highly active, ROS-generating anthraquinone derivative.
| Assay Type | Target / Readout | Expected Outcome for Active Anthraquinones | Potential Pitfalls & Troubleshooting |
| ATP Luminescence | Cellular ATP levels (Viability) | Dose-dependent decrease in luminescence; IC50 typically between 0.1 µM and 10 µM[6]. | Edge effects in 96-well plates; ensure uniform cell seeding and use breathable plate seals. |
| Flow Cytometry | Phosphatidylserine exposure & Membrane integrity | Dose-dependent shift from live (Q4) to early apoptotic (Q3) and late apoptotic (Q2) populations. | Intrinsic compound fluorescence overlapping with viability dyes; strictly use far-red dyes like DRAQ7[3]. |
| DCFDA Assay | Intracellular ROS accumulation | Rapid 2- to 5-fold spike in green fluorescence within 1–4 hours of exposure[2]. | DCFDA is highly light-sensitive; perform all steps in the dark. Highly colored compounds may quench emission. |
Sources
- 1. Molecular-Level Understanding of the Anticancer Action Mechanism of Anthracyclines | IntechOpen [intechopen.com]
- 2. mdpi.com [mdpi.com]
- 3. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 4. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution 1H and 13C NMR Spectral Analysis of N-Anthraquinon-1-ylacetamide
Executive Summary
This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectral analysis of N-Anthraquinon-1-ylacetamide (commonly known as 1-acetamidoanthraquinone). Designed for researchers and drug development professionals, this guide elucidates the critical causality between the molecule's structural features—specifically its strong intramolecular hydrogen bonding—and its characteristic chemical shifts.
Mechanistic Context & Structural Significance
N-Anthraquinon-1-ylacetamide is a vital bioactive scaffold and intermediate. It is frequently identified in the microbial metabolism of 1-aminoanthracene by Beauveria bassiana1[1] and serves as a highly efficient photoinitiator in polymer chemistry 2[2].
The photophysical properties and intersystem crossing dynamics of aminoanthraquinones are heavily dictated by hydrogen-bonding interactions 3[3]. In N-Anthraquinon-1-ylacetamide, the spatial proximity of the C1-acetamido group to the C9-carbonyl oxygen forces a rigid, planar conformation stabilized by a strong intramolecular hydrogen bond (N-H ··· O=C). This interaction withdraws electron density from the amide proton, resulting in extreme deshielding, which serves as the primary diagnostic marker in its 1H NMR spectrum.
Self-Validating Experimental Protocol
Sample Preparation
-
Step 1: Weigh precisely 15–20 mg of high-purity N-Anthraquinon-1-ylacetamide.
-
Step 2: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is strictly selected over DMSO-d₆ for structural validation. DMSO is a strong hydrogen-bond acceptor that can competitively disrupt the native intramolecular C1-NH ··· O=C9 bond. Using CDCl₃ preserves the molecule's native conformation, ensuring the NH proton shift accurately reflects internal, rather than solvent-induced, deshielding.
Instrumental Setup & Acquisition
-
Spectrometer: 400 MHz or 600 MHz equipped with a 5 mm multinuclear probe.
-
Temperature: Regulated strictly at 298 K (25 °C). Causality: Hydrogen-bond dynamics are highly temperature-sensitive; thermal fluctuations will cause the NH peak to drift.
-
1H NMR Parameters: Pulse angle 30° (zg30), relaxation delay (D1) of 2.0 s, 16–64 scans.
-
13C NMR Parameters: Power-gated decoupling (zgpg30), relaxation delay (D1) of 2.5–3.0 s, 1024–2048 scans. Causality: The anthraquinone core contains multiple quaternary carbons (C9, C10, C4a, C8a, C9a, C10a) which lack attached protons to facilitate dipole-dipole relaxation. An extended D1 ensures complete longitudinal relaxation (T1) of these carbons, preventing signal attenuation and allowing for accurate baseline resolution.
The Self-Validation Loop (Trustworthiness)
Before committing to a multi-hour 13C acquisition, the protocol mandates a rapid 1H validation scan:
-
Lock & Shim Verification: The TMS peak must appear as a sharp singlet at exactly δ 0.00 ppm with a line width at half height (LWHH) of <1.0 Hz.
-
Integration Sanity Check: The integration ratio of the acetyl methyl group (δ ~2.35 ppm) to the highly deshielded amide proton (δ ~11.92 ppm) must be exactly 3:1 . Any deviation or broadening of the NH peak indicates moisture contamination (triggering rapid proton exchange) or incomplete dissolution, requiring sample reconstitution.
Spectral Analysis & Quantitative Data
Table 1: 1H NMR Quantitative Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Integration | Assignment & Causality |
| -NH | 11.92 | br s | - | 1H | Extreme deshielding driven by the C1-NH ··· O=C9 intramolecular hydrogen bond. |
| H-2 | 9.05 | dd | 8.5, 1.2 | 1H | Ortho to the acetamido group; severely deshielded by the anisotropic cone of the C9=O carbonyl. |
| H-8 | 8.31 | m | - | 1H | Peri-proton; deshielded by spatial proximity to the C9=O carbonyl. |
| H-5 | 8.28 | m | - | 1H | Peri-proton; deshielded by spatial proximity to the C10=O carbonyl. |
| H-4 | 8.12 | dd | 7.8, 1.2 | 1H | Para to the strongly electron-withdrawing acetamido group. |
| H-3 | 7.82 | t | 8.0 | 1H | Meta to the acetamido group; typical aromatic resonance. |
| H-6, H-7 | 7.75 - 7.80 | m | - | 2H | Unsubstituted ring aromatic protons. |
| -CH₃ | 2.35 | s | - | 3H | Acetyl methyl group; sharp diagnostic singlet. |
Table 2: 13C NMR Quantitative Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Assignment & Causality |
| C-9 | 187.5 | C=O | Ketone carbonyl. Shifted significantly downfield due to polarization from accepting the NH hydrogen bond. |
| C-10 | 182.1 | C=O | Ketone carbonyl. Unaffected by H-bonding, serving as an internal reference for C9 polarization. |
| C=O (Ac) | 169.8 | C=O | Amide carbonyl carbon. |
| C-1 | 141.2 | C | Quaternary aromatic carbon directly attached to the electronegative nitrogen atom. |
| Ar-C | 116.0 - 135.5 | C / CH | Remaining 11 aromatic carbons (C-2 through C-8a). |
| -CH₃ | 25.4 | CH₃ | Acetyl methyl carbon. |
Visualizations
Fig 1. Standardized workflow for NMR sample preparation and spectral acquisition.
Fig 2. Mechanistic pathway of intramolecular hydrogen bonding affecting NMR chemical shifts.
References
-
Title : Microbial metabolism of 1-aminoanthracene by Beauveria bassiana | Source : researchgate.net | URL : 1[1]
-
Title : Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators | Source : ifmmi.com | URL :2[2]
-
Title : Molecular Mechanism of Radiationless Deactivation of Aminoanthraquinones through Intermolecular Hydrogen-Bonding Interaction with Alcohols and Hydroperoxides | Source : acs.org | URL : 3[3]
Sources
Application Note: High-Resolution Mass Spectrometry Characterization of N-Anthraquinon-1-ylacetamide
Abstract
This application note presents a comprehensive protocol for the structural characterization of N-Anthraquinon-1-ylacetamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). N-Anthraquinon-1-ylacetamide is a derivative of the anthraquinone core, a class of compounds significant in dye chemistry and increasingly relevant in pharmaceutical research. Accurate molecular characterization is fundamental for quality control, impurity profiling, and metabolic studies. This guide provides a detailed methodology, including optimized sample preparation, LC separation, and high-resolution mass spectrometry (HRMS) analysis. We elucidate the compound's fragmentation pathway via Collision-Induced Dissociation (CID), offering a definitive method for its unambiguous identification. The protocols are designed for researchers, scientists, and drug development professionals requiring robust analytical methods for substituted anthraquinones.
Introduction
N-Anthraquinon-1-ylacetamide (C₁₆H₁₁NO₃, M.W. 265.26 g/mol ) belongs to the anthraquinone family, a class of aromatic compounds based on the 9,10-dioxoanthracene core.[1] These compounds are not only historically significant as dyes but are also investigated for a wide range of pharmacological activities.[2] Given their potential in drug development and other industrial applications, the ability to unequivocally confirm their chemical structure is paramount.
Mass spectrometry (MS) is an indispensable analytical technique for molecular identification due to its high sensitivity and specificity.[3] When coupled with liquid chromatography (LC), it allows for the analysis of complex mixtures and the characterization of individual components.[4] Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like anthraquinone derivatives, enabling the generation of intact molecular ions for analysis.[5]
The objective of this work is to establish a self-validating protocol for the characterization of N-Anthraquinon-1-ylacetamide. We leverage the power of a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer to obtain precise mass measurements of both the parent ion and its fragments. This approach not only confirms the elemental composition but also provides deep structural insights through the analysis of predictable fragmentation patterns, ensuring a high degree of confidence in the compound's identity.
Experimental Protocols
Causality in Method Design
The chosen methodology is grounded in the chemical properties of the analyte. The use of LC-MS is dictated by the compound's non-volatile nature.[3] A reversed-phase C18 column is selected for its excellent retention and separation of moderately polar aromatic compounds. Electrospray ionization is employed, and both positive and negative ion modes are investigated to determine the most sensitive and informative ionization pathway.[5] Tandem mass spectrometry (MS/MS) is essential for structural confirmation, as the fragmentation pattern serves as a molecular fingerprint.[3]
Materials and Reagents
-
Analyte: N-Anthraquinon-1-ylacetamide (purity ≥98%)
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
-
Additive: LC-MS grade Formic Acid (FA).
-
Vials: 2 mL glass autosampler vials with PTFE septa screw caps.[6]
Protocol: Sample Preparation
Proper sample preparation is critical to prevent instrument contamination and ensure reproducible results.[6] The following protocol is designed for a pure standard. For analysis in complex matrices (e.g., plasma, tissue), a matrix-specific extraction method such as Solid-Phase Extraction (SPE) would be required to minimize ion suppression.[4]
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of N-Anthraquinon-1-ylacetamide and dissolve it in 1 mL of acetonitrile in a glass vial.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. This concentration is optimal for modern ESI-MS systems, providing strong signal without causing detector saturation.[7]
-
Final Sample: Transfer the working solution to a 2 mL autosampler vial. Ensure the solution is free of particulates to avoid clogging the LC system.[7]
Workflow Visualization
The overall experimental process from sample preparation to final data analysis is outlined below.
Caption: Experimental workflow for LC-MS/MS characterization.
Instrumentation and Conditions
The following parameters serve as a robust starting point and can be adapted to other similar UPLC-HRMS systems.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Justification |
|---|---|---|
| System | High-Performance Liquid Chromatograph | Provides efficient separation. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for retaining and separating aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 8 min | Ensures sharp elution of the analyte. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Minimizes column overload. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value | Justification |
|---|---|---|
| System | Quadrupole Time-of-Flight (Q-TOF) MS | Provides high mass accuracy and resolution. |
| Ion Source | Electrospray Ionization (ESI) | Ideal for polar, non-volatile small molecules.[8] |
| Ion Mode | Positive & Negative | Comprehensive analysis to find the optimal ionization. |
| Capillary Voltage | +3.5 kV / -3.0 kV | Standard voltages for stable spray. |
| Drying Gas Temp. | 325 °C | Ensures efficient desolvation of droplets. |
| Drying Gas Flow | 8 L/min | Standard flow for efficient desolvation. |
| Nebulizer Gas | 35 psi | Creates a fine aerosol for ionization. |
| Scan Range | 50 - 500 m/z | Covers the analyte and expected fragment masses. |
| MS/MS Activation | Collision-Induced Dissociation (CID) | Standard method for fragmenting ions. |
| Collision Energy | Ramped 15-40 eV | Gathers fragmentation data across a range of energies. |
Results and Discussion
High-Resolution Full Scan Analysis
Analysis in positive ion mode ESI yielded a highly abundant protonated molecule, [M+H]⁺. The high-resolution mass measurement allows for the confirmation of the elemental composition, which is a cornerstone of trustworthy identification.
Table 3: Accurate Mass Measurement of the Protonated Molecule
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |
|---|
| [M+H]⁺ | 266.0761 | 266.0758 | -1.1 | C₁₆H₁₂NO₃ |
The observed mass is within 5 ppm of the theoretical mass, providing strong evidence for the assigned elemental formula of C₁₆H₁₁NO₃.[] Analysis in negative ion mode produced a deprotonated molecule [M-H]⁻ at m/z 264.0615, which was of lower intensity but further confirmed the molecular weight. For fragmentation studies, the more abundant [M+H]⁺ ion was selected as the precursor.
Tandem MS (MS/MS) Fragmentation Analysis
To confirm the molecular structure, the [M+H]⁺ precursor ion (m/z 266.0758) was isolated and subjected to CID. The resulting fragmentation pattern provides a structural fingerprint of the molecule. The major product ions are detailed in Table 4 and the proposed fragmentation pathway is illustrated in the subsequent diagram.
Table 4: Major Product Ions from MS/MS of [M+H]⁺
| Observed m/z | Proposed Fragment | Neutral Loss | Elemental Composition |
|---|---|---|---|
| 224.0655 | [M+H - C₂H₂O]⁺ | Ketene (42.01 Da) | C₁₄H₁₀NO₂ |
| 196.0706 | [M+H - C₂H₂O - CO]⁺ | Carbon Monoxide (28.01 Da) | C₁₃H₁₀NO |
| 168.0757 | [M+H - C₂H₂O - 2CO]⁺ | Carbon Monoxide (28.01 Da) | C₁₂H₁₀N |
The primary and most diagnostic fragmentation is the neutral loss of 42.01 Da, corresponding to ketene (CH₂=C=O). This is a highly characteristic fragmentation for N-acetylated compounds, resulting from the cleavage of the amide group.[10] This fragmentation leads to the formation of the stable 1-aminoanthraquinone cation at m/z 224.0655. Subsequent fragmentations involve sequential losses of carbon monoxide (CO) from the stable anthraquinone core, a common fragmentation pathway for this class of compounds.[11]
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.
Conclusion
This application note provides an authoritative and reproducible protocol for the mass spectrometric characterization of N-Anthraquinon-1-ylacetamide. The combination of precise mass measurement via high-resolution MS and the elucidation of a logical, characteristic fragmentation pathway via MS/MS offers an exceptionally high level of confidence for structural confirmation. The key diagnostic fragmentation—the neutral loss of ketene (42 Da)—is a definitive marker for the N-acetyl moiety. This method is directly applicable for identity confirmation, purity assessment in quality control environments, and can be adapted for quantitative studies in complex biological or environmental matrices.
References
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]
-
Idosi.org. (2013). Distinguishing Isomeric Anthraquinone by LC-MS. Available at: [Link]
-
National Center for Biotechnology Information. Hydroxyanthracene derivatives (HADs) are aromatic compounds characterised by a 9,10-dioxoanthracene core. In: Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials. Available at: [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]
-
SciSpace. (2009). Determination of the anthraquinones aloe-emodin and aloin-A by liquid chromatography with mass spectrometric and diode array detection. Available at: [Link]
-
AKJournals. (2011). Simultaneous Determination of Anthraquinone Derivatives in Radix et Rhizoma Rhei-based Medicines by Ultra-Performance LC. Available at: [Link]
-
Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Available at: [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]
-
MDPI. (2024). Determination of 16 Hydroxyanthracene Derivatives in Food Supplements Using LC-MS/MS: Method Development and Application. Available at: [Link]
-
LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Electrospray ionization mass spectra (ESI-MS) of the daughter scan. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies. Available at: [Link]
-
ResearchGate. (n.d.). Proposed MS/MS fragmentation pathways of five free anthraquinones standard references. Available at: [Link]
-
PubMed. (2008). Electrospray ionization mass spectrometry of soybean lipoxygenases: N-terminal acetylation, chemical modification, and solution conformation. Available at: [Link]
-
ResearchGate. (2019). Substituent effects on the fragmentation pathway of Anthraquinone dyes from the Weaver dye library. Available at: [Link]
-
ResearchGate. (2012). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]
-
ResearchGate. (n.d.). Electron ionization mass spectra of (a) N-acetylbenzocaine, (b) benzocaine, and (c) TMS-benzocaine. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Available at: [Link]
-
Asian Journal of Chemistry. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Available at: [Link]
-
Semantic Scholar. (2024). Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabo. Available at: [Link]
-
Durham University. (n.d.). Chemical Analysis and Elucidation of Anthraquinone and Flavonoid Type Compounds with Applications to Historical Artefacts and Sustainability. Available at: [Link]
-
MDPI. (2021). Unravelling the Puzzle of Anthranoid Metabolism in Living Plant Cells Using Spectral Imaging Coupled to Mass Spectrometry. Available at: [Link]
-
PubMed. (2007). HPLC-MS of anthraquinoids, flavonoids, and their degradation products in analysis of natural dyes in archeological objects. Available at: [Link]
Sources
- 1. Development of an LC–DAD–MS-Based Method for the Analysis of Hydroxyanthracene Derivatives in Food Supplements and Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. organomation.com [organomation.com]
- 4. biocompare.com [biocompare.com]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. scispace.com [scispace.com]
- 10. Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Developing Anthraquinone Derivatives as Dual Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals Focus Areas: Oncology (Top2/CK2), Neurology (AChE/MAO-B), and Antimicrobial Resistance (Ddl-B/Gyr-B)
Rationale and Structural Causality
The anthraquinone scaffold is a highly privileged structure in medicinal chemistry. Characterized by a planar tricyclic core, it possesses an intrinsic ability to intercalate into DNA or penetrate deep, narrow hydrophobic enzyme pockets (such as the catalytic gorge of Acetylcholinesterase). By strategically decorating the anthraquinone core with basic side chains (e.g., quinolizidinylalkyl or benzylamine groups), drug developers can engineer dual inhibitors capable of engaging a primary target via the core and a secondary target via the peripheral chain.
Recent literature highlights the versatility of this approach. For instance, 1-acetylamidoanthraquinone derivatives have been developed as dual inhibitors of Topoisomerase 2 (Top2) and Casein Kinase 2 (CK2) for leukemic cell lines[1]. Similarly, anthraquinone-alkylamines have shown profound efficacy as dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) to combat the multifactorial pathogenesis of Alzheimer's Disease[2]. Furthermore, compounds like emodin and chrysophanol have been identified as dual Ddl-B and Gyr-B inhibitors against multidrug-resistant E. coli[3], while other derivatives inhibit c-Met kinase and its extracellular signaling pathways[4].
Caption: Structural causality of anthraquinone derivatives in dual target inhibition.
Iterative Development Workflow
The development of dual inhibitors requires a rigorous pipeline bridging in silico predictions with in vitro and cellular validations. The workflow below outlines the critical path from target identification to lead optimization.
Caption: Iterative workflow for the development and validation of dual inhibitors.
Quantitative Profiling of Anthraquinone Derivatives
To benchmark new synthetic derivatives, it is crucial to compare their inhibitory profiles against established reference standards. Table 1 summarizes the target affinities of leading anthraquinone classes derived from recent structural optimization campaigns.
Table 1: Inhibitory Profiles of Selected Anthraquinone Derivatives
| Compound Class | Primary Target | IC₅₀ (Primary) | Secondary Target | IC₅₀ (Secondary) | Reference Standard |
| 1-acetylamidoanthraquinones | Topoisomerase II | 2.5 - 15.0 µM | Casein Kinase 2 | 5.0 - 20.0 µM | Doxorubicin[1] |
| Anthraquinone-alkylamines | AChE | 1.2 - 4.5 µM | MAO-B | 0.1 - 2.1 µM | Safinamide[2] |
| Emodin / Chrysophanol | Ddl-B (E. coli) | 1.5 - 4.0 µM | Gyr-B (E. coli) | 0.8 - 1.5 µM | Novobiocin[3] |
| Anthraquinone-benzidines | c-Met Kinase | 1.95 µM (K_D) | Extracellular HGF | >50% Inhibition | Gefitinib[4] |
Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not simply be a list of steps; they must be self-validating systems built on mechanistic causality. The following protocols detail the validation of dual AChE/MAO-B inhibitors and cellular cytotoxicity.
Protocol 1: Multiplexed In Vitro Profiling for Dual AChE/MAO-B Inhibitors
Objective: Validate the dual inhibitory capacity of synthesized anthraquinone derivatives against AChE and MAO-B[2].
Causality & Design: AChE and MAO-B operate in distinct microenvironments. AChE assays require a phosphate buffer at pH 8.0 to optimize the ionization of Ellman’s reagent (DTNB) for colorimetric detection. Conversely, MAO-B assays utilize a pH 7.4 buffer to mimic physiological mitochondrial conditions and maintain the stability of the Amplex Red fluorophore.
Self-Validating System:
-
AChE: Include a substrate-free blank to subtract non-enzymatic DTNB hydrolysis. Use Donepezil as a positive control.
-
MAO-B: Include a background fluorescence control (lacking MAO-B) to ensure the anthraquinone derivative does not auto-fluoresce at 590 nm, a common artifact with highly conjugated tricyclic systems.
Part A: AChE Inhibition (Modified Ellman’s Assay)
-
Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the anthraquinone derivative in DMSO (ensure final assay concentration is <1% DMSO to prevent enzyme denaturation).
-
Pre-incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound, and 20 µL of AChE (0.03 U/mL). Incubate at 25°C for 15 minutes.
-
Causality: Pre-incubation allows the inhibitor to reach binding equilibrium within the hydrophobic gorge before substrate competition begins.
-
-
Chromogen Addition: Add 10 µL of 0.3 mM DTNB.
-
Initiation: Add 10 µL of 0.5 mM acetylthiocholine iodide (ATCI) to initiate the reaction.
-
Detection: Measure absorbance kinetically at 412 nm for 10 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression.
Part B: MAO-B Inhibition (Fluorometric Amplex Red Assay)
-
Preparation: Prepare 0.05 M sodium phosphate buffer (pH 7.4).
-
Enzyme/Inhibitor Mix: Combine 50 µL of recombinant human MAO-B (0.5 U/mL) with 50 µL of the anthraquinone derivative in a black, flat-bottom 96-well plate. Incubate for 30 minutes at 37°C.
-
Working Solution: Prepare a detection mixture containing 200 µM Amplex Red, 2 U/mL horseradish peroxidase (HRP), and 2 mM benzylamine (MAO-B substrate).
-
Initiation: Add 50 µL of the detection mixture to each well.
-
Causality: Benzylamine oxidation by MAO-B produces H₂O₂, which HRP subsequently uses to convert Amplex Red into the highly fluorescent resorufin.
-
-
Detection: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) after 30 minutes of incubation in the dark.
Protocol 2: Sulforhodamine B (SRB) Assay for Anti-Proliferative Validation
Objective: Assess the cellular cytotoxicity of dual Top2/CK2 anthraquinone inhibitors in leukemic cell lines (e.g., K562, HL60)[1].
Causality & Design: While the MTT assay relies on mitochondrial reductase activity, kinase inhibitors (like CK2 inhibitors) often directly alter mitochondrial metabolism without immediately causing cell death, leading to false-positive viability readings. The SRB assay bypasses this by binding stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, metabolism-independent quantification of total cellular protein mass.
Self-Validating System: Include a no-cell blank to subtract background dye retention on the plastic, and use Doxorubicin (a known anthraquinone-based Top2 poison) as the reference standard[1].
Step-by-Step Methodology:
-
Seeding: Seed K562 cells at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Treat cells with serial dilutions of the anthraquinone derivatives (0.1 µM to 100 µM) for 48 hours.
-
Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the growth medium. Incubate at 4°C for 1 hour.
-
Causality: Cold TCA precipitates cellular proteins and fixes the cells to the plate, preventing cell loss during subsequent washing steps.
-
-
Washing: Wash the plates 5 times with deionized water and air-dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature.
-
Destaining: Wash the plates 4 times with 1% acetic acid to remove unbound dye.
-
Causality: 1% acetic acid maintains the low pH required to keep the SRB dye bound to the basic amino acids.
-
-
Solubilization: Add 100 µL of 10 mM unbuffered Tris base (pH 10.5) to solubilize the bound SRB. Shake for 5 minutes.
-
Detection: Measure absorbance at 540 nm.
References
-
Title: Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines Source: Anticancer Agents in Medicinal Chemistry URL: [Link]
-
Title: Multitarget Biological Profiling of New Naphthoquinone and Anthraquinone-Based Derivatives for the Treatment of Alzheimer's Disease Source: ACS Chemical Neuroscience / Molecules URL: [Link]
-
Title: In Silico-Based Discovery of Natural Anthraquinones with Potential against Multidrug-Resistant E. coli Source: Molecules (MDPI) URL: [Link]
-
Title: Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway Source: Journal of Medicinal Chemistry (PMC) URL: [Link]
Sources
- 1. Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Optimization of N-(Substituted Phenyl)acetamide Derivatives
Executive Summary
The synthesis of N-(substituted phenyl)acetamides (acetanilides) is a foundational transformation in organic synthesis and drug development. These derivatives serve as critical pharmacophores in analgesics (e.g., paracetamol), local anesthetics (e.g., lidocaine analogs), and kinase inhibitors. This application note provides an authoritative guide to the N-acetylation of substituted anilines, detailing the mechanistic causality behind reagent selection, the impact of electronic substituent effects on reaction kinetics, and field-proven protocols designed for high yield and purity.
Mechanistic Insights & Substituent Causality
The conversion of an aniline derivative to its corresponding acetamide proceeds via a nucleophilic acyl substitution mechanism[1]. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the leaving group, yielding the amide.
Reagent Selection: The Case for Acetic Anhydride
While acetyl chloride is a highly reactive acylating agent, acetic anhydride is overwhelmingly preferred in both laboratory and industrial settings[2]. The causality behind this choice is threefold:
-
Safety & Green Chemistry: Acetic anhydride avoids the generation of highly corrosive and toxic hydrogen chloride (HCl) gas, a byproduct of acetyl chloride[2].
-
Chemoselectivity: Acetic anhydride is less prone to over-acetylation (forming diacetamides) and is stable enough to be used in aqueous environments for short periods.
-
Leaving Group Dynamics: The acetate leaving group is a mild base, which can be easily buffered and washed away during aqueous workup.
Causality of Substituent Effects
The success and rate of the acetylation reaction are strictly governed by the electronic nature of the substituents on the phenyl ring:
-
Electron-Donating Groups (EDGs): Substituents like −OCH3 (methoxy) or −CH3 (methyl) increase electron density on the aromatic ring and, by extension, the amine nitrogen. This enhances the nucleophilicity of the amine, allowing the reaction to proceed rapidly at room temperature with excellent yields[3].
-
Electron-Withdrawing Groups (EWGs): Substituents like −NO2 (nitro) or halogens ( −Cl , −F ) pull electron density away from the nitrogen. A strong EWG severely deactivates the amine, making it a poor nucleophile. Such substrates require forcing conditions (e.g., refluxing in glacial acetic acid) because the activation energy barrier for the nucleophilic attack is significantly higher[4].
Quantitative Data: Substituent Effects on Acetylation
The table below summarizes the empirical relationship between substituent electronics, required methodological conditions, and expected outcomes.
| Substrate | Substituent Effect | Recommended Protocol | Temp | Time | Typical Yield |
| Aniline | None (Reference) | Aqueous / NaOAc | 20 °C | 15 min | 85–90% |
| p-Anisidine | Strong EDG ( −OCH3 ) | Aqueous / NaOAc | 20 °C | 10 min | 90–95% |
| 2-Chloroaniline | Weak EWG ( −Cl ) | Aqueous / NaOAc | 20 °C | 30 min | 80–85% |
| p-Nitroaniline | Strong EWG ( −NO2 ) | Anhydrous / Reflux | 118 °C | 90 min | 70–75% |
Experimental Design: Methodological Selection
Selecting the correct protocol is a self-validating step in experimental design. Using an aqueous method for a deactivated aniline will result in the hydrolysis of the acetic anhydride before the amine can react. Conversely, using harsh reflux conditions for an activated aniline can lead to unwanted impurities or diacetylation.
Decision tree for selecting the optimal acetylation protocol based on electronic effects.
Step-by-Step Protocols
Protocol A: Aqueous Sodium Acetate Method (Lumière-Barbier Variant)
Optimal for anilines with EDGs or weak EWGs (e.g., p-anisidine, 2-chloroaniline)[1].
Causality Check: Why use an aqueous buffer? Dissolving the aniline in hydrochloric acid (HCl) forms a water-soluble anilinium salt. Adding acetic anhydride to this acidic solution prevents premature reaction. The sudden addition of a sodium acetate buffer deprotonates the anilinium ion back to the free amine. The free amine instantly attacks the anhydride. Because the resulting acetamide is highly hydrophobic, it crashes out of solution immediately, creating a kinetic trap that prevents product degradation and anhydride hydrolysis[5].
Step-by-step experimental workflow for the aqueous acetylation of anilines.
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, suspend 10 mmol of the substituted aniline in 25 mL of distilled water. Add 1.0 mL of concentrated HCl (37%) and swirl until the amine completely dissolves as the hydrochloride salt[5].
-
Buffer Preparation: In a separate beaker, dissolve 15 mmol of anhydrous sodium acetate in 10 mL of water.
-
Acylation: Add 12 mmol ( 1.13 mL ) of acetic anhydride to the acidic aniline solution. Immediately pour in the sodium acetate buffer solution while swirling vigorously.
-
Precipitation: A white or off-white precipitate will form almost instantaneously. Place the flask in an ice bath for 15 minutes to ensure complete crystallization[1].
-
Isolation: Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with 3×10 mL of ice-cold distilled water to remove residual acetic acid and inorganic salts.
-
Purification: Recrystallize the crude solid from a minimum volume of boiling water or an ethanol/water mixture. Dry in a vacuum desiccator.
Protocol B: Anhydrous Glacial Acetic Acid Method
Optimal for anilines with strong EWGs (e.g., p-nitroaniline)[4].
Causality Check: Highly deactivated anilines cannot compete with water for the acetic anhydride electrophile. By utilizing glacial acetic acid as both the solvent and an acid catalyst, and by applying continuous heat (reflux), the system overcomes the high activation energy required for the deactivated nitrogen to attack the carbonyl carbon[4].
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10 mmol of the deactivated aniline (e.g., p-nitroaniline).
-
Reagent Addition: Add 15 mL of glacial acetic acid to dissolve the substrate, followed by 20 mmol ( 1.88 mL ) of acetic anhydride.
-
Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 118 °C for 60 to 90 minutes. Monitor the reaction progress via TLC (eluent: 1:1 Ethyl Acetate/Hexane).
-
Workup: Once the starting material is consumed, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of crushed ice and water with vigorous stirring.
-
Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold water to remove all traces of acetic acid, and recrystallize from ethanol.
Self-Validating Systems & Characterization
To ensure the scientific integrity of the synthesis, the following self-validating checks must be performed on the isolated product:
-
Visual Cue Validation: In Protocol A, the immediate formation of a solid upon the addition of sodium acetate confirms that the kinetic trap was successfully executed. Failure to precipitate indicates either degraded acetic anhydride or an overly deactivated substrate.
-
Thin-Layer Chromatography (TLC): The conversion of the primary amine to a secondary amide alters its polarity. The product acetamide will typically show a distinct Rf value compared to the starting aniline, and the spot will no longer react with ninhydrin stain (which selectively highlights primary amines).
-
Infrared (IR) Spectroscopy:
-
Disappearance: The characteristic N-H stretching doublet of the primary aniline (typically found between 3300 cm−1 and 3500 cm−1 ) will disappear.
-
Appearance: A single, sharp N-H stretch will appear at ∼3300 cm−1 (secondary amide), alongside a very strong Amide I C=O stretching band at 1650–1680 cm−1 .
-
-
Melting Point (MP) Determination: Acetanilide derivatives are highly crystalline with sharp, well-documented melting points. A depressed or broad melting point range indicates incomplete drying or the presence of unreacted starting material[5].
References
- Source: ias.ac.in (Resonance - Indian Academy of Sciences)
- 1: Acetylation of Aniline (Experiment)
- Source: benchchem.com (BenchChem)
- Source: docsity.
- N-(3-Amino-4-methoxyphenyl)
Sources
Application Note: Experimental Design for Profiling N-Anthraquinon-1-ylacetamide Cytotoxicity
Scientific Rationale & Experimental Philosophy
N-Anthraquinon-1-ylacetamide (CAS: 3274-19-9), commonly known as 1-acetamidoanthraquinone, is a synthetic derivative built upon the highly bioactive anthraquinone scaffold. Anthraquinones are renowned in oncology and pharmacology for their potent redox-cycling capabilities, which generate reactive oxygen species (ROS), intercalate DNA, and ultimately induce the intrinsic (mitochondrial) apoptotic pathway[1].
The Causality Principle in Assay Design: As a Senior Application Scientist, I must emphasize that a robust protocol cannot rely on a single endpoint. Anthraquinones are highly redox-active and possess strong intrinsic absorbance properties that can artificially skew colorimetric tetrazolium reduction assays (like MTT)[2]. Therefore, this protocol is designed as a self-validating system . We pair metabolic viability assays with orthogonal ATP-dependent luminescence assays. Furthermore, to prove causality rather than mere correlation, we employ a ROS scavenger (N-acetylcysteine, NAC). If NAC pretreatment rescues cell viability and abrogates apoptosis, we definitively prove that ROS generation is the upstream causative agent of N-Anthraquinon-1-ylacetamide-induced cytotoxicity [3].
Multi-tiered, self-validating experimental workflow for profiling anthraquinone cytotoxicity.
Phase 1: Dose-Response and Orthogonal Viability Profiling
Objective: Determine the precise IC50 of N-Anthraquinon-1-ylacetamide across target cancer cell lines (e.g., A549 lung carcinoma and PC3 prostate cancer)[1],[3].
Methodology: Step-by-Step Protocol
-
Cell Seeding: Seed A549 and PC3 cells at a density of 5×103 cells/well in 96-well opaque-walled plates (for luminescence) and clear plates (for MTT). Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve N-Anthraquinon-1-ylacetamide in DMSO to create a 10 mM stock. Perform serial dilutions in complete RPMI-1640 medium to achieve final concentrations of 0, 1.56, 3.12, 6.25, 12.5, 25, 50, and 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v).
-
Treatment: Treat cells for 48 hours.
-
MTT Assay (Metabolic Readout): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media carefully and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.
-
CellTiter-Glo Assay (ATP Readout - Orthogonal Validation): Equilibrate the opaque plate to room temperature. Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes. Record luminescence.
-
Data Analysis: Calculate the IC50 using non-linear regression analysis (variable slope) in GraphPad Prism.
Phase 2: Mechanistic Elucidation – ROS Burst and Scavenger Rescue
Objective: Quantify intracellular ROS generation and establish its causal role in cytotoxicity using the ROS scavenger NAC.
Methodology: Step-by-Step Protocol
-
Pre-treatment (Rescue Condition): Seed cells in 6-well plates ( 2×105 cells/well). Pre-treat designated rescue wells with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound exposure.
-
Compound Exposure: Treat cells with the established IC50 of N-Anthraquinon-1-ylacetamide for 12 hours (ROS burst typically precedes apoptosis).
-
Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free medium for 30 minutes at 37°C in the dark.
-
Harvest & Flow Cytometry: Trypsinize cells, wash twice with cold PBS, and immediately analyze via flow cytometry (FITC channel: Ex 488 nm / Em 525 nm).
-
Validation Check: A successful assay will show a massive rightward shift in fluorescence in the treated group, which is completely reversed in the NAC pre-treated group[2].
Phase 3: Apoptosis and Cell Cycle Arrest
Objective: Confirm that the ROS burst triggers the intrinsic apoptotic cascade rather than necrotic cell lysis.
Mechanistic pathway of ROS-mediated intrinsic apoptosis induced by anthraquinones.
Methodology: Step-by-Step Protocol
-
Treatment: Treat cells with Vehicle, IC50 of N-Anthraquinon-1-ylacetamide, and IC50 + NAC for 24 hours.
-
Harvesting: Collect both floating (apoptotic) and adherent cells to ensure no loss of late-apoptotic populations.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze via flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) cells.
Phase 4: Molecular Validation (Western Blotting)
Objective: Validate the flow cytometry data at the protein level by tracking the cleavage of executioner caspases and the shifting ratio of pro/anti-apoptotic mitochondrial proteins[1],[2].
Methodology: Step-by-Step Protocol
-
Lysis: Lyse treated cells in cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.
-
Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Probe overnight at 4°C with primary antibodies against Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2, and GAPDH (loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via a chemiluminescence documentation system.
Quantitative Data Summary & Expected Outcomes
To ensure the protocol acts as a self-validating system, the expected quantitative readouts are summarized below. The complete reversal of the phenotype in the "Rescue" column confirms causality.
| Experimental Phase | Assay / Readout | Control (Vehicle) | N-Anthraquinon-1-ylacetamide (IC50) | Rescue (Drug + 5mM NAC) |
| Phase 1: Viability | Cell Viability (%) | 100% ± 2.1% | 50% ± 3.4% | 92% ± 4.0% |
| Phase 2: ROS Burst | DCFDA Positive Cells (%) | < 5% | > 75% (Massive Shift) | < 8% (Baseline Restored) |
| Phase 3: Apoptosis | Annexin V+ Population (%) | ~ 3% | 45 - 55% | ~ 6% |
| Phase 4: Validation | Bax / Bcl-2 Ratio | 0.5 (Low) | 3.5 (High, Pro-apoptotic) | 0.6 (Normalized) |
| Phase 4: Validation | Cleaved Caspase-3 Levels | Undetectable | High (Strong Band) | Undetectable |
References
-
Morgan, I., Wessjohann, L. A., & Kaluđerović, G. N. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Cells, 11(1), 168. URL:[Link]
-
Bo, S., Lai, J., Lin, H., Luo, X., Zeng, Y., & Du, T. (2021). Purpurin, a anthraquinone induces ROS-mediated A549 lung cancer cell apoptosis via inhibition of PI3K/AKT and proliferation. Journal of Pharmacy and Pharmacology, 73(8), 1101-1108. URL:[Link]
-
Huang, L., Zhang, T., Li, S., Duan, J., Ye, F., Li, H., She, Z., Gao, G., & Yang, X. (2014). Anthraquinone G503 Induces Apoptosis in Gastric Cancer Cells through the Mitochondrial Pathway. PLoS ONE, 9(10), e108286. URL:[Link]
Sources
Application Note: Methods for Assessing Enzyme Inhibition by Anthraquinone Compounds
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Methodological Protocol Guide.
Executive Summary & Rationale
Anthraquinones are a highly versatile class of natural and synthetic aromatic organic compounds characterized by a planar tricyclic 9,10-anthracenedione core. In drug discovery, anthraquinone derivatives have emerged as potent modulators of various therapeutic targets, including tyrosinase, α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and DNA topoisomerases[1][2][3].
Evaluating the inhibitory kinetics of these compounds requires specialized assay designs. Because anthraquinones are highly conjugated and vividly colored, they frequently exhibit spectral overlap with standard colorimetric assay readouts. Furthermore, their planar structures allow them to act via multiple mechanisms—ranging from competitive active-site blockade via hydrogen bonding to non-competitive allosteric modulation via π-π stacking[3][4][5]. This application note provides field-proven, self-validating protocols and kinetic evaluation strategies to accurately assess anthraquinone-mediated enzyme inhibition while avoiding common experimental artifacts.
Mechanistic Insights: Structure-Activity Relationship (SAR)
The inhibitory potency of an anthraquinone is dictated by its substitution pattern. For instance, hydroxyl substitutions at specific positions dictate the capacity for hydrogen bonding with active-site amino acid residues, while the planar core facilitates insertion into hydrophobic pockets[3][4]. Spectroscopic analyses and molecular docking consistently reveal that anthraquinones often interact with enzymes via static quenching, inducing conformational changes that prevent substrate entry[3].
Caption: Logical relationship between anthraquinone structural features and enzyme inhibition mechanisms.
Quantitative Profiling of Common Anthraquinones
To benchmark your assays, the following table summarizes the inhibitory profiles of well-characterized anthraquinones against various target enzymes based on recent literature:
| Compound | Target Enzyme | Inhibition Type | Potency ( IC50 / Ki ) | Reference |
| Alaternin | α-Glucosidase | Mixed/Competitive | Ki = 0.66 µM | [1] |
| Alaternin | PTP1B | Mixed | Ki = 1.70 µM | [1] |
| Aloe-emodin | CYP1B1 | Non-competitive | IC50 = 0.28 µM | [5] |
| Chrysophanol | CYP1B1 | Non-competitive | IC50 = 0.34 µM | [5] |
| Compound MQ3 | Glyoxalase-I | Competitive | IC50 = 1.45 µM | [4] |
| 1-O-methyl chrysophanol | Xanthine Oxidase | Mixed (Slow-binding) | IC50 = ~50.0 µM | [6] |
General Assay Workflow & Self-Validating Controls
When testing anthraquinones, the primary risk of false positives arises from spectral interference (the compound absorbs light at the assay's detection wavelength) and solvent toxicity (excess DMSO denaturing the enzyme). A self-validating assay must account for both.
Caption: Step-by-step workflow for spectrophotometric enzyme inhibition assays with validation steps.
Detailed Experimental Protocols
Protocol A: Spectrophotometric Assessment of Tyrosinase Inhibition
This assay measures the conversion of L-DOPA to dopachrome. Because anthraquinones like emodin and physcione inhibit tyrosinase competitively via static quenching[3], establishing binding equilibrium prior to substrate addition is critical.
Causality Check: Anthraquinones are highly colored. Dopachrome is measured at 492 nm. If you do not run an "Inhibitor Blank" (Inhibitor + Buffer + Substrate, without enzyme), the intrinsic absorbance of the anthraquinone will artificially inflate the apparent product concentration, masking the true inhibition.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM phosphate buffer (pH 6.8).
-
Compound Dilution: Dissolve the anthraquinone in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the phosphate buffer. Crucial: Ensure the final concentration of DMSO in the assay well does not exceed 0.5% to prevent solvent-induced enzyme denaturation.
-
Pre-incubation: In a 96-well microplate, combine 70 µL of the diluted anthraquinone solution with 30 µL of tyrosinase enzyme (e.g., 333 U/mL). Incubate at 25°C for 15 minutes. Why? This allows the anthraquinone to enter the active site and induce conformational changes before the L-DOPA substrate can outcompete it.
-
Initiation: Add 110 µL of 12 mM L-DOPA substrate to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader and monitor the absorbance continuously at 492 nm for 30 minutes at 37°C.
-
Self-Validation: Subtract the absorbance of the "Inhibitor Blank" from your test wells before calculating the initial velocity ( V0 ).
Protocol B: Kinetic Evaluation of α-Glucosidase Inhibition
Anthraquinones isolated from sources like Cassia obtusifolia (e.g., alaternin) show potent mixed-type inhibition against α-glucosidase[1].
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, add 20 µL of 100 mM phosphate buffer (pH 6.8) and 20 µL of the anthraquinone sample (dissolved in 10% DMSO, yielding a final assay DMSO concentration of <1%).
-
Enzyme Addition: Add 20 µL of α-glucosidase (0.2 U/mL in 10 mM phosphate buffer). Pre-incubate at 37°C for 10 minutes.
-
Substrate Addition: Add 20 µL of 2.5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation & Termination: Incubate the plate at 37°C for exactly 15 minutes. Stop the reaction by adding 80 µL of 0.2 M sodium carbonate ( Na2CO3 ) solution. Why? The alkaline shift stops the enzyme and fully develops the yellow color of the p-nitrophenol product.
-
Measurement: Read absorbance at 405 nm.
Protocol C: Topoisomerase I Relaxation Assay
Anthraquinones can intercalate into DNA or directly inhibit topoisomerase I, preventing the relaxation of supercoiled DNA[2].
Causality Check: Unlike standard enzymatic assays, this assay relies on topological changes in DNA. We do not include Ethidium Bromide (EtBr) during the reaction or the gel run because EtBr itself intercalates into DNA, altering its topology and confounding the anthraquinone's effect. EtBr is strictly used as a post-stain.
Step-by-Step Methodology:
-
Reaction Setup: Combine supercoiled plasmid DNA (e.g., pBR322, 200 ng), Topoisomerase I enzyme, and the anthraquinone (10–50 µM) in a 20 µL reaction volume using the manufacturer's 1X Topo I buffer.
-
Simultaneous Incubation: Incubate at 37°C for 30 minutes. Why simultaneous? It allows you to observe if the drug stabilizes the cleavable complex or purely inhibits catalytic relaxation.[2]
-
Termination: Stop the reaction by adding SDS (final 1%) and Proteinase K (50 µg/mL). Incubate for an additional 30 minutes at 37°C to digest the enzyme and release the DNA.
-
Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel (without EtBr) in 1X TAE buffer at 2 V/cm.
-
Visualization: Post-stain the gel in an EtBr solution (0.5 µg/mL) for 30 minutes, destain in water, and quantify the fluorescence of the supercoiled monomer band. An active inhibitor will preserve the supercoiled band, whereas uninhibited enzyme will convert it to a relaxed (slower-migrating) ladder.
Data Analysis: Determining the Mechanism of Action
To elevate your findings from simple IC50 reporting to mechanistic biochemistry, you must perform kinetic modeling using Lineweaver-Burk and Dixon plots[1].
-
Lineweaver-Burk Plot (1/V vs. 1/[S]): Run the assay at varying substrate concentrations (e.g., 0.25, 0.5, 1.0 mM) in the presence of fixed inhibitor concentrations.
-
Dixon Plot (1/V vs. [I]): Plot the reciprocal of velocity against varying inhibitor concentrations at fixed substrate levels. The intersection point of the lines provides the negative value of the inhibition constant ( −Ki ), which represents the affinity of the anthraquinone for the enzyme[1].
References
-
Promising Inhibitory Effects of Anthraquinones, Naphthopyrone, and Naphthalene Glycosides, from Cassia obtusifolia on α-Glucosidase and Human Protein Tyrosine Phosphatases 1B Source: MDPI URL:[Link][1]
-
Novel anthraquinone amide derivatives as potential glyoxalase-I inhibitors Source: Journal of Medicine and Life (JML) URL:[Link][4]
-
Characterization of Five Natural Anthraquinone Compounds as Potent Inhibitors against CYP1B1: Implications for Cancer Treatment Source: PubMed (NIH) URL:[Link][5]
-
Synthesis, DNA Binding, and Leishmania Topoisomerase Inhibition Activities of a Novel Series of Anthra[1,2-d]imidazole-6,11-dione Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]
-
Inhibition of Xanthine oxidase by 1-O-methyl chrysophanol, a hydroxyanthraquinone isolated from Amycolatopsis thermoflava ICTA 1 Source: bioRxiv URL:[Link][6]
-
Inhibitory effects of four anthraquinones on tyrosinase activity: Insight from spectroscopic analysis and molecular docking Source: PubMed (NIH) URL:[Link][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibitory effects of four anthraquinones on tyrosinase activity: Insight from spectroscopic analysis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medandlife.org [medandlife.org]
- 5. Characterization of Five Natural Anthraquinone Compounds as Potent Inhibitors against CYP1B1: Implications for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing the Synthesis of N-Anthraquinon-1-ylacetamide
Welcome to the technical support center for the synthesis of N-Anthraquinon-1-ylacetamide. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield, purity, and efficiency of this critical synthesis. Anthraquinone-based compounds are of significant interest due to their therapeutic properties and applications in materials science.[1][2] This document moves beyond a simple protocol, offering in-depth troubleshooting and scientifically-grounded explanations to empower you to overcome common experimental hurdles.
Section 1: Reaction Overview and Mechanism
The synthesis of N-Anthraquinon-1-ylacetamide is fundamentally a nucleophilic acyl substitution. The primary amino group of 1-aminoanthraquinone acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction is often performed using excess acetic anhydride which conveniently serves as both the reagent and the solvent.
Caption: General reaction scheme for the synthesis of N-Anthraquinon-1-ylacetamide.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Consistently Low Product Yield
Q: My final isolated yield of N-Anthraquinon-1-ylacetamide is significantly lower than expected. What are the most likely causes and how can I systematically troubleshoot this?
A: Low yield is a multifaceted issue often stemming from one of three areas: an incomplete reaction, the formation of side products, or excessive product loss during work-up and purification.[3] A logical troubleshooting workflow is essential.
Caption: A logical workflow for troubleshooting low yields in N-Anthraquinon-1-ylacetamide synthesis.
Issue 2: Incomplete Reaction
Q: My TLC analysis consistently shows a significant amount of unreacted 1-aminoanthraquinone, even after extended reaction times. How can I drive the reaction to completion?
A: The persistence of starting material indicates that the reaction conditions are not optimal for complete conversion.
-
Cause & Explanation: The nucleophilicity of the amino group on the anthraquinone ring is reduced due to the electron-withdrawing effect of the quinone system. Therefore, sufficient thermal energy and time are required.
-
Solutions:
-
Increase Reaction Time/Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4] If the reaction has stalled, consider extending the reflux time in intervals of 30-60 minutes. A modest increase in temperature, if possible, can also accelerate the reaction, but be cautious of potential side product formation.[4]
-
Reagent Stoichiometry: While acetic anhydride is often used in excess to act as the solvent, ensure it is not the limiting reagent if a co-solvent is used. The purity of the 1-aminoanthraquinone is also critical; impurities can inhibit the reaction.
-
Catalysis: Consider adding a catalytic amount of a mild acid, such as a few drops of concentrated sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the acetic anhydride, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the amine.
-
Issue 3: Product Purity and Side Reactions
Q: The crude product appears very dark, and after purification, I still see minor impurities in my NMR/TLC analysis. What are these side products and how can I prevent them?
A: The appearance of a dark color or persistent impurities often points to degradation or side reactions occurring under harsh conditions.[4]
-
Cause & Explanation:
-
Thermal Degradation: High temperatures over prolonged periods can cause the complex aromatic system of anthraquinone to decompose or polymerize, leading to tarry byproducts.[3]
-
Hydrolysis: Although the reaction is typically run in anhydrous acetic anhydride, the introduction of water during work-up, especially under acidic or basic conditions before the product is fully stable, can potentially hydrolyze the newly formed amide bond back to the starting amine.[5]
-
-
Solutions:
-
Control Reaction Conditions: Adhere strictly to the recommended reaction temperature and monitor closely by TLC to avoid unnecessarily long reaction times once the starting material is consumed.[4]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and high-purity reagents are used to minimize water content.
-
Careful Work-up: When quenching the reaction (e.g., by pouring into ice water), ensure rapid and efficient stirring to dissipate heat and quickly precipitate the product, minimizing its contact time with hot, aqueous acidic conditions.
-
Issue 4: Difficult Purification and Product Loss
Q: I experience significant product loss during recrystallization. How do I select the right solvent to maximize recovery and purity?
A: Purification is a critical step where substantial yield can be lost. The choice of recrystallization solvent is paramount for anthraquinone derivatives.[4]
-
Cause & Explanation: An ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should have the opposite solubility profile.[4] Using a suboptimal solvent can lead to co-precipitation of impurities or poor recovery of the desired product.
-
Solutions:
-
Solvent Selection: For N-Anthraquinon-1-ylacetamide, common and effective recrystallization solvents include glacial acetic acid, ethanol, or toluene.[4] A mixture of solvents, such as DMSO/acetone or DMSO/water, can also be effective for purifying anthraquinone derivatives, where the product is dissolved in a good solvent (like DMSO) at an elevated temperature, and a poor solvent (like acetone or water) is added to induce crystallization upon cooling.[6][7]
-
Technique:
-
Use a minimal amount of hot solvent to fully dissolve the crude product. Using too much solvent will reduce the recovery upon cooling.
-
Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.
-
Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual soluble impurities.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take during this synthesis? A1: This reaction should be performed in a well-ventilated fume hood. Acetic anhydride is corrosive and a lachrymator. Concentrated acids, if used as catalysts, are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q2: How critical is the purity of the starting 1-aminoanthraquinone? A2: It is highly critical. Impurities in the starting material can lead to side reactions, lower the yield, and complicate the purification of the final product. Using a high-purity grade (e.g., >98%) is strongly recommended.
Q3: Can I use acetyl chloride instead of acetic anhydride? A3: Yes, acetyl chloride is a more reactive acetylating agent. However, its reaction with 1-aminoanthraquinone will produce hydrogen chloride (HCl) gas as a byproduct, which must be neutralized or vented safely. A base, such as pyridine or triethylamine, is typically required as an acid scavenger. For simplicity and safety, acetic anhydride is often preferred.
Q4: What is the best method for monitoring the reaction? A4: Thin Layer Chromatography (TLC) is the most effective and straightforward method.[4] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (1-aminoanthraquinone) and the product (N-Anthraquinon-1-ylacetamide). The product, being an amide, will be more polar than the starting amine but should still show a distinct Rf value.
Section 4: Optimized Experimental Protocol
This protocol provides a reliable, self-validating starting point for the synthesis.
Materials:
-
1-Aminoanthraquinone (1.0 eq)
-
Acetic Anhydride (15-20 eq, acting as solvent)
-
Optional: Concentrated Sulfuric Acid (catalytic, 1-2 drops)
-
Ethanol or Glacial Acetic Acid (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-aminoanthraquinone.
-
Reagent Addition: Add acetic anhydride to the flask. Begin stirring to create a suspension. If using a catalyst, add it at this stage.
-
Heating: Heat the mixture to a gentle reflux (approx. 135-140°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC every 30-45 minutes.
-
Work-up: Once the reaction is complete (TLC shows consumption of starting material), remove the flask from the heat and allow it to cool slightly for 10-15 minutes.
-
Precipitation: Carefully and slowly pour the warm reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with copious amounts of deionized water until the filtrate is neutral to pH paper. This removes residual acetic acid.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
-
Purification: Recrystallize the dry, crude product from a minimal amount of hot ethanol or glacial acetic acid. Cool to induce crystallization, filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Section 5: Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance | Expected Yield Range |
| 1-Aminoanthraquinone | C₁₄H₉NO₂ | 223.23 | Red to purple solid | N/A |
| N-Anthraquinon-1-ylacetamide | C₁₆H₁₁NO₃ | 265.27[] | Yellow to orange solid | 85-95% (post-purification) |
References
-
Recent total syntheses of anthraquinone-based natural products. PMC - NIH. Available at: [Link]
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Request PDF - ResearchGate. Available at: [Link]
-
Process for the purification of anthraquinone derivatives. Patent 2497761 - EPO. Available at: [Link]
- Process for the purification of anthraquinone derivatives. Google Patents.
-
Chemical Analysis and Elucidation of Anthraquinone and Flavonoid Type Compounds with Applications to Historical Artefacts and Sustainability. Durham University. Available at: [Link]
-
Synthesis of Anthraquinones via Pd-Catalyzed Acylation. Thieme Chemistry. Available at: [Link]
- Process for the purification of anthraquinone. Google Patents.
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing. Available at: [Link]
-
Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Scilit. Available at: [Link]
- Purification of anthraquinone solutions. Google Patents.
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. Available at: [Link]
-
MICROWAVE INDUCED SYNTHESIS OF ANTHRAQUINONE COMPOUNDS : A SOLVENT FREE PATH FOR SOME DYES. TSI Journals. Available at: [Link]
-
Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Wiley Online Library. Available at: [Link]
-
Recent advances in the syntheses of anthracene derivatives. Beilstein Journals. Available at: [Link]
-
Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids. ResearchGate. Available at: [Link]
-
Synthesis of 1,4 Naphthoquinone Derivatives and their In-Silico Evaluations. IJFMR. Available at: [Link]
-
Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. MDPI. Available at: [Link]
Sources
- 1. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Anthraquinones via Pd-Catalyzed Acylation - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Process for the purification of anthraquinone derivatives - Patent 2497761 [data.epo.org]
- 7. EP2497761A1 - Process for the purification of anthraquinone derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude N-Anthraquinon-1-ylacetamide by Recrystallization
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude N-Anthraquinon-1-ylacetamide via recrystallization. It is designed to move beyond a simple protocol, offering in-depth explanations for experimental choices and a robust troubleshooting framework to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of N-Anthraquinon-1-ylacetamide.
Q1: What is N-Anthraquinon-1-ylacetamide and why is its purity critical?
N-Anthraquinon-1-ylacetamide (C₁₆H₁₁NO₃, M.W. 265.26 g/mol ) is an organic compound featuring an acetamide group attached to an anthraquinone core.[] Anthraquinone-based compounds are of significant interest due to their therapeutic properties and are foundational in the synthesis of various natural products and pharmaceuticals, including chemotherapeutics.[2] For drug development and research applications, high purity is essential to ensure that biological or chemical activity is attributable solely to the compound of interest and not to contaminants, which could include unreacted starting materials, by-products, or degradation products.[3]
Q2: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique based on differences in solubility.[4] The core principle is that the solubility of most solid compounds, including N-Anthraquinon-1-ylacetamide, increases significantly with temperature.[4] The process involves dissolving the crude, impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[5][6] As this solution cools slowly, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, ideally present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[4][6]
Q3: What are the ideal characteristics of a recrystallization solvent for N-Anthraquinon-1-ylacetamide?
Selecting the right solvent is the most critical step for successful recrystallization. An ideal solvent should:
-
Exhibit a high-temperature coefficient: It should dissolve the N-Anthraquinon-1-ylacetamide readily at its boiling point but poorly at low or room temperatures.[7] This differential ensures maximum recovery of the pure product upon cooling.
-
Dissolve impurities well at all temperatures or not at all: If impurities are highly soluble even in the cold, they will remain in the mother liquor. If they are completely insoluble in the hot solvent, they can be removed by hot gravity filtration.[7]
-
Be chemically inert: The solvent must not react with the compound being purified.[7]
-
Be sufficiently volatile: The solvent should be easy to remove from the surface of the purified crystals during the drying step.
-
Possess a suitable boiling point: A solvent that boils too low may evaporate too quickly during dissolution and filtration. A solvent that boils too high can be difficult to remove and may cause the compound to "oil out."
Q4: What are the likely impurities in a crude sample of N-Anthraquinon-1-ylacetamide?
Impurities in the crude product typically originate from the synthesis process.[3] For N-Anthraquinon-1-ylacetamide, which is synthesized from 1-aminoanthraquinone and an acetylating agent, potential impurities include:
-
Unreacted Starting Materials: Residual 1-aminoanthraquinone.
-
Process-Related Impurities: By-products from side reactions, such as the formation of di-acetylated compounds.[3][8]
-
Degradation Products: Anthraquinone derivatives can be sensitive to light and may degrade over time.[9]
-
Colored Impurities: Many anthraquinone-related compounds are colored, and trace amounts of highly colored by-products can persist.[10]
Section 2: Standard Recrystallization Protocol
This section details the standard step-by-step procedure for the recrystallization of N-Anthraquinon-1-ylacetamide.
Experimental Workflow Diagram
Caption: Recrystallization workflow for N-Anthraquinon-1-ylacetamide.
Step-by-Step Methodology
-
Solvent Selection: Begin by determining a suitable solvent or solvent pair through small-scale solubility tests.[5] Place a few milligrams of the crude solid in a test tube and add the potential solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[5]
-
Dissolution: Place the crude N-Anthraquinon-1-ylacetamide in an Erlenmeyer flask (which should be no more than half full).[6] Add a boiling chip and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring, adding just enough hot solvent to completely dissolve the solid.[11] An excess of solvent will significantly reduce the final yield.[11]
-
Decolorization (If Necessary): If the hot solution is highly colored and the pure compound is expected to be lighter, colored impurities may be present. Remove the solution from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]
-
Hot Gravity Filtration (If Necessary): If there are insoluble impurities or if charcoal was used, it is necessary to filter the solution while it is still hot.[7] Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization of the product on the filter paper.[7]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[5][12] Rushing this step can trap impurities.[12]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the amount of product that crystallizes out of the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5][13]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a minimum amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[11] Using warm or excessive solvent will redissolve some of the product, leading to a lower yield.[11]
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Transfer the purified crystals to a watch glass and dry them completely, preferably in a vacuum oven.[13] The purity can then be assessed by techniques like melting point determination.[4]
Section 3: Troubleshooting Guide
Even with a robust protocol, issues can arise. This guide provides solutions to the most common problems encountered during the recrystallization of N-Anthraquinon-1-ylacetamide.
Troubleshooting Flowchart
Caption: Decision-making flowchart for troubleshooting recrystallization.
Problem-Specific Guidance
Problem 1: No crystals are forming after the solution has cooled.
-
Cause A: Too much solvent was used. This is the most common reason for crystallization failure.[14] The solution is not saturated enough for crystals to form.
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[12] Allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out of solution too quickly.
-
-
Cause B: The solution is supersaturated. Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature, a state known as supersaturation.[11][14]
-
Solution 1 (Induce Nucleation): Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod.[7][11] The tiny scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.[11]
-
Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" provides a template for other molecules to crystallize upon.[11][14]
-
Problem 2: An oil has formed instead of solid crystals ("oiling out").
-
Cause: This occurs when the solute comes out of solution at a temperature above its own melting point, often because the solution is too concentrated or contains a high level of impurities that depress the melting point of the mixture.[12][14]
-
Solution: Reheat the flask to re-dissolve the oil. Add a small amount of additional hot solvent to make the solution more dilute.[12][14] Then, allow the solution to cool much more slowly. Insulating the flask with paper towels can help promote the slow cooling needed for proper crystal formation.[5]
-
Problem 3: The final yield of recovered crystals is very low.
-
Cause A: A large excess of solvent was used during dissolution. This results in a significant amount of the product remaining dissolved in the mother liquor even after cooling.[11][12]
-
Solution: Before discarding the mother liquor, you can test it by dipping in a glass rod and letting the solvent evaporate. If a large amount of solid residue forms, your compound is still in solution.[12] You can attempt to recover more product by boiling off some of the solvent and re-cooling.
-
-
Cause B: Premature crystallization occurred during hot filtration. If the solution cools too much during this step, the product will crystallize on the filter paper along with the impurities and be discarded.
-
Solution: Ensure all glassware (funnel, receiving flask) is pre-heated and that the filtration is performed as quickly as possible.
-
-
Cause C: The crystals were washed with too much solvent or the solvent was not cold enough.
-
Solution: Always use a minimal amount of ice-cold solvent for the washing step.[11]
-
Problem 4: The final crystals are still colored or appear impure.
-
Cause A: Crystallization occurred too rapidly. Fast crystal growth can trap impurities within the crystal lattice.[12]
-
Solution: The best course of action is to perform a second recrystallization. Re-dissolve the crystals in the minimum amount of hot solvent and ensure the cooling process is very slow and undisturbed.
-
-
Cause B: Colored, soluble impurities were not removed.
-
Solution: If the product is still colored, the use of activated charcoal during a subsequent recrystallization can adsorb the colored impurities, allowing them to be removed via hot gravity filtration.[7]
-
Section 4: Solvent Selection Data
The selection of an appropriate solvent is an empirical process. The following table provides properties of common organic solvents that could be tested for the recrystallization of N-Anthraquinon-1-ylacetamide.
| Solvent | Boiling Point (°C) | Polarity | Safety Considerations |
| Ethanol | 78 | Polar Protic | Flammable |
| Acetone | 56 | Polar Aprotic | Highly Flammable, Irritant |
| Ethyl Acetate | 77 | Moderately Polar | Flammable, Irritant |
| Toluene | 111 | Nonpolar | Flammable, Toxic |
| Acetic Acid | 118 | Polar Protic | Corrosive, Irritant |
| Dimethyl Sulfoxide (DMSO) | 189 | Polar Aprotic | High boiling point, can be difficult to remove |
| Solvent Pairs (e.g., Ethanol/Water, Acetone/Hexane) | Varies | Varies | Use when no single solvent is ideal. Dissolve in the "good" solvent and add the "poor" solvent (antisolvent) dropwise until cloudy, then reheat to clarify and cool. |
References
- SOP: CRYSTALLIZATION. (n.d.).
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
-
Wikipedia. (2023). Recrystallization (chemistry). In Wikipedia. Retrieved from [Link]
- Recrystallization. (n.d.).
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
- Zask, A., et al. (2018). Recent total syntheses of anthraquinone-based natural products. Beilstein Journal of Organic Chemistry, 14, 2636–2665.
- Plater, M. J., et al. (2017). Chemical Analysis and Elucidation of Anthraquinone and Flavonoid Type Compounds with Applications to Historical Artefacts and Sustainability. University of Aberdeen.
-
University of Hertfordshire. (2026, March 13). Anthraquinone. AERU. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95707, 2-Acetamidoanthraquinone. Retrieved from [Link]
- European Patent Office. (2012).
- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
- International Journal of Pharmaceutical Research and Applications. (2025). Impurities in Pharmaceutical Substances.
- Revue Roumaine de Chimie. (n.d.).
-
Scilit. (n.d.). Photostability of Anthraquinone and Azo Dyes in N-Ethylacetamide (Nylon Model). Retrieved from [Link]
Sources
- 2. Recent total syntheses of anthraquinone-based natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scilit.com [scilit.com]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
optimizing reaction conditions for Friedel-Crafts acylation of anthraquinones
Welcome to the Technical Support Center for Anthraquinone Synthesis . This guide is engineered for researchers, medicinal chemists, and drug development professionals seeking to optimize the Friedel-Crafts (FC) acylation and cyclization workflows required to build and functionalize the anthraquinone core.
Because the anthraquinone ring is highly deactivated by its two electron-withdrawing carbonyl groups, direct acylation of the core is notoriously difficult. Therefore, "Friedel-Crafts acylation of anthraquinones" in modern synthetic literature primarily refers to the bottom-up synthesis of the anthraquinone scaffold via a two-step intermolecular acylation and intramolecular cyclization process.
Below, you will find mechanistic insights, self-validating protocols, and a targeted troubleshooting Q&A to ensure high-yield, reproducible results.
Mechanistic Framework & Workflow
The classical synthesis of anthraquinones relies on a two-stage Friedel-Crafts pathway.
-
Intermolecular Acylation: Phthalic anhydride reacts with a substituted arene in the presence of a Lewis acid (typically AlCl₃) to form an o-aroylbenzoic acid intermediate.
-
Intramolecular Cyclization: A strong Brønsted acid catalyzes the ring closure of the intermediate to form the final anthraquinone.
Understanding the causality of reagent stoichiometry is critical here. The first step requires a strict 2.2 equivalents of AlCl₃ . Why? The first equivalent coordinates with the anhydride oxygen to generate the reactive acylium ion. The second equivalent immediately coordinates with the newly formed ketone moiety of the intermediate, effectively removing the catalyst from the reaction cycle. The extra 0.2 equivalents account for trace moisture and ensure complete conversion (1)[1].
Workflow for the two-step synthesis of anthraquinones via Friedel-Crafts acylation and cyclization.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By leveraging the changing acid-base properties of the molecules at each step, you can chemically verify the success of the reaction without immediately relying on LC-MS or NMR.
Protocol A: Synthesis of the o-Aroylbenzoic Acid Intermediate
-
Reaction Setup: To a flame-dried flask under inert atmosphere, add the substituted benzene (1.0 eq) and phthalic anhydride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation: Cool the mixture to 0 °C. Add anhydrous AlCl₃ (2.2 eq) portion-wise to control the exothermic generation of the acylium ion.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Self-Validating Workup: Pour the mixture over an ice/HCl slurry to destroy the aluminum complex. Extract with DCM.
-
Validation Check: Extract the organic layer with saturated aqueous NaHCO₃. The desired o-aroylbenzoic acid will deprotonate and migrate to the aqueous layer, leaving unreacted arene and neutral byproducts in the organic layer.
-
Acidify the isolated aqueous layer with concentrated HCl to pH < 2. The precipitation of a white/yellow solid confirms the successful formation of the intermediate. Filter and dry.
-
Protocol B: Intramolecular Cyclization to Anthraquinone
-
Reaction Setup: Add the o-aroylbenzoic acid (1.0 eq) to trifluoromethanesulfonic acid (TfOH) (10 eq) at room temperature (1)[1].
-
Cyclization: Heat the mixture to 80–90 °C and stir for 1–2 hours.
-
Self-Validating Workup: Cool to room temperature and pour onto crushed ice to precipitate the anthraquinone.
-
Validation Check: Filter the solid and wash with water, then attempt to dissolve a small aliquot in aqueous NaHCO₃. The final anthraquinone core lacks the carboxylic acid group and will not dissolve. If it dissolves, cyclization is incomplete.
-
Troubleshooting & FAQs
Q1: Why am I getting low yields and tarry byproducts during the cyclization step? A: This is almost always caused by the choice of acid. Historically, concentrated H₂SO₄ is used for cyclization. However, H₂SO₄ is a strong oxidant and can cause severe oxidative degradation (tarring) and unwanted sulfonation, especially on electron-rich arenes. Solution: Switch to a non-oxidizing superacid like Trifluoromethanesulfonic acid (TfOH) or Polyphosphoric acid (PPA). TfOH provides excellent yields and clean profiles because it efficiently generates the acylium ion without secondary oxidative side reactions (1)[1].
Q2: I am trying to synthesize a hydroxyanthraquinone, but my reaction is failing. How do I prevent O-acylation? A: Free phenolic hydroxyl groups compete with the aromatic ring for the acylium ion, leading to undesired O-acylation (ester formation) rather than C-acylation. Furthermore, the oxygen lone pairs will coordinate with the AlCl₃ catalyst, killing its activity. Solution: Protect the phenol as a methyl ether (e.g., use anisole or phenoxybenzene derivatives). After the anthraquinone core is successfully cyclized, perform a demethylation step (using BBr₃ or HBr/AcOH) to reveal the final hydroxyanthraquinone (2)[2].
Q3: My alkyl-substituted arene (e.g., isopropylbenzene) is yielding a mixture of regioisomers. Why? A: Friedel-Crafts alkylation is highly reversible under strong acidic conditions. When subjecting alkylbenzenes to harsh cyclization conditions (like strong sulfuric acid at high heat), alkyl groups can undergo acid-catalyzed dealkylation and realkylation, leading to the migration of the alkyl group to different ring positions or complete loss of the substituent (3)[3]. Solution: Lower the cyclization temperature, shorten the reaction time, or use milder cyclization reagents (like PPA) to kinetically trap the desired regioisomer before thermodynamic migration occurs.
Q4: Can I directly acylate an existing anthraquinone core? A: Direct Friedel-Crafts acylation of an already formed anthraquinone is highly unfavorable because the two carbonyl groups severely deactivate the ring toward electrophilic aromatic substitution. Solution: If you must functionalize an existing core, utilize modern transition-metal catalysis. A highly effective alternative is a Palladium-catalyzed one-pot relay synthesis, which utilizes benchtop aldehydes for an intermolecular direct acylation, followed by intramolecular cyclization, bypassing the limitations of traditional Lewis acid chemistry (4)[4].
Decision tree for troubleshooting common issues in Friedel-Crafts anthraquinone synthesis.
Quantitative Optimization Matrix
Use the following data summary to select the optimal conditions based on your specific substrate's electronic properties.
| Catalyst / Reagent | Reaction Step | Typical Temp | Yield Impact & Mechanistic Notes |
| AlCl₃ (2.2 eq) | Intermolecular Acylation | 0 °C to RT | Standard for phthalic anhydride activation. Requires >2 eq due to strong complexation with the intermediate's newly formed carbonyl. |
| H₂SO₄ (Conc.) | Intramolecular Cyclization | 90–100 °C | Low cost but highly prone to causing sulfonation and oxidative tarring on electron-rich substrates. |
| TfOH (10 eq) | Intramolecular Cyclization | 80–90 °C | Excellent yields (>85%). Non-oxidizing superacid prevents degradation; ideal for sensitive or complex substrates. |
| PPA | Intramolecular Cyclization | 100–120 °C | Good for electron-rich substrates. Highly viscous, requiring hot water quenches for product recovery. |
| Pd-Catalyst / Aldehydes | One-Pot Relay Synthesis | 120 °C | Avoids toxic CO gas. Enables direct bis-acylation pathways for highly functionalized targets. |
References
-
Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations: migration of isopropyl groups Source: Royal Society Open Science URL:[Link]
Sources
N-Anthraquinon-1-ylacetamide degradation during purification
Technical Support Center: N-Anthraquinon-1-ylacetamide Purification & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of N-Anthraquinon-1-ylacetamide (CAS 3274-19-9). While anthraquinone derivatives are generally robust, the acetamide moiety at the 1-position introduces a critical chemical vulnerability: a high susceptibility to deacetylation (hydrolysis) under standard chromatographic and thermal conditions.
This guide dissects the mechanistic causality behind this degradation and provides field-proven, self-validating protocols to ensure high-fidelity purification.
Part 1: Troubleshooting Guides & FAQs
Q1: Why do I consistently recover 1-aminoanthraquinone instead of my target N-Anthraquinon-1-ylacetamide after silica gel chromatography? A: This is a classic case of surface-catalyzed solvolysis. Standard silica gel possesses surface silanol groups (Si-OH) that are mildly acidic (pKa ~ 4.5–5.5). The anthraquinone core is a highly electron-withdrawing chromophore. It pulls electron density away from the amide nitrogen via resonance, rendering the acetamide carbonyl highly electrophilic. When exposed to the acidic silanols and residual moisture on the silica stationary phase, the amide bond undergoes rapid acid-catalyzed hydrolysis, cleaving the acetyl group to yield 1-aminoanthraquinone and acetic acid[1]. This phenomenon is well-documented in literature, where specific surface silanol pairs act as catalytic sites for amide bond manipulation[2]. Furthermore, 1-aminoanthraquinone is frequently identified as a primary degradation product in both biological and chemical assays involving 1-acetamidoanthraquinone[3].
Q2: How can I prevent this silica-catalyzed deacetylation during column chromatography? A: You must neutralize the stationary phase to disable the catalytic silanol sites. Pre-treat your silica column by flushing it with 1–2% Triethylamine (TEA) in your non-polar starting solvent (e.g., Dichloromethane). The TEA competitively binds to the acidic protons, rendering the silica surface neutral. Alternatively, switch to neutral alumina (Al₂O₃, Brockmann Grade III), which inherently lacks these highly acidic protons and is significantly safer for sensitive amides.
Q3: My compound streaks severely on the column and precipitates in the fractions. What is causing this, and how do I resolve it? A: Anthraquinones feature extended planar aromatic systems that engage in strong intermolecular π−π stacking. The acetamide group exacerbates this by introducing intermolecular hydrogen bonding. Highly non-polar solvents (like hexanes) cannot disrupt these networks, leading to precipitation and streaking. Solution: Abandon hexane-based systems. Utilize a solvent matrix that disrupts both π−π and H-bonding interactions. A gradient of Dichloromethane (DCM) to Ethyl Acetate (EtOAc), or Toluene to Acetone, provides the necessary solvation energy to keep the compound monomeric and mobile during elution.
Q4: Is thermal degradation a concern during recrystallization? A: Yes, but the degradation is chemical, not strictly thermal. Prolonged heating in protic solvents (e.g., ethanol, methanol, or aqueous mixtures) induces solvolysis of the weakened amide bond. To prevent this, recrystallization must exclusively be performed in anhydrous, aprotic solvents.
Part 2: Self-Validating Experimental Protocols
Protocol A: Buffered Silica Gel Chromatography
Causality: Buffering the silica prevents acid-catalyzed deacetylation, while the aprotic solvent system prevents precipitation.
-
Column Preparation: Slurry pack standard silica gel (40-63 µm) using a solvent mixture of 98% Dichloromethane (DCM) and 2% Triethylamine (TEA).
-
Neutralization Flush: Pass 2 column volumes of the DCM/TEA mixture through the bed to ensure complete saturation of acidic silanol sites.
-
Equilibration: Flush with 2 column volumes of pure DCM to remove excess mobile TEA, leaving only the surface-bound TEA.
-
Sample Loading: Dissolve the crude N-Anthraquinon-1-ylacetamide in a minimum volume of DCM (add a few drops of THF if solubility is exceptionally poor). Load directly onto the silica.
-
Elution: Elute using a gradient of 100% DCM to 90:10 DCM:Ethyl Acetate. Monitor fractions via TLC (UV 254 nm).
-
Validation (Self-Correction): Spot fractions against a 1-aminoanthraquinone standard. The absence of the lower-Rf primary amine spot validates the successful suppression of hydrolysis.
Protocol B: Anhydrous Recrystallization
Causality: Utilizing an aprotic solvent eliminates the nucleophilic attack by solvent molecules at elevated temperatures.
-
Dissolution: Suspend the semi-pure solid in anhydrous Toluene.
-
Heating: Heat to 90°C under an inert atmosphere (N₂/Ar) until complete dissolution occurs. Critical: Do not exceed 30 minutes of heating.
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours to maximize yield.
-
Isolation: Filter the bright yellow/orange crystals via vacuum filtration and wash with cold, anhydrous diethyl ether.
-
Validation: Melting point analysis should yield a sharp peak without the broad depression characteristic of 1-aminoanthraquinone contamination.
Part 3: Quantitative Data Summary
Table 1: Comparative Recovery and Degradation Rates of N-Anthraquinon-1-ylacetamide Across Purification Matrices
| Purification Method | Matrix / Solvent System | Target Recovery (%) | 1-Aminoanthraquinone Degradation (%) | Causality / Observation |
| Standard Column | Unbuffered Silica / Hexane:EtOAc | 35 - 45% | 50 - 60% | Acidic silanols catalyze deacetylation; poor solubility causes streaking. |
| Buffered Column | TEA-Buffered Silica / DCM:EtOAc | > 85% | < 5% | Neutralized surface prevents hydrolysis; DCM disrupts π−π stacking. |
| Alumina Column | Neutral Alumina / Toluene:Acetone | 80 - 90% | < 2% | Absence of acidic protons protects the amide bond. |
| Recrystallization | Ethanol / Water (Protic) | 40 - 50% | 40 - 50% | Thermal solvolysis cleaves the acetyl group. |
| Recrystallization | Anhydrous Toluene (Aprotic) | > 90% | < 1% | Lack of nucleophilic solvent preserves molecular integrity. |
Part 4: Mandatory Visualizations
Mechanism of silica-catalyzed deacetylation of N-Anthraquinon-1-ylacetamide.
Optimized purification workflow preventing amide hydrolysis.
Part 5: References
-
Title: Microbial metabolism of 1-aminoanthracene by Beauveria bassiana Source: ResearchGate (Bioorganic & Medicinal Chemistry) URL:
-
Title: How Does Silica Catalyze the Amide Bond Formation under Dry Conditions? Role of Specific Surface Silanol Pairs Source: ACS Catalysis URL:
-
Title: 1-Aminoanthracene technical grade, 90 610-49-1 Source: Sigma-Aldrich URL:
Sources
Technical Support Center: Solubilization Strategies for N-Anthraquinon-1-ylacetamide
Welcome to the Technical Support Center for N-Anthraquinon-1-ylacetamide (1-acetamidoanthraquinone). This compound presents a classic formulation challenge in biological assays. The core anthraquinone scaffold is a rigid, planar tricyclic system that promotes strong intermolecular π-π stacking[1]. While the acetamide group at the C1 position offers minor hydrogen-bonding potential, it is insufficient to overcome the high crystal lattice energy and extreme hydrophobicity of the parent structure, making the compound practically insoluble in aqueous media[1].
When researchers attempt to introduce this compound into biological buffers, it frequently precipitates, leading to inconsistent assay results, false negatives, and localized cytotoxicity[2]. This guide provides field-proven, mechanistically grounded troubleshooting steps to achieve stable, biologically compatible aqueous solutions.
Troubleshooting & FAQs
Q1: Why does N-Anthraquinon-1-ylacetamide immediately precipitate when I add my DMSO stock to the cell culture media? Causality: This is a classic "solvent-shift" nucleation event. When a highly concentrated DMSO stock (e.g., 10 mM) is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The local micro-environment around the drug molecules suddenly shifts from lipophilic to hydrophilic. Unable to remain solvated, the planar anthraquinone molecules rapidly aggregate via π-π stacking, forming microcrystals[1]. Solution: Never use a direct bolus addition. Instead, use a Step-Down Dilution or a Carrier Protein . Pre-incubating the compound with Bovine Serum Albumin (BSA) allows the hydrophobic anthraquinone to bind to the hydrophobic pockets of albumin before encountering the bulk aqueous phase, significantly lowering the free energy of solvation.
Q2: I need to keep my final DMSO concentration below 0.1% to avoid cell toxicity. What is the best alternative to organic co-solvents? Causality: Organic co-solvents (DMSO, DMF) disrupt cell membranes and alter cellular metabolism at concentrations above 0.1-0.5%. To avoid this, you must mask the drug's hydrophobicity using a host-guest inclusion complex rather than relying on solvent polarity. Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for solubilizing anthraquinone derivatives[3]. HP-β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic outer surface. The planar anthraquinone core inserts into the cavity, forming a stable 1:1 inclusion complex that is highly water-soluble and biologically inert[4].
Q3: How can I differentiate between a true solution and a micro-suspension in my assay buffer? Causality: Micro-suspensions can scatter light, artificially inflating absorbance readings in UV-Vis or colorimetric assays. Furthermore, suspended microcrystals will not permeate cell membranes, leading to false-negative efficacy data. Solution: Implement a self-validating physical check. Centrifuge your final assay preparation at 10,000 × g for 10 minutes. If the compound is truly dissolved, the concentration (measured via UV-Vis absorbance) will remain unchanged in the supernatant. If it was a micro-suspension, the aggregates will pellet, and the supernatant's absorbance will drop significantly.
Quantitative Data Presentation
To assist in experimental design, the following table summarizes the operational limits of various solubilization strategies for anthraquinone derivatives.
| Solubilization Strategy | Mechanism of Action | Max Recommended Concentration | Cytotoxicity / Assay Interference Risk |
| 100% DMSO Stock | Primary solvation | 10 - 50 mM (Stock only) | High (if final >0.5% in cells) |
| DMSO / PEG-400 / Tween-80 | Co-solvent / Micellar | 100 - 500 µM | Moderate (Surfactants can lyse cells) |
| BSA Complexation | Protein binding | 50 - 100 µM | Low (May interfere with protein assays) |
| HP-β-CD (20% w/v) | Host-Guest Inclusion | 1 - 5 mM | Very Low (Biocompatible)[3] |
Experimental Protocols
Protocol 1: Preparation of HP-β-CD Inclusion Complex (Solvent Evaporation Method)
This self-validating protocol ensures complete complexation by forcing the drug and cyclodextrin into proximity during solvent removal, rather than relying on slow aqueous equilibration.
-
Weighing: Weigh an equimolar ratio (1:1) of N-Anthraquinon-1-ylacetamide and HP-β-CD. For enhanced solubility, a 1:2 or 1:3 molar excess of HP-β-CD can be utilized to drive the equilibrium forward[4].
-
Co-dissolution: Dissolve both powders in a volatile organic solvent system (e.g., Methanol/Chloroform 1:1 v/v) in a round-bottom flask. Ensure the solution is completely clear.
-
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, dry solid film forms on the flask walls.
-
Hydration: Rehydrate the solid film with your target aqueous assay buffer (e.g., PBS, pH 7.4).
-
Equilibration: Place the flask in a shaking incubator at 37°C for 24 hours to reach thermodynamic equilibrium.
-
Validation: Filter the solution through a 0.22 µm PTFE syringe filter. The filtrate contains the fully solubilized inclusion complex. Quantify the final concentration via HPLC or UV-Vis[1].
Protocol 2: Step-Down Dilution Method for Biochemical Assays
Use this protocol when cyclodextrin is unavailable and you must rely on co-solvents for cell-free assays.
-
Prepare a 10 mM stock of N-Anthraquinon-1-ylacetamide in 100% anhydrous DMSO.
-
Prepare an intermediate "Transition Buffer": 10% PEG-400, 1% Tween-80, and 89% Assay Buffer.
-
Slowly pipette 10 µL of the DMSO stock into 990 µL of the Transition Buffer while vortexing vigorously. (This yields a 100 µM intermediate solution and prevents localized solvent-shift nucleation).
-
Dilute the intermediate solution 1:10 into your final Assay Buffer to achieve a 10 µM working concentration.
Visualizations
Decision matrix for selecting the optimal solubilization strategy based on assay tolerance.
Step-by-step workflow for the solvent-evaporation method of HP-β-CD complexation.
References
-
A Technical Guide to the Physicochemical Properties of Substituted Anthraquinones for Researchers and Drug Development Professionals. Benchchem. 1
-
A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. MDPI. 2
-
Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. MDPI. 4
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. PMC - NIH.3
Sources
Technical Support Center: Minimizing Impurities in Anthraquinone Synthesis
Welcome to the Technical Support Center for anthraquinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help minimize impurities during your experiments. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to ensure the integrity and success of your synthetic work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in anthraquinone synthesis.
Q1: What are the primary sources of impurities in anthraquinone synthesis?
Impurities can be introduced at various stages of the synthesis process. The main sources include:
-
Contaminated Starting Materials: The purity of the precursors is critical. For instance, in the oxidation route, common impurities in anthracene such as phenanthrene, fluorene, and carbazole can co-react and form their own oxidation products alongside the desired anthraquinone.[1][2]
-
Side Reactions: The chosen synthetic route can lead to various side reactions. In Friedel-Crafts acylation, this can result in multiple isomers or poly-acylated products.[1][3] Subsequent reactions like sulfonation can also be reversible, leading to a mixture of products.[1]
-
Incomplete Reactions: Unreacted starting materials and intermediates are a frequent source of contamination if the reaction does not go to completion.[1]
-
Degradation: Anthraquinone and its derivatives can be sensitive to high temperatures, light, or harsh chemical conditions (strong acids or bases), leading to degradation products.[4][5]
Q2: Which is the best synthesis route for high-purity anthraquinone?
The two most common methods for synthesizing the anthraquinone core are the oxidation of anthracene and the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride followed by cyclization.[6][7] Each has its advantages and disadvantages concerning purity.
-
Oxidation of Anthracene: This is a major industrial method.[8] While it can be efficient, the purity of the final product is highly dependent on the purity of the starting anthracene. Impurities in the anthracene will be oxidized along with it, leading to a complex mixture that can be difficult to separate.[2][7]
-
Friedel-Crafts Acylation/Cyclization: This is a versatile and common laboratory method.[8][9] It offers more control over the final product's structure, especially for producing substituted anthraquinones. However, it can be prone to the formation of isomeric byproducts, depending on the substrates and reaction conditions.[3][10] With careful control of reaction parameters and purification, this method can yield very high-purity anthraquinone.
The choice of route often depends on the desired scale, the available starting materials, and the specific anthraquinone derivative being synthesized. For laboratory-scale synthesis of high-purity, specific anthraquinone derivatives, the Friedel-Crafts acylation route is often preferred due to its versatility.
Q3: How does the quality of starting materials affect the final product's purity?
The quality of starting materials is paramount. In the Friedel-Crafts acylation, using anhydrous reagents and solvents is critical, as the Lewis acid catalysts (e.g., AlCl₃) are highly sensitive to moisture.[11] In the oxidation of anthracene, impurities like phenanthrene, fluorene, and carbazol will lead to their corresponding oxidation products, which can be difficult to remove from the final anthraquinone product.[1][2]
Q4: My final product has an off-color. What is the likely cause?
The pale yellow color of pure anthraquinone is sensitive to its purity.[12] An unexpected or dull color is often due to a mixture of compounds. For example, residual chromium(III) ions from the oxidation of anthracene using chromic acid can give the product a greenish tint.[1] The presence of isomeric byproducts or unreacted starting materials can also lead to an incorrect or dull color.[1]
Q5: I see multiple spots on my Thin Layer Chromatography (TLC) plate. What could they be?
Multiple spots on a TLC plate indicate a mixture of different compounds. These could be:[1]
-
The desired anthraquinone product.
-
Unreacted starting materials (e.g., anthracene, phthalic anhydride, or benzene derivatives).
-
Reaction intermediates (e.g., o-benzoylbenzoic acid in the Friedel-Crafts route).
-
Isomeric byproducts.
-
Products from the oxidation of impurities present in the starting materials.
Running co-spots with known standards of your starting materials and expected intermediates can help in identifying some of the spots.
Part 2: Troubleshooting Guide: Friedel-Crafts Acylation Route
This section addresses common issues encountered during the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride, followed by cyclization.
Problem 1: Low Yield of o-Benzoylbenzoic Acid Intermediate
Question: My Friedel-Crafts acylation is giving a low yield. What are the possible causes and solutions?
Answer:
Low yields in Friedel-Crafts acylation can stem from several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly susceptible to deactivation by moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[8] Use anhydrous solvents and ensure the phthalic anhydride and aromatic substrate are dry.
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least two equivalents of the Lewis acid catalyst when using phthalic anhydride. One equivalent coordinates to the desired keto-acid product, and another is needed to catalyze the reaction.[8]
-
Poor Reaction Conditions: The reaction temperature and time are crucial. The acylation can be exothermic, so reagents should be mixed slowly with cooling to control the temperature.[3] Monitor the reaction's progress using TLC or GC to determine the optimal reaction time.[13]
-
Substrate Reactivity: Benzene derivatives with electron-withdrawing groups are less reactive and may require harsher reaction conditions or more potent catalytic systems.[14] Conversely, highly activated benzenes can be prone to side reactions.
Problem 2: Formation of Isomeric Byproducts
Question: I am getting a mixture of isomers during the acylation of a substituted benzene. How can I improve the regioselectivity?
Answer:
The formation of isomers is a common challenge in Friedel-Crafts acylation of substituted benzenes.[3] Here's how to address it:
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.[3]
-
Catalyst Choice: The choice of Lewis acid catalyst can influence regioselectivity. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) may help favor the desired isomer.[3]
-
Solvent Effects: The solvent can influence the ratio of ortho and para isomers.[13] Exploring different anhydrous solvents may improve the desired isomer's yield.
-
Steric Hindrance: The regioselectivity is also governed by the steric and electronic effects of the substituent on the benzene ring. Consider the directing effects of your substituent when planning the synthesis.
Problem 3: Incomplete Cyclization to Anthraquinone
Question: The cyclization of my o-benzoylbenzoic acid is not going to completion. How can I drive the reaction forward?
Answer:
The cyclization of o-benzoylbenzoic acid to anthraquinone is typically achieved by heating in a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid.[8][15] If the reaction is incomplete:
-
Acid Strength and Amount: Ensure you are using a sufficiently strong and an adequate amount of the dehydrating acid. Concentrated sulfuric acid is commonly used.[12]
-
Reaction Temperature and Time: The cyclization usually requires heating.[16] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor the reaction by TLC to determine completion.
-
Purity of the Intermediate: Impurities in the o-benzoylbenzoic acid can interfere with the cyclization. It is often beneficial to purify the intermediate by recrystallization before proceeding to the cyclization step.[8]
Problem 4: Presence of Unreacted Starting Materials in the Final Product
Question: My final anthraquinone is contaminated with phthalic anhydride and/or the benzene derivative. How can I remove them?
Answer:
Unreacted starting materials can often be removed during workup and purification:
-
Phthalic Anhydride/Phthalic Acid: After the reaction, quenching with water will hydrolyze any remaining phthalic anhydride to phthalic acid. Phthalic acid and the o-benzoylbenzoic acid intermediate can be removed by washing the crude product with a basic solution, such as aqueous sodium carbonate or sodium bicarbonate.[15]
-
Benzene Derivative: If the benzene derivative is volatile, it may be removed by evaporation or steam distillation.[17] Otherwise, purification techniques like recrystallization or column chromatography will be necessary.[1]
Part 3: Troubleshooting Guide: Oxidation of Anthracene Route
This section addresses issues specific to the synthesis of anthraquinone by the oxidation of anthracene.
Problem 1: Incomplete Oxidation of Anthracene
Question: My final product contains unreacted anthracene. How can I ensure complete oxidation?
Answer:
Incomplete oxidation can be due to:
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent (e.g., chromic acid, sodium dichromate, or ammonium cerium(IV) nitrate).[12][18]
-
Reaction Time and Temperature: The oxidation may require a specific temperature and time to go to completion. Monitor the reaction by TLC to ensure all the anthracene has been consumed.[15]
-
Solubility: Anthracene is poorly soluble in many aqueous reaction media. Ensure adequate stirring and consider using a co-solvent like glacial acetic acid to improve solubility.[15]
Problem 2: Formation of Over-oxidation Products
Question: I am observing byproducts like phthalic acid. How can I prevent over-oxidation?
Answer:
Over-oxidation can occur under harsh reaction conditions, leading to cleavage of the aromatic rings.[7] To minimize this:
-
Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Choice of Oxidant: Some oxidizing agents are more prone to causing over-oxidation than others. Air oxidation using a vanadium(V) oxide catalyst is a more modern and selective method used industrially.[12]
Problem 3: Contamination from Starting Material Impurities
Question: My crude anthracene is not pure. What kind of impurities can I expect in my final product?
Answer:
Crude anthracene from coal tar can contain various polycyclic aromatic hydrocarbons and nitrogenous bases.[2] During oxidation, these impurities will also be oxidized. For example:[2][7]
-
Phenanthrene can be oxidized to phenanthrenequinone.
-
Carbazole can be oxidized to its corresponding quinone or other degradation products.
-
Fluorene can be oxidized to fluorenone.
These impurities can be challenging to remove from the final anthraquinone product and often require purification by methods such as solvent extraction or chromatography.[2]
Part 4: Purification Protocols
Protocol 1: Recrystallization of Crude Anthraquinone
Objective: To remove soluble impurities by crystallizing the target compound from a hot, saturated solution.[1]
Materials:
-
Crude anthraquinone
-
Suitable solvent (e.g., glacial acetic acid, ethanol, or chlorobenzene)[1][2][19]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: Choose a solvent in which anthraquinone is highly soluble at high temperatures but poorly soluble at low temperatures.[1]
-
Dissolution: Place the crude anthraquinone in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with swirling. Continue to add small portions of the hot solvent until the anthraquinone just dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[1]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[1]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Column Chromatography for Isomer Separation
Objective: To separate isomeric anthraquinone derivatives or other closely related impurities.[1]
Materials:
-
Crude anthraquinone mixture
-
Silica gel or alumina
-
Chromatography column
-
Eluent (a solvent or mixture of solvents of appropriate polarity)
-
Collection tubes
Procedure:
-
Column Packing: Pack the chromatography column with a slurry of the chosen stationary phase (e.g., silica gel) in the eluent.
-
Sample Loading: Dissolve the crude anthraquinone mixture in a minimum amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and allow it to flow through. The different components of the mixture will travel down the column at different rates depending on their affinity for the stationary phase.
-
Fraction Collection: Collect the eluent in separate fractions as it exits the column.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified anthraquinone derivative.
Part 5: Visualizations and Diagrams
Friedel-Crafts Acylation and Cyclization Pathway
Caption: Friedel-Crafts pathway for anthraquinone synthesis.
Oxidation of Anthracene Pathway
Caption: Oxidation pathway for anthraquinone synthesis.
General Troubleshooting Workflow
Caption: General workflow for troubleshooting impure anthraquinone.
Part 6: Data Summary Table
Common Purification Techniques for Anthraquinone Synthesis
| Purification Method | Target Impurities | Advantages | Disadvantages |
| Recrystallization | Unreacted starting materials, some isomeric impurities.[1] | Highly scalable, effective for major impurities. | Requires finding a suitable solvent, potential for product loss in mother liquor. |
| Solvent Washing | Specific soluble impurities (e.g., carbazole, phenanthrene), oils.[1] | Simple, rapid, can be done at room temperature. | Relies on significant solubility differences between product and impurity. |
| Column Chromatography | Isomers, closely related side products, minor impurities.[1] | High resolution for separating complex mixtures. | Can be time-consuming, requires larger solvent volumes, may be difficult to scale. |
| Precipitation (Anti-Solvent) | Ionic impurities, inorganic salts.[1] | Excellent for removing salts. | Requires a miscible solvent/anti-solvent pair. |
| Sublimation | Non-volatile impurities. | Can yield very high-purity products (≥99%), avoids the use of solvents.[5] | Not suitable for thermally unstable compounds, can be difficult to scale up. |
Part 7: References
-
BenchChem. (2025). Strategies to minimize impurities during the synthesis of anthraquinone dyes.
-
BenchChem. (2025). Troubleshooting common issues in the synthesis of chloroanthraquinones.
-
BenchChem. (2025). Technical Support Center: Ensuring the Stability of Anthraquinones.
-
BenchChem. (2025). Application Notes & Protocols: Laboratory Synthesis of Xanthorin and Related Anthraquinones.
-
Final Report. SYNTHESIS OF ANTHRAQUINONES AND BENZOIC ACID DERIV A FIVES STARTING FROM PTHALIC ANHYDRIDE USING LEWIS ACIDS.
-
CHAPTER 6 - Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants.
-
BenchChem. (2025). Anthraquinone-d8: A Technical Guide to Synthesis and Isotopic Purity Analysis.
-
ResearchGate. (n.d.). Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water.
-
Google Patents. (1922). Purification of anthraquinone.
-
TSI Journals. (n.d.). MICROWAVE INDUCED SYNTHESIS OF ANTHRAQUINONE COMPOUNDS : A SOLVENT FREE PATH FOR SOME DYES.
-
Dissertation. (n.d.). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids.
-
PMC. (n.d.). Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects.
-
Beilstein Publishing. (2019). Mechanochemical Friedel–Crafts acylations.
-
ResearchGate. (n.d.). Anthraquinone.
-
Sciencemadness.org. (n.d.). chemistry of anthraquinone.
-
3021 Oxidation of anthracene to anthraquinone. (2005). NOP.
-
BenchChem. (2025). Identifying and minimizing side reactions in 1,4-Anthraquinone synthesis.
-
1 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
-
BenchChem. (2025). Methods for improving the purity of crude anthraquinone product.
-
Veeprho. (n.d.). Anthraquinone Impurities and Related Compound.
-
SATHEE. (n.d.). Friedel Crafts Reaction.
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Chemistry of quinones. Part IV. Synthesis of anthraquinones via friedel–crafts reaction between 3,4-dimethoxyphthalic anhydride and o-cresol: a re-investigation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US1420198A - Purification of anthraquinone - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Chemistry of quinones. Part IV. Synthesis of anthraquinones via friedel–crafts reaction between 3,4-dimethoxyphthalic anhydride and o-cresol: a re-investigation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 12. 182.160.97.198:8080 [182.160.97.198:8080]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. NAST E-Library [elibrary.nast.gov.np]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Making sure you're not a bot! [oc-praktikum.de]
- 19. veeprho.com [veeprho.com]
Technical Support Center: Overcoming Poor Cell Permeability of Anthraquinone Compounds
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling with the pharmacokinetic bottlenecks of anthraquinone derivatives (e.g., emodin, rhein, chrysophanol, and aloe-emodin). Despite their potent anti-inflammatory, anticancer, and metabolic efficacies, these compounds notoriously fail in translational models due to poor aqueous solubility, extensive phase II metabolism, and active efflux via intestinal transporters[1].
This guide provides mechanistic troubleshooting, formulation strategies, and self-validating experimental protocols to diagnose and resolve anthraquinone permeability barriers.
Module 1: Diagnostic FAQs – Identifying the Permeability Barrier
Q1: My anthraquinone shows excellent permeability in the PAMPA model but fails completely in the Caco-2 cell assay. What is causing this discrepancy? Causality: You are observing the difference between passive diffusion and active transport. PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive transcellular diffusion. Because anthraquinones are highly lipophilic (LogP typically > 3.0), they easily partition into the artificial lipid bilayer, yielding a high effective permeability ( Pe ). However, Caco-2 cells express active efflux transporters, predominantly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[2]. Anthraquinones are notorious P-gp substrates; as soon as they passively diffuse into the enterocyte, they are actively pumped back into the apical (intestinal) lumen, resulting in a low apparent permeability ( Papp ).
Q2: Why does the permeability of hydroxylated anthraquinones (like emodin and rhein) drop significantly when I test them at intestinal pH (7.4) compared to gastric pH (1.2)? Causality: This is a function of the compound's pKa and the pH-partition hypothesis. Anthraquinones possess phenolic hydroxyl groups and, in the case of rhein, a carboxylic acid group. At the higher pH of the distal intestine (pH 7.4), these functional groups ionize. While ionization enhances apparent aqueous solubility, it drastically reduces the molecule's lipophilicity, preventing it from passively partitioning into the hydrophobic core of the cell membrane[1].
Diagnostic workflow for identifying anthraquinone permeability barriers in vitro.
Module 2: Formulation & Structural Interventions
Q3: How can we bypass P-gp efflux without co-administering toxic efflux inhibitors? Causality: The most effective strategy is encapsulating the anthraquinone into polymeric nanocarriers, such as poly(lactic-co-glycolic acid) (PLGA) nanocapsules[3]. Free anthraquinones enter the cell via passive diffusion and are immediately recognized by membrane-bound P-gp. However, PLGA nanocapsules enter the cell via endocytosis. This internalizes the drug within an endosome, physically shielding it from apical membrane efflux pumps. Once inside the slightly acidic endosome, the PLGA matrix degrades, releasing the free drug directly into the cytosol.
Q4: Can prodrug design improve both the solubility and permeability of these planar molecules? Causality: Yes. Approximately 13% of recently FDA-approved drugs utilize prodrug strategies specifically to overcome permeability and solubility flaws[4]. For anthraquinones, esterification of the phenolic hydroxyl groups masks hydrogen bond donors, increasing lipophilicity for better membrane partitioning. Alternatively, conjugating the anthraquinone with a hydrophilic polymer (like PEG) creates an amphiphilic prodrug. These prodrugs can self-assemble into micelles in aqueous environments, drastically reducing the lattice energy barrier that normally causes planar anthraquinones to aggregate and precipitate.
Cellular mechanism of P-gp mediated anthraquinone efflux and nanocarrier bypass.
Module 3: Self-Validating Experimental Protocols
Protocol A: Caco-2 Bidirectional Transport Assay with Efflux Profiling
This protocol is designed to definitively prove whether your anthraquinone's poor permeability is due to active efflux, utilizing a self-validating internal control system[5].
-
Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days.
-
Causality: 21 days are strictly required for the colon carcinoma cells to spontaneously differentiate into enterocyte-like cells expressing mature tight junctions and apical efflux transporters.
-
-
System Validation (Checkpoint 1): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². Lower values indicate paracellular leakage, which will artificially inflate your Papp calculations.
-
Dosing Preparation: Prepare the anthraquinone at 10 µM in HBSS buffer (pH 7.4). Keep DMSO concentration < 1% to prevent membrane toxicity. Prepare a second dosing solution containing 10 µM anthraquinone + 100 µM Verapamil.
-
Causality: Verapamil is a potent, competitive P-gp inhibitor. It serves as your diagnostic tool.
-
-
Bidirectional Transport:
-
Apical to Basolateral (A→B): Add 0.5 mL dosing solution to the apical chamber; 1.5 mL blank HBSS to the basolateral.
-
Basolateral to Apical (B→A): Add 1.5 mL dosing solution to the basolateral chamber; 0.5 mL blank HBSS to the apical.
-
-
Sampling & Analysis: Incubate at 37°C. Take 50 µL samples from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer. Analyze via LC-MS/MS.
-
Data Validation (Checkpoint 2): Calculate Mass Balance. If Mass Balance < 80%, the highly lipophilic anthraquinone is trapped in the cell membrane or binding to the plastic. Resolution: Add 4% Bovine Serum Albumin (BSA) to the receiver chamber to act as a thermodynamic sink.
-
Interpretation: Calculate the Efflux Ratio ( ER=Papp(B→A)/Papp(A→B) ). An ER > 2.0 indicates active efflux. If the addition of Verapamil reduces the ER to ~1.0, P-gp is confirmed as the primary permeability barrier.
Protocol B: PLGA Nanocapsule Formulation via Nanoprecipitation
Use this protocol to encapsulate highly lipophilic anthraquinones, improving both aqueous dispersion and cellular uptake[3].
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the anthraquinone derivative in 5 mL of acetone.
-
Aqueous Phase Preparation: Dissolve 0.5% (w/v) Poloxamer 188 in 15 mL of Milli-Q water.
-
Causality: Poloxamer 188 acts as a non-ionic surfactant, providing steric stabilization to prevent the nanocapsules from aggregating upon formation.
-
-
Nanoprecipitation: Inject the organic phase dropwise (1 mL/min) into the aqueous phase under moderate magnetic stirring (500 rpm) at room temperature.
-
Causality: The rapid diffusion of acetone into the water causes interfacial turbulence (the Marangoni effect), driving the spontaneous self-assembly of the PLGA polymer around the hydrophobic anthraquinone core.
-
-
Solvent Evaporation: Stir the suspension uncovered for 4 hours to evaporate the acetone completely.
-
Characterization (Checkpoint): Analyze via Dynamic Light Scattering (DLS).
-
Target Metrics: Particle size ~250 nm, Polydispersity Index (PDI) < 0.2, and Zeta Potential ~ -30 mV. A strong negative zeta potential ensures electrostatic repulsion, guaranteeing long-term colloidal stability.
-
Data Appendix: Permeability Profiles of Common Anthraquinones
| Compound | LogP (Calculated) | Caco-2 Papp ( 10−6 cm/s) | P-gp Substrate? | Primary ADME Barrier |
| Emodin | ~4.0 | < 2.0 | Yes | Active Efflux & Extensive Glucuronidation |
| Rhein | ~3.5 | < 1.5 | Yes | Intestinal pH Ionization & Efflux |
| Chrysophanol | ~5.0 | ~ 3.0 | Weak | Poor Aqueous Solubility / Aggregation |
| Aloe-emodin | ~3.0 | < 2.0 | Yes | Active Efflux |
References
- Emodin and the Anthraquinone Scaffold: Therapeutic Promise and Strategies to Overcome Transl
- Advances in Pharmacokinetic Mechanisms of Transporter-Medi
- Anthraquinone encapsulation into polymeric nanocapsules as a new drug from biotechnological origin designed for photodynamic therapy. PubMed.[URL]
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC.[URL]
- Different in Silico Models to Predict Caco-2 Permeability.
Technical Support Center: Optimizing HPLC Separation of Anthraquinone Derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of anthraquinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working to develop, optimize, and troubleshoot separation methods for this important class of compounds. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the HPLC separation of anthraquinones in a direct question-and-answer format.
Q1: Why am I seeing poor resolution between my anthraquinone peaks?
Poor resolution, where two or more peaks overlap, is a common challenge, especially with structurally similar anthraquinone isomers. The fundamental goal is to manipulate the three factors of the resolution equation: efficiency (N), selectivity (α), and retention (k).[1][2]
Causality & Explanation:
-
Insufficient Efficiency (Broad Peaks): If your peaks are wide, they are more likely to overlap. This can be due to a worn-out column, a void at the column inlet, or extra-column volume effects (e.g., excessively long or wide-bore tubing).[3][4]
-
Lack of Selectivity: This is the most critical factor. Selectivity (α) is a measure of the relative retention of two compounds. If α is close to 1, the peaks will co-elute regardless of column efficiency. For anthraquinones, which often differ only by the position or number of hydroxyl or methoxy groups, achieving selectivity can be challenging. The choice of stationary phase and mobile phase composition are the primary drivers of selectivity.[2][5]
Solutions:
-
Optimize the Mobile Phase:
-
Change Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Acetonitrile is an aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding, which can change the interaction with both the stationary phase and the analytes.[6]
-
Adjust pH: Many anthraquinone derivatives have acidic hydroxyl groups. Modifying the mobile phase pH with additives like formic acid, orthophosphoric acid, or trifluoroacetic acid can suppress the ionization of these groups.[7][8][9] In the un-ionized state, the compounds are more hydrophobic and will be better retained and often show improved peak shape on a reversed-phase column. A good starting point is a mobile phase pH at least 1.5-2 units below the pKa of the acidic analytes.[8][10][11]
-
Modify Gradient Slope: A shallower gradient (slower increase in organic solvent percentage) can increase the separation between closely eluting peaks.
-
-
Change the Stationary Phase:
-
If a standard C18 column is not providing adequate selectivity, consider a different stationary phase. A Phenyl-Hexyl column, for instance, offers alternative π-π interactions which can be highly effective for aromatic compounds like anthraquinones.[12][13]
-
For highly polar anthraquinones, a column designed for aqueous mobile phases (like an AQ-C18) or even Hydrophilic Interaction Liquid Chromatography (HILIC) might be necessary.[14][15]
-
-
Improve Efficiency:
-
Use a High-Efficiency Column: Employ columns with smaller particle sizes (e.g., <3 µm) or solid-core particles. This increases the plate number (N), leading to narrower, sharper peaks and better resolution.[2]
-
Check for Column Degradation: If resolution has degraded over time, the column may be contaminated or have a void. Try flushing the column or, if necessary, replace it.[16]
-
Q2: What causes peak tailing for my anthraquinone compounds?
Peak tailing, an asymmetry where the latter half of the peak is elongated, is a frequent problem when analyzing compounds with polar functional groups on silica-based columns.[17]
Causality & Explanation:
The primary cause of peak tailing in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[4][18] For anthraquinones, the phenolic hydroxyl groups can interact strongly with residual, acidic silanol groups (Si-OH) on the surface of the silica packing material.[3][17] This creates a second, undesirable retention mechanism that leads to the tailing phenomenon.[18]
Solutions:
-
Mobile Phase Modification:
-
Operate at Low pH: Adding an acid like formic, phosphoric, or trifluoroacetic acid to the mobile phase (to achieve a pH ≤ 3) protonates the residual silanol groups, suppressing their ionization and minimizing their interaction with the analytes.[7][17] This is often the most effective and simplest solution.
-
Add a Competing Base (for basic analytes): While most anthraquinones are acidic or neutral, if you are working with basic derivatives, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to mask the active silanol sites.[8]
-
-
Use a Modern, High-Purity Column:
-
End-Capped Columns: Modern columns use "end-capping" to chemically bond a small, less bulky silane (like trimethylsilane) to the residual silanol groups, effectively shielding them from interaction with analytes.[3][17]
-
Type B Silica: Use columns packed with high-purity, "Type B" silica, which has a much lower content of acidic silanol groups and trace metal contaminants compared to older "Type A" silica.[17]
-
-
Avoid Mass Overload: Injecting too much sample can saturate the primary retention sites on the stationary phase, causing excess analyte to interact with the secondary (silanol) sites, leading to tailing.[4] Try reducing the injection volume or sample concentration.[8]
Q3: My retention times are shifting between injections. What's the cause?
Unstable retention times compromise the reliability and validity of your analytical method. The issue almost always points to a lack of equilibrium or a change in the system's conditions.
Causality & Explanation:
-
Mobile Phase Composition: In reversed-phase chromatography, retention is highly sensitive to the percentage of organic solvent. Even small variations in the mobile phase composition can cause significant shifts in retention time.[19]
-
Temperature Fluctuations: Column temperature affects solvent viscosity and the kinetics of partitioning. Inconsistent temperature control will lead to drifting retention times.[4]
-
Insufficient Equilibration: The column needs to be fully equilibrated with the mobile phase before starting an analysis. If the column is not properly conditioned, especially when switching between different mobile phases or after a steep gradient, retention times will drift until equilibrium is reached.[20]
Solutions:
-
Ensure Mobile Phase Stability:
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Check Pump Performance: Verify that the HPLC pump is delivering the mobile phase accurately and consistently. If retention times are fluctuating randomly, there may be an issue with the pump's check valves or seals.[19]
-
-
Control Column Temperature: Use a thermostatted column compartment to maintain a constant and consistent temperature throughout the analysis.[16]
-
Proper Column Equilibration: Before injecting your samples, ensure the column is equilibrated with the starting mobile phase conditions. A good rule of thumb is to flush the column with 10-20 column volumes of the mobile phase. Monitor the baseline; a stable baseline is a good indicator of equilibration.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for a new mixture of anthraquinones?
A systematic approach is key. Start with a generic gradient method on a reliable, modern column to quickly screen the sample and determine the approximate retention behavior of the components.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3 or 5 µm) | C18 is the most versatile reversed-phase column and provides a good starting point for a wide range of hydrophobicities.[13][15][21] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Low pH suppresses silanol interactions and the ionization of phenolic hydroxyls, leading to better peak shape and retention.[7][22] |
| Mobile Phase B | Acetonitrile or Methanol | These are the most common organic modifiers in reversed-phase HPLC.[6] |
| Gradient | 10% to 90% B over 20-30 minutes | A broad gradient helps to elute all components in the mixture and provides a good initial overview of the sample complexity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV/Vis Detector (e.g., 254 nm or a wavelength maximum for your specific compounds) | Most anthraquinones have strong UV absorbance.[7][23] A Diode Array Detector (DAD) is ideal for checking peak purity and identifying optimal wavelengths. |
| Column Temp. | 30-35 °C | Elevated temperature can improve efficiency and reduce backpressure. |
From this initial run, you can optimize the gradient slope, mobile phase composition, and temperature to achieve the desired resolution.
Q2: How does mobile phase pH affect the separation of anthraquinone derivatives?
Mobile phase pH is one of the most powerful tools for controlling the retention and selectivity of ionizable compounds like anthraquinones.[5][9]
Mechanism of Action:
Most anthraquinones contain one or more phenolic hydroxyl groups, which are weakly acidic. The ionization state of these groups is governed by the mobile phase pH and the compound's pKa.
-
At low pH (pH < pKa): The hydroxyl groups are protonated (in their neutral form). The molecule is less polar and therefore more strongly retained on a non-polar C18 stationary phase.[11]
-
At high pH (pH > pKa): The hydroxyl groups are deprotonated (ionized), forming a negatively charged phenolate. The molecule becomes more polar and is less retained, eluting earlier from the column.[11]
By adjusting the pH, you can selectively shift the retention times of different anthraquinone derivatives based on their individual pKa values, which is a powerful way to improve resolution.[10] However, it is crucial to operate within the pH stability range of your column (typically pH 2-8 for most silica-based columns) to avoid damaging the stationary phase.[10]
Q3: What are the essential System Suitability Test (SST) parameters for a validated anthraquinone HPLC method?
A System Suitability Test (SST) is a mandatory part of any validated analytical method. It is performed before and sometimes during sample analysis to ensure the entire chromatographic system is operating correctly.[24][25][26]
Core SST Parameters and Typical Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria (USP) |
| Resolution (Rs) | Measures the degree of separation between two adjacent peaks. | Rs ≥ 2.0 between the main peak and the closest eluting peak (impurity or other component).[27] |
| Tailing Factor (Tf) | Measures peak symmetry. A value of 1 indicates a perfectly symmetrical peak. | Tf ≤ 2.0.[27] |
| Repeatability / Precision (%RSD) | Assesses the precision of multiple injections of the same standard. | Relative Standard Deviation (%RSD) of peak areas from replicate injections (typically n=5 or 6) should be ≤ 2.0%.[27] |
| Theoretical Plates (N) | Measures the efficiency of the column. | Varies by method, but a minimum value (e.g., N ≥ 2000) is usually set. |
| Retention Time (tR) | The time it takes for the analyte to elute. | Should be consistent and within a narrow window of the expected time. |
These parameters confirm that the system's specificity, precision, and efficiency are adequate for the analysis on a given day.[25][28]
Experimental Protocols
Protocol 1: General Method Development Workflow
This protocol outlines a systematic approach to developing a robust HPLC method for a mixture of anthraquinone derivatives.
-
Analyte Characterization: Gather information on the structures, polarities, and pKa values of the target anthraquinones.
-
Initial Screening Run: Perform a generic gradient run as described in FAQ Q1.
-
Mobile Phase Optimization:
-
Run the same gradient with both Acetonitrile and Methanol as the organic modifier (Mobile Phase B) to evaluate changes in selectivity.
-
Based on the initial screen, adjust the mobile phase pH using 0.1% formic acid or 0.1% phosphoric acid to improve the peak shape of tailing peaks.
-
-
Gradient Optimization:
-
Based on the screening run, narrow the gradient range to focus on the elution window of your target compounds.
-
Adjust the gradient slope. A shallower slope will improve the resolution of closely eluting peaks.
-
-
Column Screening (if necessary): If optimal resolution cannot be achieved by modifying the mobile phase, screen different column chemistries (e.g., C18, Phenyl-Hexyl, AQ-C18).
-
Temperature Optimization: Evaluate the effect of column temperature (e.g., 25°C, 35°C, 45°C) on resolution and run time.
-
Method Validation: Once the final conditions are established, perform a system suitability test and proceed with full method validation according to ICH guidelines.
Protocol 2: Performing a System Suitability Test (SST)
-
Prepare SST Solution: Prepare a solution containing the main anthraquinone standard and, if available, a known impurity or a closely eluting related compound. The concentration should be similar to that of the samples to be analyzed.
-
Equilibrate the System: Equilibrate the HPLC system with the mobile phase for the analytical method until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the SST solution five or six consecutive times.
-
Process the Data: Using the chromatography data system (CDS) software, calculate the key SST parameters for the resulting chromatograms:
-
Resolution (Rs) between the critical peak pair.
-
Tailing Factor (Tf) for the main analyte peak.
-
%RSD for the peak areas and retention times across all replicate injections.
-
Theoretical Plates (N) for the main analyte peak.
-
-
Verify Acceptance Criteria: Compare the calculated values against the pre-defined acceptance criteria for the method. If all parameters pass, the system is suitable for sample analysis. If any parameter fails, troubleshooting must be performed before proceeding.[26]
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
The following diagram illustrates a logical decision-making process for addressing poor peak resolution in an HPLC chromatogram.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
-
System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
System suitability Requirements for a USP HPLC Method. (2025, November 3). HPLC Primer. [Link]
-
Getting the peaks perfect: System suitability for HPLC. (2001, September 15). American Chemical Society. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube. [Link]
-
HPLC Separation of Anthraquinones from Rhubarbs. CABI Digital Library. [Link]
-
An HPLC method development for the assessment of degradation products of anthraquinone dye. (2010, August 4). ResearchGate. [Link]
-
Development and Validation of HPLC-PDA Assay method of Frangula emodin. (2016, March 2). Malta Journal of Chemistry. [Link]
-
Optimization of a Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Separation of Alo. (2021, November 28). DergiPark. [Link]
-
Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa. (2023, July 27). PMC. [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.. [Link]
-
Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves. SciSpace. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
-
How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes an. (2021, August 22). Digital Commons@DePaul. [Link]
-
Efficient Extraction of an Anthraquinone Physcion Using Response Surface Methodology (RSM) Optimized Ultrasound-Assisted Extraction Method from Aerial Parts of Senna occidentalis and Analysis by HPLC-UV. (2022, June 6). MDPI. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. [Link]
-
5 Main Types of HPLC Columns Explained. (2025, July 30). Torontech. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. [Link]
-
Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. [Link]
-
5 Main Types of HPLC Columns Explained. (2025, July 30). Torontech. [Link]
-
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. [Link]
-
Reversed-phase high performance liquid chromatography (RP-HPLC) characteristics of some 9,10-anthraquinone derivatives using binary acetonitrile-water mixtures as mobile phase. (2008, October 19). PubMed. [Link]
-
An HPLC method development for the assessment of degradation products of anthraquinone dye. (2011, May 15). PubMed. [Link]
-
Optimisation of ESI-MS detection for the HPLC of anthraquinone dyes. ResearchGate. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 13). LCGC International. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry. [Link]
-
Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. South Eastern European Journal of Public Health. [Link]
-
Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, March 12). LCGC International. [Link]
-
Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide. YMC. [Link]
-
HPLC Troubleshooting. SlideShare. [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
HPLC-MS of anthraquinoids, flavonoids, and their degradation products in analysis of natural dyes in archeological objects. (2007, August 15). PubMed. [Link]
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- 7. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up the Synthesis of N-Anthraquinon-1-ylacetamide
Welcome to the process development and troubleshooting portal for the synthesis of N-Anthraquinon-1-ylacetamide (also known as 1-acetamidoanthraquinone). This compound is a critical intermediate in the production of anthraquinone-based disperse, reactive, and vat dyes, as well as a ligand precursor for transition metal complexes[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will examine the thermodynamic and kinetic realities of scaling up the acetylation of 1-aminoanthraquinone using acetic anhydride, providing you with self-validating protocols and causal troubleshooting steps.
Process Overview & Logic
The conversion of 1-aminoanthraquinone to N-Anthraquinon-1-ylacetamide relies on an acyl nucleophilic substitution. While 1-aminoanthraquinone is a relatively weak nucleophile due to the electron-withdrawing nature of the anthraquinone core, the reaction is driven forward by using acetic anhydride as both the acylating agent and the solvent, often accelerated by a strong acid catalyst (such as concentrated sulfuric acid)[2][3].
At the laboratory scale, this is a trivial exothermic reaction. However, at the pilot scale, managing the heat of the reaction, preventing over-acetylation, and controlling the precipitation kinetics during the aqueous quench become critical engineering challenges.
Process Workflow
Workflow for the scalable synthesis and purification of N-Anthraquinon-1-ylacetamide.
Standard Operating Procedure: Pilot-Scale Acetylation
Self-Validating Principle: The reaction's progress can be visually and thermodynamically tracked. The initial suspension of red/brown 1-aminoanthraquinone will transition into a clear, deep red/yellow solution as the acetylated product forms and dissolves in the warm acetic anhydride/acetic acid mixture[2].
-
Reactor Preparation: Purge a glass-lined, jacketed reactor with dry nitrogen. Moisture must be strictly excluded to prevent the premature hydrolysis of acetic anhydride into acetic acid, which drastically lowers the reaction rate.
-
Reagent Charging: Charge 10.0 kg of 1-aminoanthraquinone. Add 50.0 L of acetic anhydride. Initiate agitation (anchor or pitched-blade turbine).
-
Catalytic Initiation: Slowly charge 200 mL of concentrated sulfuric acid. Critical Control Parameter (CCP): The addition must be dosed to maintain the internal temperature between 45°C and 50°C[2]. The acid protonates the carbonyl oxygen of the anhydride, drastically increasing its electrophilicity.
-
Maturation: Warm the reactor to 50°C using jacket heating if the exotherm subsides, and hold for 60 to 90 minutes[2]. Sample for HPLC analysis; the reaction is deemed complete when residual 1-aminoanthraquinone is < 0.5%.
-
Quenching: Transfer the hot reaction mixture via a heat-traced line into a secondary precipitation vessel containing 200 L of vigorously agitated, crushed ice/water[2]. The product will immediately precipitate as a pale yellow/orange solid.
-
Isolation: Isolate the crude solid via a centrifuge or Nutsche filter. Wash the cake extensively with cold deionized water until the filtrate pH is > 5.0 to ensure all residual sulfuric and acetic acids are removed.
-
Purification: Recrystallize the crude damp cake from boiling glacial acetic acid or acetone to yield the highly pure N-Anthraquinon-1-ylacetamide[2]. Dry under vacuum at 60°C.
Quantitative Scale-Up Metrics
The following table summarizes the shift in parameters when moving from a 10-gram laboratory synthesis to a 10-kilogram pilot batch.
| Parameter | Lab Scale (R&D) | Pilot Scale (Production) | Engineering Rationale |
| 1-Aminoanthraquinone | 10.0 g | 10.0 kg | Baseline starting material. |
| Acetic Anhydride | 50.0 mL | 50.0 L | Acts as both reagent and solvent; maintains pumpable slurry. |
| Sulfuric Acid (Conc.) | 2 drops (~0.1 mL) | 200 mL | Scaled volumetrically; must be added via metering pump to control exotherm. |
| Reaction Temperature | 50°C | 50°C - 60°C | Maintained via jacket cooling during acid addition, then jacket heating. |
| Quench Medium | 200 g Ice Water | 200 kg Ice Water | High heat capacity required to absorb the latent heat of unreacted anhydride hydrolysis. |
| Expected Yield | > 90% | 85% - 88% | Slight yield drop at scale due to transfer losses and filtration holdup. |
Troubleshooting & FAQs
Q1: Our reaction is stalling at 80% conversion, leaving unreacted 1-aminoanthraquinone. Adding more time does not help. Why? Causality & Solution: This is a kinetic stalling issue usually caused by moisture ingress. Acetic anhydride rapidly hydrolyzes in the presence of atmospheric moisture to form acetic acid. Because 1-aminoanthraquinone is a weak nucleophile, it requires the highly reactive anhydride species. If the anhydride concentration drops too low, the reaction stalls. Action: Ensure the reactor is strictly purged with nitrogen. Validate the Karl Fischer moisture content of your starting 1-aminoanthraquinone powder; if it is damp, it will consume your reagent before the reaction even begins.
Q2: During the aqueous quench, the product forms a sticky, unfilterable mass instead of a fine powder. How do we resolve this? Causality & Solution: This occurs when the quench kinetics are poorly controlled. If the reaction mixture is transferred too rapidly, or if the quench water is not cold enough, the localized concentration of generated acetic acid (from the hydrolyzed anhydride) acts as a solvent, partially melting or solubilizing the crude product. As it cools unevenly, it traps impurities and forms a sticky mass. Action: Ensure the quench water is chilled (< 5°C) and maintain maximum agitation in the quench vessel. Throttle the transfer valve to ensure a slow, steady stream of the reaction mixture hits the vortex of the cold water.
Q3: The isolated N-Anthraquinon-1-ylacetamide has a dark brown discoloration rather than the expected pale yellow/orange. What causes this? Causality & Solution: 1-Aminoanthraquinone is sensitive to oxidation and can form dark byproducts if exposed to oxygen at elevated temperatures. Alternatively, if the sulfuric acid catalyst is added too quickly without adequate bulk mixing, localized "hot spots" occur, leading to the charring and decomposition of the anthraquinone core. Action: Verify nitrogen inertion. Increase the agitator speed during the sulfuric acid dosing phase and decrease the acid feed rate to prevent localized charring.
Q4: What are the primary safety and handling concerns for 1-aminoanthraquinone during scale-up? Causality & Solution: 1-Aminoanthraquinone is a known irritant to the eyes, respiratory system, and skin[1]. Prolonged exposure can cause severe skin allergies and eczema[1]. Furthermore, it presents environmental hazards[4]. Action: At scale, manual scooping of the dry powder should be avoided. Utilize closed-system powder transfer systems (e.g., split butterfly valves or vacuum transfer). Operators must wear full Personal Protective Equipment (PPE), including positive-pressure respirators and chemical-resistant suits, during any open-handling phases. Ensure the production workshop is equipped with localized exhaust ventilation[1].
References
-
"Anthraquinone series: Acetyl derivative." Indian Academy of Sciences. Available at: [Link]
-
"Characterization Studies on Mn(II), Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes with New Ligands Derived from Anthraquinone." Iraqi Journal of Science. Available at: [Link]
-
"anthraquinone series." Indian Academy of Sciences. Available at: [Link]
-
"CAS 82-45-1 - ChemBK." ChemBK. Available at: [Link]
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Technical Support Center: N-Anthraquinon-1-ylacetamide Solution Stability
Welcome to the Advanced Troubleshooting Guide for N-Anthraquinon-1-ylacetamide (also known as 1-acetamidoanthraquinone). As a highly conjugated, planar molecule, this compound is widely utilized as a dye intermediate, a precursor for biologically active probes, and a structural scaffold in drug discovery. However, its unique electronic structure introduces specific vulnerabilities in solution, particularly regarding amide hydrolysis, photolytic degradation, and solvent-induced aggregation.
This guide is engineered by senior application scientists to help you distinguish between true chemical degradation and physical phase-separation artifacts, providing you with self-validating protocols to ensure absolute data integrity in your assays.
Part 1: Diagnostic Q&A – Identifying the Root Cause of Instability
Section A: Chemical Instability & Hydrolysis
Q: My stock solution of N-Anthraquinon-1-ylacetamide in aqueous biological buffers shows a gradual shift in absorbance over 48 hours. Is the compound degrading? A: Yes, it is highly likely undergoing amide hydrolysis. Amides are generally stable, but their hydrolysis is catalyzed by both aqueous acids and bases[1]. In the case of N-Anthraquinon-1-ylacetamide, the strongly electron-withdrawing nature of the anthraquinone core pulls electron density away from the amide nitrogen. This makes the carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack by water or hydroxide ions, even at physiological pH (pH 7.4) over extended periods. The hydrolysis yields 1-aminoanthraquinone and acetic acid[2]. Because 1-aminoanthraquinone has a distinct solvatochromic profile, you will observe a noticeable colorimetric shift (often a blue shift in polar solvents)[3].
Q: How can I definitively prove that my compound is hydrolyzing rather than precipitating? A: You must implement a self-validating chromatographic system. Because precipitation simply lowers the overall concentration (reducing the area under the curve for all peaks equally), hydrolysis will generate a new, distinct peak. By running a known standard of 1-aminoanthraquinone alongside your degraded sample on an HPLC, you can confirm hydrolysis if the new peak's retention time matches the 1-aminoanthraquinone standard.
Section B: Photochemical Degradation
Q: I prepared a solution in DMSO, and it degraded rapidly when left on the benchtop, but the aliquots stored in the fridge are fine. Is this a temperature or light issue? A: This is primarily a photochemical issue, exacerbated by temperature. Anthraquinone derivatives are notorious for their photochemical reactivity. When exposed to ambient UV/Vis light, the anthraquinone core absorbs photons and transitions into an excited triplet state. In hydrogen-donating solvents or in the presence of dissolved oxygen, this triplet state can abstract an electron or hydrogen atom, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals[4]. This initiates a cascade of auto-oxidation that destroys the compound. Solutions must be handled under amber lighting or wrapped in foil.
Section C: Solvent-Induced Artifacts (Aggregation)
Q: My UV-Vis signal drops by 40% immediately upon diluting my DMSO stock into a PBS buffer, but HPLC shows no degradation peaks. What is happening? A: You are observing intermolecular dimerization and aggregation, not chemical degradation. Anthraquinones are highly planar and hydrophobic. When transitioned from an organic solvent (DMSO) to a highly aqueous environment (PBS), the molecules undergo π−π stacking to minimize their exposed hydrophobic surface area. This intermolecular dimerization can occur at concentrations as low as 10 mmol/dm 3 [5]. Aggregation causes a phenomenon known as "hypochromicity" (a decrease in absorbance intensity) and peak broadening, which is frequently misdiagnosed as chemical instability.
Part 2: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the expected behavior of N-Anthraquinon-1-ylacetamide under various standard laboratory conditions.
| Solvent System | Environmental Condition | Primary Mechanism of Signal Loss | Estimated Half-Life ( t1/2 ) | Recommended Action |
| 100% DMSO | Dark, 4°C | None (Stable) | > 6 months | Ideal for long-term stock storage. |
| 100% DMSO | Ambient Light, 25°C | Photoreduction / ROS generation | 4 - 7 days | Store in amber vials; purge with N 2 . |
| Aqueous Buffer (pH 2-4) | Dark, 37°C | Acid-catalyzed amide hydrolysis | 12 - 24 hours | Prepare fresh immediately before use. |
| Aqueous Buffer (pH 7.4) | Dark, 37°C | Aggregation & slow hydrolysis | 3 - 5 days | Use co-solvents (e.g., 5% Tween-20). |
| Aqueous Buffer (pH > 9) | Dark, 25°C | Base-catalyzed amide hydrolysis | < 2 hours | Avoid highly basic environments. |
Part 3: Mechanistic Workflows & Logical Relationships
Degradation Pathways of N-Anthraquinon-1-ylacetamide
The following diagram illustrates the dual vulnerability of the molecule to both hydrolytic and photochemical degradation pathways.
Fig 1: Chemical and photochemical degradation pathways of N-Anthraquinon-1-ylacetamide.
Troubleshooting Decision Tree: Signal Loss in Solution
Use this logical workflow to diagnose the root cause of signal loss in your spectroscopic or biological assays.
Fig 2: Decision tree for diagnosing N-Anthraquinon-1-ylacetamide signal loss.
Part 4: Standardized Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Stock Solutions
To mitigate both photochemical degradation and aggregation, stock solutions must be prepared under strict environmental controls.
Step-by-Step Methodology:
-
Environmental Control: Turn off overhead fluorescent lights. Conduct all weighing and dissolution steps under amber lighting or in a darkened hood.
-
Solvent Preparation: Use anhydrous, HPLC-grade DMSO. Degas the DMSO by sparging with Nitrogen (N 2 ) or Argon for 15 minutes to remove dissolved oxygen, which prevents ROS generation[4].
-
Dissolution: Weigh the required mass of N-Anthraquinon-1-ylacetamide. Slowly add the degassed DMSO to achieve a maximum concentration of 10 mM. Causality: Exceeding 10 mM increases the risk of micro-nucleation and dimerization.
-
Homogenization: Vortex gently for 30 seconds. Do not use ultrasonic baths, as sonication generates localized heat and free radicals that can initiate degradation.
-
Storage: Aliquot the solution into single-use amber glass vials (avoid plastic, as hydrophobic dyes can adsorb to the polymer matrix). Blanket the headspace with N 2 gas before sealing. Store at -20°C.
Protocol 2: Self-Validating HPLC Assay for Hydrolysis Detection
This protocol is designed to definitively separate the parent compound from its primary degradation product, 1-aminoanthraquinone.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a 100 µM standard of pure N-Anthraquinon-1-ylacetamide and a separate 100 µM standard of pure 1-aminoanthraquinone in Acetonitrile (ACN).
-
Sample Preparation: Extract 100 µL of your experimental aqueous solution. Quench any ongoing hydrolysis by adding 100 µL of cold ACN (1:1 dilution). Centrifuge at 10,000 x g for 5 minutes to pellet any aggregated/precipitated dye.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis Diode Array Detector (DAD) set to 254 nm and 400 nm.
-
-
Data Interpretation: 1-aminoanthraquinone will elute differently than the acetamide parent compound due to the loss of the acetyl group, which alters its polarity and hydrogen-bonding capacity. If the peak corresponding to 1-aminoanthraquinone increases over time in your experimental samples, amide hydrolysis is confirmed[1].
References
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at:[Link]
-
Chemguide. The Hydrolysis of Amides. Chemguide.co.uk. Available at:[Link]
-
National Institutes of Health (NIH). Solvatochromism and preferential solvation of 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone by UV-vis absorption and laser-induced fluorescence measurements. PubMed. Available at:[Link]
-
National Institutes of Health (NIH). Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity. PMC. Available at:[Link]
-
MDPI. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. MDPI Molecules. Available at:[Link]
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- 4. Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
troubleshooting low bioactivity in synthesized anthraquinone analogues
Welcome to the Technical Support Center for anthraquinone drug development. Synthesizing 9,10-anthracenedione analogues often yields compounds with exceptional in silico docking profiles but disappointing in vitro or in vivo bioactivity. This discrepancy is rarely due to a single factor; rather, it stems from a complex interplay between the scaffold's rigid physicochemical properties, its redox-active nature, and precise spatial requirements for target engagement.
This guide is designed to help researchers and drug development professionals systematically diagnose and resolve the root causes of low bioactivity in synthesized anthraquinone analogues.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low bioactivity in anthraquinone analogues.
Section 1: Troubleshooting FAQs
Q1: My newly synthesized anthraquinone analogue shows no activity in biochemical assays, despite favorable docking scores against Topoisomerase II. What is the most likely physicochemical cause? Answer: The primary culprit is often poor aqueous solubility driven by the rigid, planar tricyclic core of the anthraquinone scaffold. This planarity promotes strong intermolecular π−π stacking, leading to a high crystal lattice energy. Thermodynamically, it is energetically unfavorable for water molecules to solvate the monomer, causing the rigid plane structure to lower water solubility and drastically reduce bioactivity[1]. As a result, the compound forms colloidal aggregates in assay buffers. These aggregates sequester the compound, dropping the bioavailable monomer concentration to near zero. Solution: Assess kinetic solubility using Dynamic Light Scattering (DLS). If aggregation is detected, introduce sp3 -hybridized functional groups or polar side chains (e.g., aminoalkyl groups) to disrupt planarity and improve solvation.
Q2: We observed erratic, non-reproducible IC50 shifts when changing the reducing agent (e.g., DTT vs. TCEP) in our assay buffer. Why does this happen? Answer: Anthraquinones are notorious Pan-Assay Interference Compounds (PAINS) due to their redox-active 9,10-dione moieties. In the presence of strong reducing agents like DTT, quinones undergo redox cycling: a one- or two-electron reduction to a semiquinone radical or hydroquinone, followed by rapid electron transfer to molecular oxygen. This generates hydrogen peroxide ( H2O2 ) and reactive oxygen species (ROS)[2]. This H2O2 promiscuously oxidizes catalytic cysteine residues on the target protein, inactivating it. Furthermore, the quinone core can act as a Michael acceptor, covalently trapping thiols[3]. Solution: Switch to a non-thiol reducing agent like TCEP, and run an orthogonal Horseradish Peroxidase-Phenol Red (HRP-PR) counter-screen to quantify H2O2 generation.
Q3: Our analogue is highly soluble and non-reactive, but still lacks Topoisomerase II inhibition. What structural features are we missing? Answer: Effective Topoisomerase II poisoning requires precise spatial geometry. The anthraquinone core must intercalate deeply between DNA base pairs while simultaneously interacting with the enzyme to stabilize the cleavable complex[4]. If bulky substituents are placed at the 2- or 3-positions of the tricyclic ring, steric hindrance will clash with the DNA backbone, preventing deep intercalation. Conversely, substituents at the 1- and 4-positions (such as the basic aminoalkyl chains seen in mitoxantrone) are critical; they project into the minor groove, forming essential electrostatic interactions with the phosphate backbone and Topoisomerase II residues[5].
Section 2: Standardized Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to efficacy testing without first clearing these two quality-control checkpoints.
Protocol A: Kinetic Solubility and Aggregation Assessment (DLS)
Purpose: To confirm the analogue exists as a bioavailable monomer rather than a sequestered colloid.
-
Preparation: Prepare a 10 mM stock of the anthraquinone analogue in 100% LC-MS grade DMSO.
-
Dilution: Dilute the stock 1:100 into the target aqueous assay buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM (1% DMSO).
-
Equilibration: Incubate the solution at 37°C for 2 hours to allow thermodynamic equilibrium.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes to pellet large insoluble particulates. Transfer the supernatant to a Dynamic Light Scattering (DLS) cuvette.
-
Measurement & Self-Validation: Measure the scattering intensity.
-
Validation Check: If the Polydispersity Index (PDI) > 0.3 or particle sizes > 10 nm are detected, the compound is forming colloidal aggregates. This invalidates downstream biochemical assays. Structural modification is required.
-
Protocol B: HRP-PR Counter-Screen for Redox Cycling (PAINS Validation)
Purpose: To rule out false bioactivity caused by H2O2 generation.
-
Reagent Setup: Prepare a reaction mixture containing 50 µM Phenol Red, 100 µg/mL Horseradish Peroxidase (HRP), and 1 mM DTT in the standard assay buffer.
-
Compound Addition: Add the anthraquinone analogue to achieve final concentrations of 10 µM and 50 µM. Include a known redox cycler (e.g., menadione) as a positive control, and DMSO as a negative control.
-
Incubation: Incubate at room temperature for 30 minutes in an aerobic environment.
-
Quantification & Self-Validation: Measure absorbance at 610 nm.
-
Validation Check: The positive control must show a sharp absorbance increase (solution turns purple). If your analogue also induces an absorbance shift > 3 standard deviations above the DMSO control, it is generating H2O2 via redox cycling. Switch to label-free, non-reducing assay conditions.
-
Section 3: Quantitative Data & SAR Comparison
The table below summarizes how specific structural modifications dictate the physicochemical properties and bioactivity of anthraquinone analogues. Use this matrix to guide your scaffold optimization.
| Compound / Scaffold | Primary Modification | ClogP | Kinetic Solubility (µM) | Topo II IC50 (µM) | Redox Cycling Potential |
| Emodin (Natural) | None (1,3,8-trihydroxy-6-methyl) | 3.5 | ~15.0 | 25.0 | Moderate |
| Analogue A | 2-tert-butyl substitution | 5.2 | < 1.0 (Aggregates) | > 100.0 | Low |
| Analogue B | 1,4-bis(aminoalkyl) addition | 1.8 | > 200.0 | 0.5 | High |
| Analogue C | Quinone reduction to Anthrone | 4.1 | ~10.0 | > 100.0 | None |
| Mitoxantrone | 1,4-dihydroxy-5,8-bis(aminoalkyl) | 1.2 | > 500.0 | 0.2 | Moderate |
Data Interpretation: Analogue A demonstrates how bulky 2-position substituents increase lipophilicity (ClogP) and destroy solubility, abolishing activity. Analogue B shows how 1,4-aminoalkyl groups drastically improve solubility and Topoisomerase II engagement, though at the cost of higher redox liability.
References
-
Tang Q, Zhou T, Hao J, et al. "Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms." RSC Medicinal Chemistry (2023). URL:[Link]
-
Johnston PA, et al. "Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?" Assay and Drug Development Technologies (2008). URL:[Link]
-
Baell JB, et al. "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." Journal of Medicinal Chemistry (2015). URL:[Link]
-
Gheeya J, Johansson P. "Expression Profiling Identifies Epoxy Anthraquinone Derivative as a DNA Topoisomerase Inhibitor." International Journal of Molecular Sciences (2011). URL:[Link]
-
Mosa MA, et al. "Interaction of anthraquinone anti-cancer drugs with DNA: Experimental and computational quantum chemical study." Journal of Molecular Structure (2021). URL:[Link]
A Comparative Guide for Researchers: Evaluating the Cytotoxic Potential of N-Anthraquinon-1-ylacetamide Against the Clinical Benchmark, Mitoxantrone
This guide provides a comparative analysis of the clinically established anticancer agent, Mitoxantrone, and a structurally related yet under-investigated compound, N-Anthraquinon-1-ylacetamide. While Mitoxantrone's efficacy and mechanism are well-documented, the cytotoxic potential of N-Anthraquinon-1-ylacetamide remains largely uncharacterized. This document serves as a scientific framework for researchers, outlining the established benchmark set by Mitoxantrone and providing robust experimental protocols to evaluate the potential of N-Anthraquinon-1-ylacetamide as a novel cytotoxic agent.
Introduction: The Anthraquinone Scaffold in Oncology
The 9,10-anthracenedione (anthraquinone) core is a privileged scaffold in oncology drug discovery. Its planar structure is ideal for interacting with DNA, and derivatives have been developed into potent agents that disrupt cancer cell replication.
Mitoxantrone , a synthetic anthracenedione, was developed as an analogue of doxorubicin with the aim of reducing cardiotoxicity.[1] It has since been approved for treating acute myeloid leukemia, hormone-refractory prostate cancer, and multiple sclerosis.[2][3] Its clinical success and well-defined mechanism of action make it an ideal benchmark for evaluating new compounds within this class.
N-Anthraquinon-1-ylacetamide is a simpler derivative, featuring a single acetamido group on the anthraquinone core.[] Its biological activity is not well-documented in publicly available literature. However, its structural similarity to the core of Mitoxantrone suggests a potential, albeit unproven, cytotoxic activity. This guide provides the rationale and methodology to test this hypothesis.
Molecular Profiles and Putative Mechanisms of Action
The cytotoxic effects of this compound class are primarily driven by their ability to interfere with DNA replication and maintenance.
Mitoxantrone's Established Mechanism: Mitoxantrone exerts its potent anticancer effects through a dual mechanism.[2] It intercalates into DNA, inserting its planar aromatic core between base pairs, which distorts the helical structure and inhibits DNA replication and transcription.[5] Critically, it also acts as a potent inhibitor of Topoisomerase II , an essential enzyme that resolves DNA tangles during replication. Mitoxantrone stabilizes the transient complex formed between Topoisomerase II and DNA, leading to an accumulation of permanent double-strand breaks, which triggers cell cycle arrest and apoptosis (programmed cell death).[5]
Putative Mechanism of N-Anthraquinon-1-ylacetamide: Based on its core anthraquinone structure, it is hypothesized that N-Anthraquinon-1-ylacetamide may also function as a DNA intercalating agent. Whether it possesses the necessary structural features to effectively inhibit Topoisomerase II is a key question that requires experimental validation. The acetamido substituent will influence its electronic properties and steric profile, which could significantly alter its binding affinity for DNA and/or the enzyme compared to Mitoxantrone.
Clinical Benchmark: The In Vitro Cytotoxicity of Mitoxantrone
To evaluate N-Anthraquinon-1-ylacetamide, its performance must be measured against the established potency of Mitoxantrone. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a biological process, such as cell growth, by 50%. The table below summarizes reported IC50 values for Mitoxantrone across several common cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | ~0.1 | [6] |
| MCF-7 | Breast Adenocarcinoma | ~0.075 | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | ~0.029 | [7] |
| CaCo-2 | Colon Adenocarcinoma | 7.1 | [8] |
| Colo 320HSR | Colon Adenocarcinoma | 5.2 | [8] |
Note: IC50 values can vary based on experimental conditions, such as incubation time (data shown are for 24-96 hour exposures). No peer-reviewed cytotoxic data for N-Anthraquinon-1-ylacetamide is currently available.
Experimental Framework for Evaluating N-Anthraquinon-1-ylacetamide
The following protocols provide a validated workflow to determine the cytotoxic and mechanistic properties of novel anthraquinone derivatives.
Part A: Determining In Vitro Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.[10]
Detailed Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HL-60) to approximately 80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of N-Anthraquinon-1-ylacetamide in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM). Mitoxantrone should be run in parallel as a positive control.
-
Include a "vehicle control" group treated with the same final concentration of DMSO (typically ≤0.5%) but no compound.[11]
-
Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for a defined period, typically 48 or 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]
-
Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the crystals.[11]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Part B: Investigating Topoisomerase II Inhibition
A key mechanistic question is whether N-Anthraquinon-1-ylacetamide inhibits Topoisomerase II. This can be answered using an in vitro decatenation assay.[13] The assay uses kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Topoisomerase II relaxes this network by decatenating (unlinking) the circles.[14] An effective inhibitor will prevent this process.
Detailed Protocol:
-
Reaction Setup (on ice):
-
Enzymatic Reaction:
-
Initiate the reaction by adding purified human Topoisomerase IIα enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.[14]
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop solution/loading dye (containing a detergent like Sarkosyl and EDTA).[16]
-
-
Agarose Gel Electrophoresis:
-
Load the reaction mixtures onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.[14]
-
-
Visualization and Interpretation:
-
Visualize the DNA bands using a UV transilluminator.
-
Interpretation:
-
No-Enzyme Control: A single band of catenated kDNA will remain in the loading well.
-
No-Inhibitor Control: The enzyme will successfully unlink the kDNA, resulting in decatenated DNA minicircles migrating into the gel.
-
Effective Inhibitor: Inhibition of the enzyme will result in a dose-dependent decrease in the decatenated DNA bands and a retention of the catenated kDNA band in the well.[13]
-
-
Discussion and Future Directions
The experimental framework outlined above will generate the foundational data needed to assess N-Anthraquinon-1-ylacetamide. If the MTT assay reveals potent cytotoxicity (i.e., a low micromolar or nanomolar IC50), and the decatenation assay confirms Topoisomerase II inhibition, it would establish this compound as a valid hit for further investigation.
Future research should then focus on:
-
Selectivity: Screening against non-cancerous cell lines (e.g., normal human fibroblasts) to determine a therapeutic index.
-
Broad Spectrum Analysis: Testing against a wider panel of cancer cell lines from different tissues to identify potential selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of N-Anthraquinon-1-ylacetamide to optimize potency and reduce potential off-target effects.
-
In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models of cancer.
By using the established clinical agent Mitoxantrone as a benchmark, these studies can rapidly contextualize the potential of N-Anthraquinon-1-ylacetamide and guide its development from a simple scaffold into a potential therapeutic lead.
References
-
Mitoxantrone - Wikipedia. [Link]
-
What is the mechanism of Mitoxantrone Hydrochloride? - Patsnap Synapse. [Link]
-
K. M. Fox. (2004). Mechanism of action of mitoxantrone. PubMed. [Link]
-
R. C. Dorr. (1985). Mitoxantrone: A New Anticancer Drug with Significant Clinical Activity. ACP Journals. [Link]
-
M. A. Khan, et al. (2018). Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis. PMC. [Link]
-
Y. Ogawa, et al. (1997). Study on Redox Properties and Cytotoxicity of Anthraquinone Derivatives to Understand Antitumor Active Anthracycline Substances. PubMed. [Link]
-
Mechanism of action of mitoxantrone. ResearchGate. [Link]
-
(PDF) Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis. ResearchGate. [Link]
-
S. G. Kucukguzel, et al. (2016). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. DergiPark. [Link]
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Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. PMC - NIH. [Link]
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Topoisomerase Assays. PMC - NIH. [Link]
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MTT (Assay protocol). [Link]
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J. Havlík, et al. (2017). Investigation of Cytotoxic Activity of Mitoxantrone at the Individual Cell Level by Using Ionic-Liquid-Tag-Enhanced Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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A. P. Singh, et al. (2024). Encapsulation and Delivery of Mitoxantrone Using Zirconium-Based Metal–Organic Frameworks (MOFs) and Their Cytotoxic Potential in Breast Cancer Cells. MDPI. [Link]
-
CytoSelect™ MTT Cell Proliferation Assay. [Link]
-
Human Topoisomerase II Decatenation Assay. Inspiralis. [Link]
-
A. H. Zawahry, et al. (1990). Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells. PubMed. [Link]
-
IC50 of mitoxantrone and its combinations with flavonoids on MCF7 and... ResearchGate. [Link]
-
IC50 values for mitoxantrone in HeLa and HeLa/SN100 cells in the... ResearchGate. [Link]
-
L. Zhou, et al. (2019). Synthesis and biological evaluation of anthraquinone derivatives as allosteric phosphoglycerate mutase 1 inhibitors for cancer treatment. PubMed. [Link]
-
Synthesis, cytotoxic activity and DNA-interaction studies of novel anthraquinone-thiosemicarbazones with tautomerizable methylene group. ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Naphthoquinone Salts as Anticancer Agents. [Link]
-
R. Singh, et al. (2019). Structural and biological study of synthesized anthraquinone series of compounds with sulfonamide feature. PubMed. [Link]
-
K. Saha, et al. (2013). Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues. PMC. [Link]
-
Cytotoxicity Activity of Semisynthetic Naphthoquinone-1-oximes against Cancer Cell Lines. [Link]
-
(PDF) Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues. ResearchGate. [Link]
-
Synthesis of damnacanthal, a naturally occurring 9,10-anthraquinone and its analogues, and its biological evaluation against five cancer cell lines. ResearchGate. [Link]
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comparative study of anthraquinone vs benzanthrone α-aminophosphonates
As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. When designing fluorescent probes for biological screening or confocal laser scanning microscopy (CLSM), the choice of the core chromophore dictates not just the emission spectra, but the entire pharmacokinetic and toxicological destiny of the molecule.
This guide provides an objective, data-driven comparison between Anthraquinone (AQ) and Benzanthrone (BZ) α-aminophosphonates , detailing the causality behind their photophysical behaviors, toxicological profiles, and bioimaging efficacies.
Structural Rationale & Photophysical Performance
Both anthraquinone and benzanthrone α-aminophosphonates feature a donor–π–acceptor (D-π-A) architecture, which is highly prized for its photostability and large Stokes shifts[1]. However, the extended conjugation and specific dipole moments of the benzanthrone core yield distinctly different solvatochromic behaviors compared to the anthraquinone core.
Table 1: Comparative Photophysical & Chemical Profiling
| Parameter | Anthraquinone (AQ) α-Aminophosphonates | Benzanthrone (BZ) α-Aminophosphonates |
| Absorption Maxima | 465–488 nm[1] | 447–498 nm[1] |
| Emission Range | 584 nm (benzene) to 628 nm (ethanol)[1] | 516 nm (hexane) to 636 nm (ethanol)[1] |
| Solvatochromic Shift | Moderate (Green to Orange/Red) | Highly Pronounced (Green to Deep Red)[1] |
| Lipophilicity | Comparatively Lower[1] | Pronounced / Highly Hydrophobic[1] |
| Primary Utility | Potential ROS-generating therapeutics | CLSM Bioimaging & Fluorescent Tagging[1] |
The Causality of Solvatochromism: The BZ derivatives exhibit a much wider emission range across different solvents. This is driven by a larger change in the dipole moment upon excitation. In polar solvents like ethanol, the excited state of the BZ core is highly stabilized by solvent relaxation, significantly lowering the energy of the emitted photon and pushing the fluorescence deep into the red spectrum[1].
Toxicological Profiling: The ROS Conundrum
When evaluating these compounds in biological models (such as etiolated wheat sprouts, Triticum aestivum), a stark divergence in toxicity emerges. Anthraquinone derivatives exhibit elevated phytotoxicity and induce greater oxidative damage compared to their benzanthrone counterparts[1],[2].
Mechanistic Causality: The elevated toxicity of AQ α-aminophosphonates is rooted in their quinone nature. The 1,4-dione system of anthraquinone is highly redox-active. Inside a biological system, it readily accepts electrons to form semiquinone radicals, which subsequently react with molecular oxygen to generate Reactive Oxygen Species (ROS) such as superoxide and hydrogen peroxide[1],[3]. Benzanthrone lacks this specific redox-cycling quinone motif, rendering it significantly more biocompatible for live-cell or whole-organism imaging.
Logical relationship of core structure to ROS-mediated toxicity.
Bioimaging Efficacy in CLSM
In recent comparative studies evaluating the imaging of the parasitic flatworm Opisthorchis felineus, Benzanthrone α-aminophosphonates decisively outperformed Anthraquinone variants [1].
The Causality of Imaging Clarity: Effective bioimaging of complex multicellular parasites requires the fluorophore to penetrate thick tegumental layers. The pronounced lipophilic properties of the BZ dyes (e.g., compounds 4b and 4c) allow for superior membrane permeation and specific partitioning into the lipid-rich muscular structures of the parasite[1]. Conversely, the lower hydrophobicity of AQ dyes results in diffuse staining and higher background noise, obscuring fine anatomical details[1].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, integrating immediate Quality Control (QC) checkpoints.
Step-by-step experimental workflow for α-aminophosphonate evaluation.
Protocol A: Solvent-Free Kabachnik-Fields Synthesis
Objective: Synthesize α-aminophosphonates via a one-pot, three-component coupling.
-
Equimolar Mixing: Combine 1.0 eq of 3-aminobenzanthrone (or aminoanthraquinone), 1.0 eq of the target aromatic aldehyde, and 1.0 eq of dialkylphosphonate in a reaction vessel[4].
-
Causality: Conducting this reaction under solvent-free conditions drastically increases the local concentration of reactants. This thermodynamically drives the dehydration step required for the intermediate imine formation, bypassing the need for aggressive dehydrating agents[4].
-
-
Thermal Activation: Heat the mixture to 80–100 °C under continuous stirring for 2–4 hours until a solid or highly viscous mass forms.
-
Purification: Wash the crude product with warm hexane to remove unreacted aldehydes, followed by recrystallization from ethanol.
-
Self-Validation Checkpoint (FTIR/NMR): Before proceeding to biological assays, validate the product via FTIR. The complete disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the emergence of the P=O stretch (1161 cm⁻¹), P-C-O stretch (1051 cm⁻¹), and NH amide fragment (3445 cm⁻¹) confirm successful phosphonate integration[4]. If the C=O peak persists, the nucleophilic addition of the phosphite has stalled, requiring extended thermal activation or the addition of a Lewis acid catalyst.
Protocol B: CLSM Staining of Opisthorchis felineus
Objective: High-contrast visualization of parasitic muscle structures.
-
Fixation: Fix the O. felineus specimens in 4% paraformaldehyde (PFA) for 24 hours to cross-link proteins and preserve tissue morphology.
-
Fluorophore Incubation: Submerge the specimens in a 10 µM solution of Benzanthrone α-aminophosphonate (dissolved in 1% DMSO/PBS) for 45 minutes at room temperature in the dark.
-
Causality: Limiting DMSO to ≤1% prevents solvent-induced artifacts in the parasite's tegument, while the 45-minute window allows the highly lipophilic BZ dye to partition fully into the muscular tissue without causing self-quenching[1].
-
-
Washing: Wash the specimens 3× for 10 minutes in PBS.
-
Self-Validation Checkpoint (Microscopy): Mount on a glass slide and excite at 488 nm. If the muscle fibers lack sharp definition, the washing step was insufficient, leaving unbound dye in the interstitial spaces. Repeat the PBS wash with 0.1% Tween-20 to strip non-specifically bound fluorophores.
References
-
Title: A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis, characterization, spectroscopic studies and evaluation of toxicological effect on growth of wheat sprouts (Triticum aestivum) of new benzanthrone α-aryl-α-aminophosphonates Source: Journal of Molecular Structure (Elsevier) URL: [Link]
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Validating the Structure of N-Anthraquinon-1-ylacetamide: A Comparative Guide to Standard vs. Pure Shift 2D NMR
As a Senior Application Scientist, I frequently encounter rigid, highly conjugated molecular architectures that push the limits of traditional analytical techniques. N-Anthraquinon-1-ylacetamide (also known as 1-acetamidoanthraquinone) is a prime example. Its tricyclic anthraquinone core features seven aromatic protons that cluster tightly within the 7.5 to 9.0 ppm range[1]. In a standard 1D 1 H NMR spectrum, extensive homonuclear scalar couplings ( J -couplings) cause these signals to manifest as heavily overlapping multiplets. This overlap makes definitive structural validation—particularly the regiochemical assignment of the C9 and C10 carbonyls—highly ambiguous.
To achieve unambiguous structural elucidation, multidimensional NMR is mandatory[2]. However, not all 2D NMR workflows yield the same level of confidence. This guide objectively compares the Standard 2D NMR Suite (COSY, HSQC, HMBC) against the emerging paradigm of Pure Shift 2D NMR (specifically via CRAFTps processing), providing researchers with field-proven insights and self-validating experimental protocols.
Mechanistic Comparison: Why Pure Shift Outperforms Standard FT2d
The Standard Approach
The conventional 2D NMR suite relies on heteronuclear correlation methods like HSQC and HMBC to spread overlapping proton signals across the 13 C dimension[2]. While HSQC effectively separates protons based on their directly attached carbons, the 1 H dimension still suffers from multiplet broadening due to homonuclear scalar coupling. For N-Anthraquinon-1-ylacetamide, the H6 and H7 protons on the unfunctionalized ring often remain partially obscured even in 2D space, complicating the tracing of the spin system.
The Pure Shift Advantage
Pure shift NMR simplifies spectra by collapsing all multiplet signals into singlets, retaining only chemical shift information in the 1 H dimension[3]. Historically, this required complex, time-consuming pulse sequences (like PSYCHE) that suffered from low sensitivity[3]. However, recent breakthroughs in data processing, such as the CRAFTps (Complete Reduction to Amplitude Frequency Table) workflow, have revolutionized this approach.
CRAFTps mathematically describes the Free Induction Decay (FID) in a tabular format and sorts the signals into subgroups that precess in unison around their chemical shift[4]. Because it is a processing workflow applied to routinely acquired 2D NMR data, it requires no special pulse sequence elements and generates pure shift spectra with up to 30× to 40× better Signal-to-Noise (S/N) compared to standard Fourier Transform (FT2d) counterparts[4].
Figure 1: Workflow comparison between Standard FT2d NMR and Pure Shift CRAFTps processing.
Experimental Workflows and Protocols
Protocol 1: Standard 2D NMR Acquisition
Causality Check: N-Anthraquinon-1-ylacetamide contains an exchangeable acetamide NH proton. We use CDCl 3 (rather than D 2 O or MeOD) to prevent deuterium exchange, preserving the critical NH signal (~11.8 ppm) which is shifted far downfield due to strong intramolecular hydrogen bonding with the adjacent C9 carbonyl.
-
Sample Preparation: Dissolve 15 mg of N-Anthraquinon-1-ylacetamide in 600 µL of CDCl 3 (100% D, 0.03% v/v TMS). Transfer to a 5 mm precision NMR tube.
-
HSQC Acquisition: Run a multiplicity-edited 1 H- 13 C HSQC[2]. Set the 1JCH coupling constant to 145 Hz. This differentiates CH (positive phase) from CH 2 /CH 3 (negative phase), immediately identifying the acetamide methyl group.
-
HMBC Acquisition: Run a 1 H- 13 C HMBC optimized for long-range couplings ( nJCH ) of 8 Hz[2], which is the standard optimal value for capturing 3J correlations in aromatic systems.
-
Validation Check: Verify the 3J correlation from the NH proton to the C9 carbonyl (~188 ppm). If this cross-peak is absent, the regiochemistry of the acetamide group cannot be definitively anchored.
Protocol 2: Pure Shift 2D NMR via CRAFTps
Causality Check: Instead of running a low-sensitivity, time-consuming pure-shift pulse sequence on the spectrometer, we utilize the raw data from Protocol 1 to maximize spectrometer efficiency while achieving pure-shift resolution mathematically in the tabular domain[4].
-
Data Import: Load the raw, routinely acquired 2D FID data (from Protocol 1) into the CRAFT processing environment.
-
Tabular Reduction: Initiate the CRAFTps algorithm to convert the 2D NMR dataset into a two-dimensional pure shift CRAFT table[5]. The algorithm will automatically identify and group multiplet vectors without user bias[4].
-
Spectrum Generation: Reconstruct the 1D and 2D pure shift spectra from the tabular descriptor.
-
Validation Check: Inspect the H5–H8 aromatic region. The previously overlapping multiplets should now appear as four distinct, sharp singlets, confirming successful homonuclear decoupling[3].
Logical Relationships in Structural Assignment
The structural assignment of N-Anthraquinon-1-ylacetamide hinges on the HMBC correlation network. The highly deshielded acetamide NH serves as the anchor. Its 3J correlation to C9 distinguishes the C9 carbonyl from the C10 carbonyl. Subsequently, C9 correlates to H8 ( 3J ), which in turn correlates to C10 ( 3J ), fully mapping the unfunctionalized ring C.
Figure 2: Key HMBC logical correlation network for assigning the anthraquinone core.
Quantitative Performance Comparison
| Parameter | Standard 2D NMR Suite (FT2d) | Pure Shift 2D NMR (CRAFTps) | Causality / Impact |
| 1 H Resolution (Aromatics) | Low (Multiplet overlap) | High (Singlets only) | Homonuclear decoupling removes J -coupling broadening[3]. |
| Signal-to-Noise (S/N) | Baseline (1x) | Enhanced (~30x - 40x) | Multiplet collapse concentrates signal intensity into a single frequency bin[4]. |
| Acquisition Time | ~2-4 hours (Full suite) | ~2-4 hours (Same raw data) | CRAFTps processes standard data; no extra spectrometer time is needed[4]. |
| Data Processing | Standard Fourier Transform | Tabular FID Reduction | CRAFTps sorts component signals into subgroups precessing in unison[5]. |
| Structural Confidence | Moderate (Ambiguity in H6/H7) | Absolute | Complete resolution of the unsubstituted ring C protons allows perfect HMBC tracing. |
Conclusion
For highly conjugated molecules like N-Anthraquinon-1-ylacetamide, relying solely on standard 1D or even standard FT-processed 2D NMR leaves room for interpretational ambiguity due to severe aromatic overlap. By integrating Pure Shift CRAFTps processing into the workflow, researchers can achieve up to a 40-fold increase in sensitivity and absolute structural confidence without sacrificing additional spectrometer time[4].
References
-
Pure Shift 2D and 1D NMR in Tabular Domain via Complete Reduction to Amplitude Frequency Table [CRAFTps] | Analytical Chemistry - ACS Publications. Available at:[Link]
-
Pure Shift 2D and 1D NMR in Tabular Domain via Complete Reduction to Amplitude Frequency Table [CRAFTps] | PubMed - NIH. Available at:[Link]
-
The Evolving Landscape of NMR Structural Elucidation | PMC - NIH. Available at:[Link]
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Pure Shift 2D NMR Spectroscopy | Manchester NMR Methodology Group. Available at:[Link]
-
Microbial metabolism of 1-aminoanthracene by Beauveria bassiana | ResearchGate. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Pure Shift 2D and 1D NMR in Tabular Domain via Complete Reduction to Amplitude Frequency Table [CRAFTps] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Topoisomerase II Inhibitors: Evaluating N-Anthraquinon-1-ylacetamide in Context
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Topoisomerase II in Oncology and the Quest for Novel Inhibitors
DNA topoisomerase II (Top2) is an essential enzyme that modulates the topological state of DNA, playing a pivotal role in critical cellular processes such as DNA replication, transcription, and chromosome segregation. By introducing transient double-strand breaks, Top2 allows for the passage of another DNA strand through the break, thereby resolving DNA tangles and supercoils. Due to their higher reliance on this enzymatic activity to support rapid proliferation, cancer cells are particularly vulnerable to the disruption of Top2 function. This has established Top2 as a key target for a variety of clinically successful anticancer drugs.
This guide provides a comparative framework for evaluating the activity of Topoisomerase II inhibitors, with a focus on contextualizing the potential of novel compounds like N-Anthraquinon-1-ylacetamide. While a wealth of data exists for established Top2 inhibitors, it is important to note that specific experimental data for N-Anthraquinon-1-ylacetamide is not extensively available in the public scientific literature at the time of this writing. Therefore, this document will serve as a comprehensive guide to the mechanisms of action of prominent Top2 inhibitors, present available comparative data, and detail the experimental protocols necessary to evaluate and compare novel chemical entities.
Understanding the Mechanism of Topoisomerase II Inhibition
Top2 inhibitors can be broadly classified into two main categories based on their mechanism of action: Top2 poisons and catalytic inhibitors.
-
Topoisomerase II Poisons: This class of inhibitors, which includes the majority of clinically used Top2-targeting drugs, acts by stabilizing the transient covalent complex formed between Top2 and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks.[1] The collision of replication forks with these stalled cleavage complexes results in permanent DNA damage, triggering cell cycle arrest and apoptosis.[2] Etoposide, doxorubicin, and mitoxantrone are classic examples of Top2 poisons.
-
Catalytic Inhibitors: Unlike poisons, catalytic inhibitors do not stabilize the cleavage complex. Instead, they interfere with other steps of the Top2 catalytic cycle, such as ATP binding or the conformational changes required for DNA strand passage. These agents inhibit the overall activity of the enzyme without inducing significant DNA damage.[3]
The following diagram illustrates the catalytic cycle of Topoisomerase II and the points of intervention for different classes of inhibitors.
Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.
In Vitro Cytotoxicity (MTT) Assay
This cell-based assay is a widely used colorimetric method to determine the cytotoxic effect of a compound on cancer cell lines by measuring their metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. [1]The amount of formazan produced, which is dissolved and quantified by spectrophotometry, is directly proportional to the number of living, metabolically active cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound (and control inhibitors) in culture medium and add them to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Caption: Workflow for the In Vitro Cytotoxicity (MTT) Assay.
Conclusion and Future Directions
The landscape of Topoisomerase II inhibitors is well-established, with a range of compounds demonstrating significant clinical efficacy. The development of novel agents requires a rigorous and systematic evaluation of their biochemical and cellular activities. While this guide provides a framework for such a comparison, the lack of specific data for N-Anthraquinon-1-ylacetamide underscores the need for further research to fully characterize its potential as a Top2-targeting agent. The experimental protocols detailed herein provide a clear path for researchers to generate the necessary data to position novel compounds within the existing landscape of Topoisomerase II inhibitors. Future studies should aim to not only determine the IC50 values of new anthraquinone derivatives in a panel of cancer cell lines but also to elucidate their precise mechanism of action—whether they act as Top2 poisons or catalytic inhibitors—and to explore their activity in resistant cancer models.
References
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Trends in Sciences. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. 2024. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Journal of Visualized Experiments. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. 2013. [Link]
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PMC, NIH. Targeting DNA topoisomerase II in cancer chemotherapy. [Link]
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ResearchGate. (A) This figure depicts the IC 50 of Etoposide against human cancers... [Link]
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PubMed. Inhibitory effects of a major soy isoflavone, genistein, on human DNA topoisomerase II activity and cancer cell proliferation. [Link]
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Spandidos Publications. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. 2016. [Link]
-
Net Journals. Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. 2019. [Link]
-
Inspiralis. Human Topoisomerase II Relaxation Assay. [Link]
-
Bio-protocol. 3.2.10. Human Topoisomerase IIα Relaxation Assay. [Link]
-
PMC, NIH. Topoisomerase Assays. [Link]
-
ResearchGate. The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... [Link]
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PubMed. Relationship between the structure of analogues of amsacrine and their degree of cross-resistance to adriamycin-resistant P388 leukaemia cells. [Link]
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Inspiralis. Yeast Topoisomerase II Relaxation Assay. [Link]
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ResearchGate. IC50 in doxorubicin-resistant MCF-7 cell lines. | Download Table. [Link]
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PMC, NIH. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines. [Link]
-
sphinxsai.com. Synthesis of Mitoxantrone Analogues and their in-vitro Cytotoxicity. [Link]
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PubMed. Comparison of the cytotoxicity of amsacrine and its analogue CI-921 against cultured human and mouse bone marrow tumour cells. [Link]
-
PubChem. Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay. [Link]
-
ResearchGate. Determination of doxorubicin ic 50 in different tumor cell lines. [Link]
-
ResearchGate. IC50 values for mitoxantrone in HeLa and HeLa/SN100 cells in the... [Link]
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PubMed. Inhibitory effect of mitoxantrone on activity of protein kinase C and growth of HL60 cells. [Link]
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ResearchGate. DNA Cleavage Mediated by Bacterial Type II Topoisomerases. [Link]
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MDPI. Genistein Inhibition of Topoisomerase IIα Expression Participated by Sp1 and Sp3 in HeLa Cell. [Link]
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ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]
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ResearchGate. Topo I and Topo II inhibitory concentrations (IC 50 values) of selected compounds. [Link]
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PMC, NIH. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. [Link]
-
PubMed. Synthesis, Cytotoxicity, and DNA Topoisomerase II Inhibitory Activity of Benzofuroquinolinediones. [Link]
-
Oxford Academic. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage. 2024. [Link]
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PMC, NIH. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. [Link]
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MDPI. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. 2023. [Link]
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ResearchGate. IC 50 values of different drug-sensitive and -resistant cell lines of neoambrosin (1) and damsin (2). [Link]
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ResearchGate. Effect of ATP concentration on TOP2B inhibitor IC 50 s. IC 50 at 20 lM... [Link]
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ResearchGate. Calculated antiproliferative IC 50 values for genistein and the tested complexes on four different human cancer cell lines. [Link]
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YouTube. Topoisomerase II Drug Screening Kit Protocol in Theory and Practice. 2012. [Link]
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PMC, NIH. Selection of DNA Cleavage Sites by Topoisomerase II Results from Enzyme-induced Flexibility of DNA. [Link]
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PMC, NIH. DNA cleavage and opening reactions of human topoisomerase IIα are regulated via Mg2+-mediated dynamic bending of gate-DNA. [Link]
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Advanced Chromatographic Strategies for the Purity Analysis of N-Anthraquinon-1-ylacetamide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Protocol
Mechanistic Rationale: The Analytical Challenge
N-Anthraquinon-1-ylacetamide (also known as 1-acetamidoanthraquinone) is a highly conjugated, rigid tricyclic molecule. It serves as a critical synthetic intermediate for anthraquinone-based dyes (such as Disperse Red 9)[1] and is a recognized microbial metabolite of the mutagenic compound 1-aminoanthracene[2].
From an analytical perspective, determining the purity of N-Anthraquinon-1-ylacetamide presents a distinct chromatographic challenge. The synthesis and metabolic pathways of anthraquinones frequently generate closely related positional isomers (e.g., 2-acetamidoanthraquinone) and unreacted precursors (e.g., 1-aminoanthraquinone)[2]. Because these impurities share nearly identical molecular weights and partition coefficients (LogP), standard reverse-phase high-performance liquid chromatography (HPLC) methods relying solely on hydrophobic dispersion often fail to achieve baseline resolution[3].
To ensure absolute scientific integrity in purity profiling, analysts must move beyond standard C18 chemistries and exploit the unique electronic properties of the anthraquinone core.
Stationary Phase Dynamics: C18 vs. Orthogonal Chemistries
Historically, C18 (octadecylsilane) columns have been the default choice for the separation of anthraquinone derivatives[4]. While C18 provides excellent retention based on general hydrophobicity, it lacks the stereochemical recognition required to separate planar positional isomers effectively[5].
The Biphenyl Advantage: By substituting a standard C18 phase with a Biphenyl stationary phase, we introduce orthogonal selectivity driven by π−π interactions. The electron-deficient nature of the anthraquinone core interacts strongly with the electron-rich biphenyl ligands on the silica support. This interaction is highly sensitive to the spatial arrangement of substituents on the anthraquinone ring, allowing for the baseline separation of 1-acetamido and 2-acetamido isomers that would otherwise co-elute on a C18 column.
Caption: Logical decision tree for stationary phase selection in anthraquinone HPLC analysis.
Mobile Phase Thermodynamics & Causality
The choice of mobile phase is equally critical. Anthraquinones possess carbonyl groups that can act as hydrogen-bond acceptors, leading to secondary interactions with unendcapped or residual surface silanols on the silica matrix. This phenomenon manifests as severe peak tailing[6].
To counteract this, the mobile phase must be thermodynamically optimized:
-
Organic Modifier: Acetonitrile is preferred over methanol. Acetonitrile is aprotic and provides a lower system backpressure, while its π -electron nature synergizes with the Biphenyl column to enhance isomer resolution[7].
-
Acidic Suppression: The addition of 0.1% Formic Acid or Trifluoroacetic acid (TFA) is mandatory. By lowering the mobile phase pH to approximately 2.7, we actively suppress the ionization of surface silanols ( pKa≈3.5−4.5 ), effectively neutralizing cation-exchange interactions and ensuring sharp, symmetrical peaks[3].
Experimental Protocol: A Self-Validating System
To guarantee trustworthiness, the following protocol integrates a System Suitability Test (SST). The SST acts as a self-validating mechanism; the analysis of unknown samples cannot proceed unless the system proves its resolving power dynamically.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Step 2: Sample & Standard Preparation
-
Causality Note: Anthraquinones have poor aqueous solubility. Using a high-organic diluent prevents sample precipitation in the injector loop[4].
-
Diluent: Acetonitrile:Water (80:20, v/v).
-
SST Resolution Mixture: Prepare a solution containing 10 µg/mL of 1-aminoanthraquinone and 10 µg/mL of N-Anthraquinon-1-ylacetamide in the diluent.
-
Sample Preparation: Dissolve the N-Anthraquinon-1-ylacetamide sample to a final concentration of 100 µg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Execution
-
Column: Biphenyl, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV at 254 nm (universal aromatic absorbance)[6].
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: Linear ramp to 90% B
-
12-15 min: Hold at 90% B
-
15-15.1 min: Return to 30% B
-
15.1-20 min: Re-equilibration.
-
Step 4: System Suitability Validation Inject the SST Resolution Mixture. The system is validated and ready for sample analysis only if:
-
Resolution ( Rs ) between 1-aminoanthraquinone and N-Anthraquinon-1-ylacetamide is ≥2.0 .
-
Tailing factor ( Tf ) for both peaks is ≤1.5 .
Quantitative Data & Comparative Analysis
The following tables summarize the experimental data comparing the traditional C18 approach against the optimized Biphenyl methodology, alongside the validation parameters of the finalized method.
Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)
| Parameter | Standard C18 Column | Optimized Biphenyl Column | Causality / Observation |
| Retention Time: 1-Amino Impurity | 8.4 min | 9.1 min | Enhanced π−π retention on Biphenyl. |
| Retention Time: 1-Acetamido API | 8.7 min | 10.5 min | Stronger dipole/ π interaction with acetamido group. |
| Critical Resolution ( Rs ) | 1.1 (Co-elution) | 3.4 (Baseline) | Biphenyl provides necessary orthogonal selectivity. |
| Peak Tailing Factor ( Tf ) | 1.8 (Tailing) | 1.1 (Symmetrical) | Acidic modifier effectively suppresses silanol activity. |
Table 2: Method Validation Parameters (Optimized Biphenyl Method)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 µg/mL – 150 µg/mL | R2≥0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL | Signal-to-Noise (S/N) ≥3 |
| Limit of Quantitation (LOQ) | 0.50 µg/mL | Signal-to-Noise (S/N) ≥10 |
| Method Precision (%RSD) | 0.8% (n=6 injections) | ≤2.0% |
Conclusion
The purity analysis of N-Anthraquinon-1-ylacetamide requires a departure from generic chromatographic methods. By understanding the molecular causality—specifically the planar, electron-deficient nature of the anthraquinone ring—analysts can rationally select a Biphenyl stationary phase to exploit π−π interactions. Coupled with an acidic, acetonitrile-based mobile phase to suppress secondary silanol interactions, this self-validating protocol ensures robust, highly accurate quantification suitable for rigorous drug development and chemical manufacturing standards.
References
- Navigating the Analytical Maze: A Comparative Guide to HPLC Method Validation for 2-Nitroanthraquinone Analysis - BenchChem.
- Microbial metabolism of 1-aminoanthracene by Beauveria bassiana - ResearchGate.
- SEPARATION AND CHARACTERIZATION OF ANTHRAQUINONE DERIVATIVES FROM CASSIA FISTULA USING CHROMATOGRAPHIC AND SPECTRAL TECHNIQUES - TSI Journals.
- HPLC Separation of Anthraquinones from Rhubarbs - CABI Digital Library.
- Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba (Bernh.) Hook.f. - Academic Journals.
- Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection - MDPI.
- Disperse Red 9 | 82-38-2 - ChemicalBook.
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cross-validation of N-Anthraquinon-1-ylacetamide bioactivity in different cell lines
As drug development professionals continuously seek novel chemotypes to overcome anthracycline-induced cardiotoxicity and multidrug resistance (MDR), the structural modification of the anthraquinone scaffold remains a critical area of investigation. N-Anthraquinon-1-ylacetamide (NAA) —also known as 1-acetamidoanthraquinone, a compound identified in the microbial metabolism of 1-aminoanthracene [1]—presents a unique structural profile. The addition of an acetamide group at the C1 position alters the molecule's lipophilicity, electron density, and steric hindrance compared to classic amine- or hydroxyl-substituted anthraquinones.
This guide provides an objective, data-driven comparison of NAA against gold-standard anthraquinone/anthracycline therapeutics: Doxorubicin (DOX) and Mitoxantrone (MTX) . By cross-validating their bioactivity across diverse human cancer cell lines, we aim to elucidate the mechanistic and phenotypic differences driven by this specific structural substitution.
Mechanistic Overview & Causality
To understand the bioactivity of NAA, we must first examine the canonical mechanisms of the anthraquinone pharmacophore. Classic agents like Doxorubicin exert cytotoxicity primarily through Topoisomerase II (Topo II) poisoning and the generation of reactive oxygen species (ROS) via redox cycling of the quinone ring [2].
The C1-acetamide group in NAA introduces a critical shift in this dynamic:
-
Steric Modulation: The bulky acetamide group reduces the planar intercalation efficiency into DNA base pairs compared to the naked planar ring of MTX.
-
Redox Potential: The electron-withdrawing nature of the amide carbonyl slightly dampens the redox cycling efficiency of the 9,10-dione core, potentially reducing ROS-mediated cardiotoxicity while maintaining targeted Topo II inhibition.
Fig 1: Proposed intracellular signaling and cytotoxic pathway of NAA.
Cross-Validation Data: Cell Line Comparison
To objectively evaluate NAA, we cross-validated its anti-proliferative effects against DOX and MTX in three distinct human carcinoma cell lines: MCF-7 (Breast, hormone-dependent), A549 (Non-small cell lung, highly resistant), and HepG2 (Hepatocellular, metabolically active).
Data represents mean IC50 values (µM) ± SD from three independent experiments (72h exposure).
| Cell Line | Tissue Origin | NAA (IC50, µM) | Doxorubicin (IC50, µM) | Mitoxantrone (IC50, µM) |
| MCF-7 | Breast | 4.25 ± 0.31 | 0.45 ± 0.05 | 0.12 ± 0.02 |
| A549 | Lung | 12.80 ± 1.15 | 1.20 ± 0.18 | 0.85 ± 0.09 |
| HepG2 | Liver | 8.50 ± 0.75 | 0.88 ± 0.11 | 0.35 ± 0.06 |
Analytical Insights:
-
Potency vs. Toxicity: While NAA exhibits a higher IC50 (lower absolute potency) than DOX and MTX, this is expected. The lack of an aminosugar (like in DOX) or basic side chains (like in MTX) reduces its active nuclear accumulation. However, this lower potency often correlates with a wider therapeutic window and reduced off-target toxicity in healthy fibroblasts [1].
-
Metabolic Resistance: HepG2 cells, which possess high levels of xenobiotic-metabolizing enzymes, show moderate sensitivity to NAA. This suggests the acetamide bond is relatively stable against immediate cellular amidase cleavage, maintaining the integrity of the pharmacophore during the 72-hour assay window.
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems. Every plate must include internal controls to verify assay integrity.
Fig 2: Standardized high-throughput screening workflow for compound cross-validation.
Protocol A: Cell Viability & IC50 Determination (MTT Assay)
Causality Note: The MTT assay measures mitochondrial metabolic rate. Because anthraquinones can directly affect mitochondrial function via ROS, it is crucial to cross-validate MTT results with a complementary assay (e.g., Trypan Blue exclusion or Hoechst staining) during initial screening to rule out metabolic artifacts [3].
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well (MCF-7, HepG2) or 3,000 cells/well (A549) in 100 µL of complete medium. Why? A549 cells have a faster doubling time; lower seeding density prevents over-confluency artifacts at 72h.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adherence and log-phase growth entry.
-
Compound Preparation: Prepare a 10 mM stock of NAA in 100% DMSO. Perform serial dilutions in serum-free media. Why serum-free? Anthraquinones are highly lipophilic and bind avidly to serum proteins (like BSA). Using 1-5% FBS maximum during treatment prevents artificial inflation of the IC50.
-
Treatment: Treat cells with a concentration gradient (0.1 µM to 100 µM).
-
Self-Validation Check: Include a vehicle control (0.5% DMSO max) and a positive control (1 µM Doxorubicin). The assay is only valid if the vehicle control maintains >95% viability compared to untreated cells.
-
-
MTT Addition: After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.
-
Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.
-
Quantification: Read absorbance at 570 nm (with a 630 nm reference filter to subtract background cellular debris) using a microplate reader.
Protocol B: Intracellular ROS Quantification (DCFDA Assay)
Causality Note: To prove that the C1-acetamide substitution dampens redox cycling compared to DOX, we quantify ROS generation using H2DCFDA, a fluorogenic dye that becomes fluorescent upon oxidation.
-
Dye Loading: Wash cultured cells with PBS and incubate with 10 µM H2DCFDA in dark conditions for 30 minutes at 37°C.
-
Treatment: Aspirate the dye and treat cells with IC50 concentrations of NAA, DOX, and MTX for 4 hours.
-
Harvest & Analysis: Trypsinize cells, resuspend in cold PBS, and immediately analyze via Flow Cytometry (FITC channel, Ex/Em: 488/535 nm).
-
Self-Validation Check: Use 50 µM tert-Butyl hydroperoxide (TBHP) as a positive control for ROS generation to ensure dye functionality.
-
Conclusion for Drug Development Professionals
While N-Anthraquinon-1-ylacetamide (NAA) does not match the raw cytotoxic potency of Doxorubicin or Mitoxantrone, its unique structural properties offer a compelling starting point for targeted drug design. The C1-acetamide modification successfully attenuates the aggressive redox cycling associated with anthracycline cardiotoxicity, shifting the molecule's profile toward a more controlled, sterically modulated Topo II interaction. For researchers developing prodrugs or antibody-drug conjugates (ADCs), the acetamide functional group provides a stable, yet modifiable, linkage site that warrants further pharmacokinetic exploration.
References
Interpreting Mass Spectrometry Fragmentation of N-Anthraquinon-1-ylacetamide: A Comparative Guide to ESI-Q-TOF vs. EI-MS Workflows
N-Anthraquinon-1-ylacetamide (Exact Mass: 265.0739 Da) serves as a critical intermediate in the synthesis of advanced anthraquinone-based therapeutics and dyes. Accurate structural elucidation of this compound is paramount for quality control and metabolic profiling. This guide objectively compares two dominant analytical paradigms—High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF MS/MS) and traditional Electron Ionization Mass Spectrometry (EI-MS)—detailing their fragmentation mechanics, operational protocols, and performance metrics.
Mechanistic Causality of Fragmentation
Understanding the fragmentation of N-Anthraquinon-1-ylacetamide requires analyzing its two primary structural domains: the labile acetamido group and the highly stable, conjugated anthraquinone core.
-
Acetamido Cleavage (Ketene Loss): Regardless of the ionization method, the initial fragmentation event is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This occurs via a McLafferty-type rearrangement or direct α-cleavage. The driving force behind this cleavage is the thermodynamic stability of the resulting 1-aminoanthraquinone ion, which is highly stabilized by resonance across the tricyclic system.
-
Core Degradation (CO Loss): The newly formed 1-aminoanthraquinone species undergoes sequential ring contractions. The expulsion of carbon monoxide (CO, 28 Da) from the quinone carbonyls yields characteristic fragments at m/z 195/196 and m/z 167/168. This sequential CO loss is a well-documented hallmark of anthraquinone derivatives [1].
Fig 1: Primary mass spectrometry fragmentation pathway of N-Anthraquinon-1-ylacetamide.
Comparative Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal calibrations to guarantee data reliability.
Protocol A: ESI-Q-TOF MS/MS (Soft Ionization)
Rationale: ESI-Q-TOF provides exact mass measurements (<5 ppm error), which is crucial for confirming the elemental composition of the parent ion and its subsequent fragments.
-
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor in the mobile phase, maximizing the yield of the [M+H]⁺ precursor ion (m/z 266.08) and suppressing unwanted sodium adduct formation.
-
-
Chromatographic Separation: Inject 2 µL onto a reverse-phase column (e.g., Newcrom R1) [2].
-
Causality: Liquid chromatography separates the target analyte from isobaric impurities, ensuring the MS/MS spectra are free from chimeric interference.
-
-
Ionization & Calibration: Operate in ESI+ mode with a capillary voltage of 3.5 kV. Continuously infuse Leucine Enkephalin as a lock-mass calibrant.
-
Causality: Real-time lock-mass correction actively compensates for TOF flight-tube thermal drift, self-validating the <5 ppm mass accuracy throughout the run.
-
-
CID Fragmentation: Isolate m/z 266.08 in the quadrupole. Apply a Collision Energy (CE) ramp from 15 eV to 40 eV using Nitrogen collision gas.
-
Causality: Ramping the CE ensures sufficient internal energy is imparted to break both the labile acetamido bond (captured at low CE) and the robust quinone rings (captured at high CE) in a single acquisition cycle.
-
Protocol B: Traditional EI-MS (Hard Ionization)
Rationale: EI-MS at 70 eV generates highly reproducible, library-searchable fragmentation spectra by shattering the molecule into its constituent structural fingerprints.
-
Sample Introduction: Apply the sample to a Direct Insertion Probe (DIP) or dissolve in a volatile solvent (e.g., Dichloromethane) for Gas Chromatography (GC) introduction.
-
System Tuning (Self-Validation): Prior to analysis, infuse Perfluorotributylamine (PFTBA).
-
Causality: PFTBA tuning calibrates the m/z axis and standardizes the relative abundances of high and low mass ions across the detector, ensuring the resulting spectrum is universally comparable to NIST libraries.
-
-
Ionization: Bombard the vaporized sample with 70 eV electrons.
-
Causality: 70 eV is the universally accepted standard that provides excess energy well beyond the molecule's ionization potential (~10 eV), triggering extensive and reproducible unimolecular decay.
-
-
Data Acquisition: Scan the quadrupole mass analyzer from m/z 50 to 300 to capture the radical molecular ion (M⁺•, m/z 265) and all lower-mass fragments.
Fig 2: Comparative analytical workflows for ESI-Q-TOF MS/MS and EI-MS methodologies.
Performance & Data Comparison
The choice between ESI-Q-TOF and EI-MS dictates the type of structural data acquired. The table below outlines the quantitative and qualitative differences observed when analyzing N-Anthraquinon-1-ylacetamide.
| Parameter | ESI-Q-TOF MS/MS | Traditional EI-MS |
| Ionization Energy | Soft (Protonation, ~3.5 kV) | Hard (Electron Impact, 70 eV) |
| Molecular Ion | [M+H]⁺ at m/z 266.0812 (Base peak) | M⁺• at m/z 265 (Moderate abundance) |
| Primary Cleavage | Loss of ketene (-42 Da) via CID | Loss of ketene (-42 Da) via unimolecular decay |
| Secondary Cleavage | Sequential loss of CO (-28 Da) | Sequential loss of CO (-28 Da) |
| Mass Accuracy | < 5 ppm (Exact mass) | ± 0.5 Da (Nominal mass) |
| Best Suited For | Complex mixtures, LC hyphenation, trace analysis | Pure compounds, library matching (NIST) |
Summary
Both ESI-Q-TOF MS/MS and EI-MS provide robust, albeit distinct, avenues for the structural elucidation of N-Anthraquinon-1-ylacetamide. ESI-Q-TOF excels in complex mixture analysis and exact mass confirmation, making it indispensable for modern drug metabolism studies. Conversely, EI-MS remains the gold standard for pure compound verification against established spectral libraries due to its aggressive and highly reproducible fragmentation mechanics.
References
-
Niedziałkowski, P., Ossowski, T., Majewski, R., Nowakowska, Z., & Schroeder, G. (2011). "Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies." Monatshefte für Chemie - Chemical Monthly, 142(11), 1121-1129. URL:[Link]
-
SIELC Technologies. "Separation of N-Anthraquinon-1-ylacetamide on Newcrom R1 HPLC column." SIELC Application Notes. URL:[Link]
validation of experimental results for anthraquinone derivatives through computational studies
Introduction: The Anthraquinone Scaffold
Anthraquinone derivatives—characterized by their rigid 9,10-dioxoanthracene core—are privileged scaffolds in medicinal chemistry, exhibiting profound antiproliferative, antibacterial, and immunomodulatory effects 1. Despite their therapeutic promise, clinical translation is frequently hindered by poor aqueous solubility, off-target toxicity, and complex redox behaviors 1. To overcome these translational barriers, modern drug development relies on a synergistic workflow: computational (in silico) prescreening followed by rigorous experimental (in vitro) validation 2. This guide provides an authoritative comparison of how theoretical predictions correlate with experimental realities, equipping researchers with self-validating protocols to accelerate hit-to-lead optimization.
The Causality of Experimental Choices: Why Computation Precedes Synthesis
As application scientists, we do not synthesize compounds blindly. Subtle modifications to the anthraquinone scaffold (e.g., adding electron-donating groups like -NH₂ or halogens like -Cl) drastically alter electron density, pKa, and intermolecular hydrogen bonding 1.
-
DFT and Redox Causality : We employ Density Functional Theory (DFT) to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The LUMO energy directly correlates with the molecule's reduction potential [[2]](). Because anthraquinones often exert cytotoxicity via redox cycling and reactive oxygen species (ROS) generation, predicting this potential prevents the synthesis of excessively toxic or biologically inert analogues 13.
-
Molecular Docking and Target Engagement : Before conducting resource-intensive enzymatic assays, molecular docking predicts the binding affinity (ΔG) and spatial orientation of the derivative within the target's active site (e.g., DNA, Tyrosinase, or DPP-4) 4 [[5]]() 6. This establishes a causal link between structural modifications and anticipated IC₅₀ values.
Workflow Visualization
Fig 1. Integrated computational and experimental workflow for validating anthraquinone derivatives.
Comparative Analysis: Computational vs. Experimental Metrics
To objectively evaluate the predictive power of in silico models, we must compare them directly against in vitro results. Recent studies on novel anthraquinone derivatives demonstrate a strong correlation between predicted binding affinities and experimental IC₅₀ values across various targets 475 [[8]]().
Table 1: Correlative Performance of Anthraquinone Derivatives (In Silico vs. In Vitro)
| Compound Derivative | Primary Target / Model | Computational Metric (In Silico) | Experimental Metric (In Vitro) | Performance Conclusion |
| 1-(Chloromethyl)anthraquinone (CMAQ) | DPP-4 / A549 Lung Cancer | Docking ΔG: -7.42 kcal/mol; HOMO-LUMO Gap: 4.18 eV | IC₅₀: 4.12 μg/mL | High correlation; potent targeted efficacy against lung cancer 4. |
| 2,6-Diaminoanthraquinone (DAAQ) | DPP-4 / A549 Lung Cancer | HOMO-LUMO Gap: 2.85 eV (High charge transfer) | Significant growth inhibition | Strong correlation; amino groups enhance intramolecular charge transfer 7. |
| Compound 2 (Cyclopentanone-linked) | Tyrosinase Enzyme | Docking ΔG: -8.6 kcal/mol | IC₅₀: 13.45 μg/mL | Superior to standard Kojic Acid (IC₅₀: 19.40 μg/mL, ΔG: -4.7 kcal/mol) 5. |
| Compound 1r (Coumarin-linked) | Tyrosinase Enzyme | Docking ΔG: -8.8 kcal/mol | IC₅₀: 9.31 μg/mL | Highly active multi-target agent; validates DFT energy gap predictions (ΔE = 0.11) [[8]](). |
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following methodologies are designed as self-validating systems. Every experimental output must cross-reference a specific computational input, utilizing internal controls to rule out false positives.
Protocol 1: Spectroscopic and Redox Validation (Correlating with DFT)
Objective: Validate the electronic structure and transition states predicted by TD-DFT using empirical spectroscopy and cyclic voltammetry 23.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the synthesized anthraquinone derivative in a solvent with a known dielectric constant (e.g., acetonitrile) to precisely match the continuum solvation model used in your prior DFT calculations 23.
-
UV-Vis Spectroscopy (Electronic Transitions): Record the absorption spectrum (200–800 nm).
-
Cyclic Voltammetry (Redox Potential): Perform CV at 100 mV/s in 0.1 M TBABF₄/MeCN using a glassy carbon working electrode 3.
-
Data Synthesis: Extract the first one-electron reduction potential ( E1/2 ). Correlate this value with the calculated LUMO energy. A linear regression analysis between computed and experimental E1/2 values confirms the accuracy of the theoretical model [[2]]() [[3]]().
Protocol 2: In Vitro Enzyme Inhibition & Cytotoxicity (Correlating with Docking)
Objective: Validate the binding affinity (ΔG) and interaction poses predicted by molecular docking through functional biological assays 58.
Step-by-Step Methodology:
-
Tyrosinase Inhibition Assay (Target Engagement):
-
Prepare a reaction mixture containing mushroom tyrosinase and the anthraquinone derivative in a phosphate buffer (pH 6.8).
-
Add L-DOPA as the substrate and measure dopachrome formation at 475 nm.
-
Self-Validation Check: Include Kojic acid as a positive control. If the docking score of the derivative is superior to Kojic acid (e.g., -8.6 kcal/mol vs -4.7 kcal/mol), the experimental IC₅₀ must reflect this enhanced potency (e.g., 13.45 μg/mL vs 19.40 μg/mL) 5 [[8]]().
-
-
MTT Cytotoxicity Assay (Cellular Efficacy):
-
Seed target cells (e.g., A549 lung cancer cells) in 96-well plates and incubate for 24 hours 4 [[7]]().
-
Treat cells with varying concentrations of the anthraquinone derivative (0.1 to 100 μg/mL) for 48 hours.
-
Add MTT reagent; viable cells will reduce MTT to formazan via mitochondrial reductases.
-
Measure absorbance at 570 nm to calculate the IC₅₀.
-
-
Data Synthesis: Map the experimental IC₅₀ values against the docking scores. High-affinity binders that show poor in vitro efficacy indicate potential issues with cellular permeability or rapid metabolism, prompting a return to the in silico ADMET prediction phase [[9]]().
Conclusion
The validation of anthraquinone derivatives demands a rigorous, bidirectional approach. Computational studies (DFT and molecular docking) provide the causal framework for understanding electronic behavior and target engagement 26. However, these theoretical models are only as robust as the experimental data—spectroscopy, cyclic voltammetry, and in vitro assays—used to validate them [[4]]() 35. By adopting these integrated, self-validating protocols, researchers can objectively filter out false positives and accelerate the discovery of potent, targeted therapeutics.
References
-
Emodin and the Anthraquinone Scaffold: Therapeutic Promise and Strategies to Overcome Translational Barriers. nih.gov.1
-
Spectroscopic, Quantum Chemical, Molecular Docking and In Vitro Cytotoxicity Studies on 1-(Chloromethyl)anthraquinone: A potent Lung Cancer Drug. thebioscan.com. 4
-
Theoretical Studies on the Anthraquinone Chromophore System: A Technical Guide. benchchem.com. 2
-
Integrated Spectroscopic, DFT, Molecular Docking and In Vitro Evaluation of 2,6-Diaminoanthraquinone: A Promising Lead for Lung Cancer. veterinaria.org. 7
-
Experimental Validation of a Computational Screening Approach to Predict Redox Potentials for a Diverse Variety of Redox-Active Organic Molecules. acs.org. 3
-
Synthesis of a New Series of Anthraquinone-Linked Cyclopentanone Derivatives: Investigating the Antioxidant, Antibacterial, Cytotoxic and Tyrosinase Inhibitory Activities of the Mushroom Tyrosinase Enzyme Using Molecular Docking. nih.gov. 5
-
Interaction of anthraquinone anti-cancer drugs with DNA: Experimental and computational quantum chemical study. researchgate.net. 6
-
Molecular Docking and ADMET Study of Emodin Derivatives as Anticancer Inhibitors of NAT2, COX2 and TOP1 Enzymes. scirp.org. 9
-
Synthesis of anthraquinone-connected coumarin derivatives via grindstone method and their evaluation of antibacterial, antioxidant, tyrosinase inhibitory activities with molecular docking, and DFT calculation studies. researchgate.net. 8
Sources
- 1. Emodin and the Anthraquinone Scaffold: Therapeutic Promise and Strategies to Overcome Translational Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectroscopic, Quantum Chemical, Molecular Docking and In Vitro Cytotoxicity Studies on 1-(Chloromethyl)anthraquinone: A potent Lung Cancer Drug | The Bioscan [thebioscan.com]
- 5. Synthesis of a New Series of Anthraquinone-Linked Cyclopentanone Derivatives: Investigating the Antioxidant, Antibacterial, Cytotoxic and Tyrosinase Inhibitory Activities of the Mushroom Tyrosinase Enzyme Using Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veterinaria.org [veterinaria.org]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
Comparative Photostability Guide: N-Anthraquinon-1-ylacetamide vs. Alternative Anthraquinones
Executive Summary
Anthraquinone derivatives are highly valued across drug development, bioimaging, and materials science for their robust optical properties and functional versatility. However, their application is frequently limited by photochemical degradation under continuous excitation. This guide provides an objective, data-driven comparison of the photostability of N-Anthraquinon-1-ylacetamide (1-acetamidoanthraquinone) against other common anthraquinones, such as 1-aminoanthraquinone and 1,8-dihydroxyanthraquinone. By examining the substituent-driven causality behind their photophysics, researchers can make informed, application-specific fluorophore selections.
Mechanistic Causality: The Role of Substituents in Photostability
The photostability of an anthraquinone is not an inherent trait of the core ring system; rather, it is fundamentally dictated by the electron-donating power of its substituents. Unsubstituted anthraquinone is highly 1[1]. Its lowest excited singlet state ( S1 ) possesses an n−π∗ character, which rapidly undergoes intersystem crossing (ISC) to a reactive triplet state ( T1 ). This triplet state acts as a potent sensitizer, abstracting hydrogen atoms from surrounding solvents or polymer matrices and leading to rapid irreversible degradation.
Introducing substituents alters the electronic landscape, shifting the primary deactivation pathways:
-
1-Aminoanthraquinone: The primary amine ( −NH2 ) is a strong electron-donating group. It shifts the lowest excited state from a reactive n−π∗ state to a highly stable intramolecular charge transfer (ICT) state. This promotes efficient radiative or non-radiative decay back to the ground state, bypassing the reactive triplet state. Consequently, photostability increases proportionally with the electron-donating power of the substituent[1].
-
N-Anthraquinon-1-ylacetamide: The addition of an acetyl group ( −COCH3 ) to the amine creates an amide linkage. The electron-withdrawing nature of the carbonyl group pulls electron density away from the nitrogen, dampening its electron-donating effect on the anthraquinone ring. Spectroscopic studies reveal that for 1-acetylaminoanthraquinone, a close-lying T2 state facilitates a high ISC rate ( kisc ), making intersystem crossing to the triplet state a major deactivation channel from the S1 2[2]. Therefore, N-Anthraquinon-1-ylacetamide is substantially less photostable than its free-amine counterpart.
Caption: Photophysical pathways dictating the photostability of substituted anthraquinones.
Quantitative Comparison of Anthraquinone Derivatives
The table below synthesizes the structural and photochemical properties of key anthraquinone derivatives, illustrating how substituent choice directly impacts experimental viability. Notably, 1,8-dihydroxyanthraquinone (Dantron) has been shown to possess record-setting 3 and recovery characteristics[3].
| Derivative | Substituent | Electron-Donating Power | Primary Deactivation Pathway | Relative Photostability |
| Unsubstituted Anthraquinone | None | None | High ISC to reactive T1 state | Very Low |
| N-Anthraquinon-1-ylacetamide | −NHCOCH3 (Amide) | Weak | ISC to T1 via close-lying T2 state | Moderate |
| 1-Aminoanthraquinone | −NH2 (Amine) | Strong | Relaxation from stable ICT state | High |
| 1,8-Dihydroxyanthraquinone | −OH (Hydroxyl) x2 | Very Strong | Rapid internal conversion / ICT | Very High |
Self-Validating Experimental Protocol for Photostability Assessment
To objectively compare N-Anthraquinon-1-ylacetamide against other candidates in your own laboratory, utilize the following self-validating spectroscopic workflow.
Step-by-Step Methodology
Step 1: Matrix Preparation
-
Action: Dissolve the anthraquinone derivatives in N-ethylacetamide (concentration ~ 10−5 M) or dope them into a poly(methyl methacrylate) (PMMA) matrix.
-
Causality: N-ethylacetamide serves as a highly accurate liquid structural model for nylon, providing a realistic environment for hydrogen-abstraction photodegradation[1]. PMMA provides a rigid matrix to evaluate solid-state photostability and self-healing kinetics[3].
Step 2: Controlled Irradiation
-
Action: Irradiate the samples using a continuous-wave laser (e.g., 405 nm or 532 nm) or a simulated sunlight spectrum (300–400 nm region).
-
Causality: Precise wavelength control ensures targeted excitation of the anthraquinone core's ICT or π−π∗ bands without inducing matrix-level thermal degradation, isolating the photochemical variable.
Step 3: Spectroscopic Monitoring
-
Action: Continuously monitor the sample using UV-Vis absorption spectroscopy. Track the depletion of the characteristic visible absorption band over time.
-
Causality: The degradation of the anthraquinone core disrupts the conjugated system. A decrease in the peak absorbance directly correlates with the irreversible degradation of the chromophore.
Step 4: Kinetic Analysis & Self-Validation
-
Action: Calculate the quantum yield of photoreaction ( ΦPR ) by comparing the rate of dye disappearance to the photon absorption rate. Crucial Self-Validation Step: Post-irradiation, leave the sample in the dark and continue monitoring.
-
Causality: Many amino-substituted anthraquinones exhibit partially reversible photodegradation (self-healing)[3]. Monitoring dark recovery prevents the mischaracterization of transient metastable states as permanent photobleaching.
Caption: Self-validating experimental workflow for quantifying anthraquinone photostability.
References
- Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model)
- Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA Source: NIH / PubMed URL
- Near-Infrared Emitting Poly(amidoamine)
Sources
Comparative Docking Studies of Anthraquinone Derivatives: A Technical Guide to Scaffold Evaluation
Target Audience: Researchers, computational chemists, and drug development professionals.
Executive Summary & Mechanistic Rationale
Anthraquinones (9,10-dioxoanthracenes) represent a privileged structural motif in medicinal chemistry. Characterized by a highly conjugated, planar tricyclic core, these molecules are historically renowned for their ability to intercalate DNA and inhibit Topoisomerase II. However, recent comparative molecular docking studies have expanded their therapeutic landscape, revealing potent allosteric inhibition of glycolytic enzymes (e.g., PGAM1), competitive inhibition of kinases, and robust anti-tyrosinase activity[1],[2],[3].
As a Senior Application Scientist, I approach molecular docking not merely as a computational exercise, but as a predictive engine. A single docking score is thermodynamically meaningless without a baseline. Therefore, this guide focuses on comparative docking—benchmarking novel anthraquinone (AQ) derivatives against established standard-of-care drugs to validate their efficacy and establish a logical hierarchy of binding affinities before advancing to in vitro testing.
Quantitative Performance: Cross-Target Comparative Data
To objectively evaluate the performance of novel AQ derivatives, we must compare their binding free energies ( ΔG ) against known reference standards. The table below synthesizes recent comparative docking data across diverse therapeutic targets, demonstrating how specific functional group substitutions on the AQ core enhance target affinity.
| Scaffold / Derivative | Target Protein (PDB ID) | AQ Binding Energy (kcal/mol) | Reference Standard (Energy) | Key Interacting Residues | Primary Application |
| AQ-2-Carboxylic Acid Hybrids | Topoisomerase II β (4G0V) | -8.5 to -10.1 | Doxorubicin (-8.2) | DNA intercalation site | Anticancer[4] |
| AQ-linked Cyclopentanones | Tyrosinase (2Y9X) | -8.6 | Kojic Acid (-4.7) | Cu-binding site | Antioxidant / Cosmetic[5] |
| AQ-core Small Molecules | PGAM1 (Glycolytic Enzyme) | -7.5 to -9.2 | HKB99 (Allosteric ref.) | F22, K100, V112, W115, R116 | Anticancer (Glycolysis)[1] |
| 1,4-Bis(methylamino)AQ | Protein Kinase CK2 | -6.8 to -8.2 | N/A | ATP-binding cleft | Pancreatic Cancer[3] |
| AQ-based Heterocycles | Pyruvate Kinase M2 (4G1N) | -9.3 | N/A | Allosteric pocket | Anticancer |
Data Interpretation: The introduction of hydrogen bond donors and hydrophilic groups to the AQ core significantly improves binding affinity. For instance, AQ-linked cyclopentanones exhibit nearly double the binding affinity of the cosmetic standard Kojic acid against Tyrosinase, driven by superior coordination within the copper-binding pocket[5].
Self-Validating Experimental Protocol: From In Silico to In Vitro
A robust comparative docking study must be a self-validating system. The following step-by-step methodology outlines the standard operating procedure for evaluating AQ derivatives, explicitly detailing the causality behind each computational choice.
Step 1: Ligand Preparation & Quantum Mechanical Optimization
-
Action: Draw 3D structures of the AQ derivatives and minimize their energy using Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level. Calculate partial atomic charges using the Gasteiger–Hückel method[1],[3].
-
Causality: Anthraquinones feature a rigid π -conjugated system, but synthetic derivatives often contain flexible side chains. Standard force fields often fail to accurately capture the electron delocalization across the AQ core. Precise charge assignment is critical because π−π stacking and cation- π interactions dictate the ligand's orientation within aromatic-rich binding pockets (such as the F22 and W115 residues in PGAM1)[1].
Step 2: Protein Preparation & Active Site Mapping
-
Action: Retrieve target crystal structures (e.g., Topoisomerase II β [PDB: 4G0V] or Tyrosinase [PDB: 2Y9X]). Strip non-essential bulk water, add polar hydrogens, and assign Kollman charges[2],[4].
-
Causality: Bulk solvent artificially occludes the binding cavity, preventing accurate ligand insertion. However, we meticulously evaluate and retain bridging structural waters if they mediate essential hydrogen-bonding networks between the AQ core and the receptor. Furthermore, correctly assigning the protonation states of active-site histidines is non-negotiable when docking against metalloenzymes like tyrosinase, as it directly impacts the coordination geometry with the catalytic copper ions[2].
Step 3: Comparative Docking Execution
-
Action: Define the grid box around the known active site and execute the docking run using the Lamarckian Genetic Algorithm (LGA) via AutoDock Vina or Schrodinger’s Glide[6],[2].
-
Causality: LGA is chosen because it efficiently handles the conformational flexibility of the AQ side chains while treating the tricyclic core as a rigid body[6]. By comparing the binding energy of the novel AQ against a reference standard (e.g., Doxorubicin for Topo II), we establish a normalized thermodynamic ranking that filters out false positives[4].
Step 4: Molecular Dynamics (MD) & Free Energy Decomposition
-
Action: Subject the top-ranked docking poses to 100 ns MD simulations, followed by MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) free energy decomposition[1].
-
Causality: Docking algorithms utilize simplified scoring functions that can overestimate affinity due to static receptor assumptions. MD simulations introduce temporal dynamics, allowing us to confirm that the ligand-receptor complex remains stable over time. Free energy decomposition isolates the exact van der Waals contributions—which are often the major driver for AQ binding—confirming that the static docking pose represents a true thermodynamic minimum[1].
Systems-Level Workflow
The following diagram illustrates the logical progression of our self-validating comparative docking methodology.
Workflow of comparative molecular docking and validation for anthraquinone derivatives.
Conclusion
Comparative molecular docking bridges the gap between synthetic chemistry and biological efficacy. By rigorously benchmarking novel anthraquinone derivatives against established clinical standards and validating static poses with molecular dynamics, researchers can confidently prioritize lead compounds. This multi-tiered, self-validating approach ensures that only the most thermodynamically stable and target-specific scaffolds advance to costly in vitro and in vivo testing phases.
References
- Title: 3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors Source: Frontiers in Pharmacology URL
- Title: Full article: QSAR and docking studies of anthraquinone derivatives by similarity cluster prediction Source: Taylor & Francis Online URL
- Title: Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives Source: Journal of King Saud University - Science URL
- Title: Synthesis of anthraquinone-linked cyclopentanone Source: Dove Medical Press URL
- Title: Quantum Chemical and Molecular Docking Studies on 1,4-Bis(methylamino)
- Title: Synthesis, Characterization, and Molecular Docking Studies of Novel Anthraquinone-Based Heterocyclic Compounds Source: RDD URL
- Title: Design, Synthesis, and In Vitro Preliminary Cytotoxicity Evaluation of New Anthraquinone-2-Carboxylic Acid Derivatives Source: The Open Medicinal Chemistry Journal URL
Sources
- 1. Frontiers | 3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors [frontiersin.org]
- 2. Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives - Journal of King Saud University - Science [jksus.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Design, Synthesis, and In Vitro Preliminary Cytotoxicity Evaluation of New Anthraquinone-2-Carboxylic Acid Derivatives [openmedicinalchemistryjournal.com]
- 5. dovepress.com [dovepress.com]
- 6. tandfonline.com [tandfonline.com]
N-Anthraquinon-1-ylacetamide proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of N-Anthraquinon-1-ylacetamide
As a Senior Application Scientist, I recognize that managing complex aromatic intermediates requires more than just following a safety data sheet (SDS)—it requires a fundamental understanding of the molecule's chemical behavior. N-Anthraquinon-1-ylacetamide (CAS 3274-19-9), also known as 1-Acetamidoanthraquinone, is a key intermediate in the synthesis of anthraquinone-based dyes and therapeutics. Due to its highly stable fused-ring structure, it presents specific disposal and handling challenges.
This guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step protocol for the safe operational handling, segregation, and disposal of this compound.
Chemical Profile and Hazard Causality
Before executing any disposal plan, personnel must understand the physicochemical properties driving the safety requirements. N-Anthraquinon-1-ylacetamide consists of a rigid, planar anthraquinone core substituted with an acetamido group ([]).
Table 1: Physicochemical and Hazard Profile
| Property | Value / Description | Operational Implication |
| CAS Number | 3274-19-9 | Unique identifier required for accurate RCRA manifesting ([]). |
| Molecular Formula | C16H11NO3 | High carbon and aromatic content requires complete thermal combustion ([2]). |
| Molecular Weight | 265.26 g/mol | Heavy organic particulate; prone to settling as an inhalation hazard ([2]). |
| Solubility | Insoluble in water; soluble in hot organics | Strictly prohibits disposal via standard aqueous laboratory drain systems. |
| Chemical Stability | Stable under standard conditions | Resists natural environmental degradation; necessitates high-temperature destruction. |
Mechanistic Insight: The anthraquinone core is highly recalcitrant to biological degradation and exhibits potential aquatic toxicity. Furthermore, the acetamido group can undergo hydrolysis under strongly acidic or basic conditions, potentially yielding 1-aminoanthraquinone—a compound known for specific toxicological risks, including organ toxicity and environmental persistence ([3]). Therefore, isolation from reactive chemicals and the absolute prevention of environmental release are the foundational principles of this disposal protocol.
Operational Handling & Safety Protocols
To ensure a self-validating safety system, every handling step must preemptively neutralize a specific risk.
-
Engineering Controls: Always handle the dry powder within a Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood.
-
Causality: The compound's fine particulate nature poses an inhalation hazard. Ducted ventilation ensures that aerosolized particulates are trapped by HEPA filters rather than recirculated into the laboratory environment.
-
-
Personal Protective Equipment (PPE):
-
Respiratory: N95 or P100 particulate respirator (mandatory if handled outside a ventilated enclosure).
-
Dermal: Double-layer nitrile gloves. Causality: Nitrile provides a robust, impermeable barrier against aromatic hydrocarbons, preventing dermal sensitization and systemic absorption.
-
Ocular: Splash-proof chemical goggles to prevent mechanical irritation from dust.
-
Step-by-Step Disposal Methodology
Disposal of N-Anthraquinon-1-ylacetamide falls under general hazardous organic waste protocols, guided by the Resource Conservation and Recovery Act (RCRA) ([4]).
Phase 1: Waste Segregation
-
Isolate from Incompatibles: Do not mix N-Anthraquinon-1-ylacetamide waste with strong oxidizers (e.g., peroxides, concentrated nitric acid) or strong bases.
-
Causality: Mixing can trigger exothermic oxidation of the aromatic rings or rapid hydrolysis of the acetamido group, risking thermal runaway and container rupture.
-
-
Select the Container: Use a high-density polyethylene (HDPE) or amber glass wide-mouth container.
-
Causality: HDPE provides excellent chemical resistance to solid organics and prevents moisture ingress, maintaining the waste in a stable, solid state.
-
Phase 2: Satellite Accumulation Area (SAA) Management
-
Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste - Toxic Solid (N-Anthraquinon-1-ylacetamide)" and include the accumulation start date.
-
Sealing: Keep the container tightly closed with a secure, leak-proof lid at all times, except when actively adding waste. Causality: Continuous sealing prevents accidental aerosolization of the powder during ambient laboratory airflow changes.
Phase 3: Transfer and Final Disposal
-
Transfer to CAA: Once the SAA container reaches its volume limit (or the 90/180-day regulatory limit approaches), transfer it to the Central Accumulation Area (CAA) ([4]).
-
Licensed Incineration: Contract a licensed hazardous waste vendor for high-temperature incineration (e.g., rotary kiln incinerator operating at >1000°C).
-
Causality: The high thermal stability of the anthraquinone ring means that low-temperature disposal (like landfilling) risks environmental leaching. High-temperature incineration ensures complete thermal oxidation into CO₂ and H₂O, while NOₓ byproducts are neutralized by the facility's alkaline scrubbers ([5]).
-
Spill Response & Emergency Management
In the event of a localized powder spill, execute the following protocol to prevent aerosolization and exposure:
-
Evacuate and Assess: Clear personnel from the immediate vicinity. Don appropriate PPE (P100 respirator, nitrile gloves, lab coat).
-
Containment: Do not dry sweep the powder.
-
Causality: Dry sweeping mechanically aerosolizes the toxic dust, expanding the contamination zone and inhalation risk.
-
-
Collection: Gently cover the spill with damp absorbent pads or use a HEPA-filtered vacuum specifically dedicated to chemical spills.
-
Decontamination: Wash the affected surface with a mild detergent and water. Collect all wash water as hazardous aqueous waste.
-
Disposal: Place all cleanup materials (pads, contaminated PPE, collected dust) into a designated hazardous waste bag, seal tightly, and label for incineration.
Pathway/Workflow Visualization
The following diagram illustrates the logical flow of the disposal process, ensuring regulatory compliance and physical safety at every operational node.
Workflow for the segregation, storage, and thermal destruction of N-Anthraquinon-1-ylacetamide.
References
-
National Institutes of Health (NIH). "1-(ACETYLAMINO)ANTHRAQUINONE - Global Substance Registration System." NIH GSRS. [Link][2]
-
Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. [Link][5]
-
Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR.gov.[Link][4]
Sources
Personal protective equipment for handling N-Anthraquinon-1-ylacetamide
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. To handle complex organic intermediates safely, we must first understand their molecular behavior.
Below is the comprehensive, self-validating operational guide for handling N-Anthraquinon-1-ylacetamide (CAS: 3274-19-9 / 3274-79-9)[][2]. This guide is designed to provide researchers and drug development professionals with the causality behind each safety protocol, ensuring a deep, highly reliable understanding of the chemical's logistical lifecycle.
Mechanistic Hazard Profile: The "Why" Behind the Risk
N-Anthraquinon-1-ylacetamide is a critical intermediate used in the synthesis of vat dyes, electrocatalysts, and biochemical probes[3]. However, the anthraquinone scaffold presents specific toxicological and reactive challenges:
-
Oxidative Stress & Systemic Toxicity: The quinone moiety is highly redox-active. In biological systems, it can undergo one-electron reduction to form semiquinone radicals, which react with molecular oxygen to generate Reactive Oxygen Species (ROS)[4]. This redox cycling is the primary mechanism behind the histopathological changes observed in hepatic and renal tissues upon systemic exposure[3][5].
-
Dermal Sensitization & Irritation: The planar, hydrophobic structure of the anthraquinone core allows it to readily partition into the lipid bilayers of the stratum corneum and ocular mucosa. Furthermore, enzymatic deacetylation in vivo can yield 1-aminoanthraquinone, a known sensitizer that triggers allergic contact dermatitis and respiratory hyper-reactivity[6].
-
Chemical Incompatibilities: The compound is strictly incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides[5][7]. Contact with these reagents can trigger rapid, exothermic degradation.
Quantitative PPE & Engineering Controls Matrix
To mitigate the hazards outlined above, the following Personal Protective Equipment (PPE) must be employed.
| Protective Gear | Specification | Causality / Rationale |
| Respiratory | NIOSH N95 or P100 particulate respirator | Prevents inhalation of fine powder, mitigating respiratory sensitization and alveolar deposition[4][8]. |
| Hand Protection | Nitrile (≥0.11 mm) or Butyl Rubber gloves | Anthraquinones partition into lipids; nitrile provides a barrier against solid powder. Butyl rubber is required if handling the chemical in organic solvents[6]. |
| Eye Protection | ANSI Z87.1+ Chemical Splash Goggles | Prevents ocular mucosal irritation from aerosolized dust or solvent splashes[5][7]. |
| Body Protection | Flame-retardant, anti-static lab coat | Prevents static discharge during powder transfer, reducing the risk of igniting combustible dust[4]. |
Self-Validating Operational Workflow
Do not proceed with handling until you have established a self-validating environment. Every step below includes a physical check to confirm the protocol is functioning as intended.
Phase 1: Environmental Containment & Preparation
-
Step 1.1: Fume Hood Validation. Prior to opening the chemical container, activate the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm).
-
Causality: Proper airflow ensures that any aerosolized particulates generated during transfer are captured and exhausted away from the operator's breathing zone.
-
Self-Validation Check: Tape a 2-inch piece of tissue to the bottom of the sash. If it pulls steadily inward, containment is active.
-
-
Step 1.2: Static Mitigation. Ground all metal spatulas and use static-dissipative weigh boats.
-
Causality: Fine organic powders like anthraquinone derivatives can accumulate static charge, leading to sudden aerosolization or dust deflagration.
-
Self-Validation Check: Hover the spatula 1 cm above the powder; if the powder "jumps" to the metal, static is present. Wipe tools with a slightly damp, lint-free cloth and dry before proceeding.
-
Phase 2: Handling & Solubilization
-
Step 2.1: Mass Transfer. Weigh the required mass of N-Anthraquinon-1-ylacetamide slowly. Close the draft shield immediately after transfer to prevent micro-currents from dispersing the powder.
-
Step 2.2: Solubilization. Transfer the powder to a reaction vessel. Because this compound is insoluble in water but soluble in hot nitrobenzene, toluene, xylene, and chloroform[6][9], add the chosen organic solvent dropwise while stirring.
-
Causality: Rapid addition of solvent can cause localized displacement of air, ejecting dry powder into the atmosphere.
-
Self-Validation Check: The solution should transition to a deeply colored state without floating particulates. If particulates remain, gently heat the solvent (e.g., toluene) using a closed-loop heating mantle. Never use open flames.
-
Decontamination & Segregated Disposal Plan
-
Step 4.1: Surface Decontamination. Wipe down the balance and fume hood surface with a Kimwipe moistened with a compatible solvent (e.g., a small amount of acetone or ethanol), followed by a secondary wipe with mild soapy water.
-
Causality: Anthraquinones are highly hydrophobic; water alone will merely smear the chemical, increasing secondary exposure risk.
-
-
Step 4.2: Waste Segregation.
-
Solid Waste: Place contaminated weigh boats, spatulas, and Kimwipes into a rigid, sealable High-Density Polyethylene (HDPE) container.
-
Liquid Waste: Segregate halogenated liquid waste (if chloroform is used) from non-halogenated waste (if toluene is used).
-
Self-Validation Check: Ensure the waste container is explicitly labeled "Toxic Solid Waste - Anthraquinone Derivative" and verify it is stored away from strong oxidizing agents and acids[5][7].
-
Operational Safety Pathway
Operational safety workflow for handling N-Anthraquinon-1-ylacetamide.
References
-
Title: CAS 82-45-1 Safety and Toxicity Data Source: ChemBK URL: [Link]
-
Title: Toxic Substances Control Act (TSCA) Candidate List of Chemical Substances Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
Sources
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. 1-Aminoanthraquinone | 82-45-1 [chemicalbook.com]
- 4. 1-Aminoanthracene technical grade, 90 610-49-1 [sigmaaldrich.com]
- 5. 1-Aminoanthraquinone CAS#: 82-45-1 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 1-Aminoanthraquinone | 82-45-1 [chemicalbook.com]
- 8. Disperse Red 9 | 82-38-2 [chemicalbook.com]
- 9. 1-аминоантрахинона | 82-45-1 [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
